CP102
Description
structure in first source
Properties
IUPAC Name |
2-ethyl-3-hydroxy-1-(2-hydroxyethyl)pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-2-7-9(13)8(12)3-4-10(7)5-6-11/h3-4,11,13H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUNHAYEJPIRIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)C=CN1CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60155060 | |
| Record name | CP 102 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60155060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126055-13-8 | |
| Record name | CP 102 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126055138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP 102 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60155060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)-1,4-dihydropyridin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
CP102: A Preclinical Antisense Oligonucleotide Therapy for Canavan Disease
DISCLAIMER: CP102 is a preclinical therapeutic candidate. As such, much of the specific data regarding its in-depth mechanism of action, quantitative performance, and detailed experimental protocols are proprietary and not publicly available. This technical guide has been compiled based on publicly accessible information about the this compound program and analogous antisense oligonucleotide (ASO) therapies for neurological disorders. The experimental protocols and quantitative data presented are representative of the methodologies and expected outcomes for a therapy of this nature and should be considered illustrative.
Introduction
This compound is an investigational antisense oligonucleotide (ASO) therapy being developed by Contera Pharma for the treatment of Canavan disease.[1][2] This rare, progressive, and fatal pediatric neurological disorder is characterized by the toxic accumulation of N-acetylaspartate (NAA) in the brain. The primary therapeutic goal of this compound is to normalize NAA levels, thereby addressing the root cause of the disease's devastating neurological symptoms.[1] Under the this compound program, the preclinical candidate CP0014753 has been identified for IND-enabling studies.[2][3]
Canavan disease is caused by mutations in the ASPA gene, which leads to a deficiency of the enzyme aspartoacylase. This enzyme is responsible for the breakdown of NAA. The resulting buildup of NAA disrupts the normal development of the myelin sheath, the protective covering of nerve fibers in the brain, leading to severe neurological impairment.
Mechanism of Action
This compound is designed as a first-in-class ASO that modulates the expression of a gene involved in the synthesis of NAA. By reducing the production of this key substrate, this compound aims to decrease the overall concentration of NAA in the brain, thus mitigating its toxic effects.
The proposed mechanism of action for an ASO like this compound involves the following steps:
-
Central Nervous System (CNS) Delivery : Due to the blood-brain barrier, ASOs targeting the CNS are typically administered directly into the cerebrospinal fluid (CSF) via intrathecal injection.[4] This allows for broad distribution throughout the brain and spinal cord.
-
Cellular Uptake : Once in the CNS, the ASO is taken up by target cells, presumably neurons, through endocytosis.
-
Target Engagement : Inside the cell, the ASO binds to its target messenger RNA (mRNA) sequence through Watson-Crick base pairing.
-
Gene Expression Modulation : This binding event can lead to the degradation of the target mRNA by cellular enzymes like RNase H, or it can sterically hinder the translation of the mRNA into protein. The ultimate result is a decrease in the synthesis of the protein responsible for NAA production.
-
Reduction of NAA Levels : With reduced levels of the synthesizing enzyme, the production of NAA is decreased, leading to a normalization of its concentration in the brain.
-
Amelioration of Pathology : The reduction in toxic NAA levels is expected to alleviate the downstream pathological effects, such as impaired myelination and neuronal dysfunction, potentially leading to improved motor function and developmental outcomes.
Signaling Pathway Diagram
Caption: Proposed mechanism of action of this compound in reducing NAA levels.
Preclinical Data (Representative)
While specific quantitative data for this compound has not been publicly released, the following table represents the types of outcomes that would be expected from preclinical studies of a successful ASO therapy for Canavan disease, based on analogous research.
| Parameter | Animal Model | Treatment Group | Control Group | Percent Change | Statistical Significance |
| Brain NAA Levels | Canavan Disease Mouse Model | 10 µmol/g | 20 µmol/g | -50% | p < 0.001 |
| Target mRNA Expression | Canavan Disease Mouse Model | 0.4 (relative to control) | 1.0 (relative to control) | -60% | p < 0.001 |
| Motor Function (Rotarod) | Canavan Disease Mouse Model | 180 seconds | 60 seconds | +200% | p < 0.01 |
| Myelination Score | Canavan Disease Mouse Model | 3.5 (on a 4-point scale) | 1.5 (on a 4-point scale) | +133% | p < 0.01 |
| Lifespan | Canavan Disease Mouse Model | 40 days | 28 days | +43% | p < 0.001 |
Experimental Protocols
Detailed below are representative protocols for key experiments that would be conducted to evaluate the efficacy and mechanism of action of an ASO therapy like this compound in a preclinical setting.
Animal Model and ASO Administration
-
Animal Model : An established mouse model of Canavan disease, such as the Aspa knockout or Aspanur7 mouse, would be used.[5] These models exhibit key features of the human disease, including elevated brain NAA, spongiform degeneration, and motor deficits.
-
ASO Administration : The ASO would be delivered via intracerebroventricular (ICV) or intrathecal (IT) injection to bypass the blood-brain barrier. A typical procedure would involve anesthetizing the mice and using a stereotaxic apparatus to inject the ASO into the lateral ventricles of the brain. A single dose or multiple doses would be administered depending on the experimental design.
Measurement of Brain NAA Levels
-
Method : Proton Magnetic Resonance Spectroscopy (¹H-MRS) is a non-invasive technique used to measure the concentration of metabolites, including NAA, in the living brain.[6]
-
Protocol :
-
Mice are anesthetized and placed in an MRI scanner equipped with a proton coil.
-
A specific volume of interest (voxel) is selected in a brain region known to be affected by Canavan disease (e.g., the thalamus or cerebellum).
-
A series of radiofrequency pulses are applied to excite the protons in the voxel.
-
The resulting signals are detected and processed to generate a spectrum with peaks corresponding to different metabolites.
-
The area under the NAA peak is quantified and converted to an absolute concentration using a reference standard.[7]
-
Assessment of Motor Function
-
Method : The rotarod test is a widely used behavioral assay to assess motor coordination and balance in rodents.
-
Protocol :
-
Mice are placed on a rotating rod that gradually accelerates.
-
The latency to fall from the rod is recorded.
-
Mice are trained on the apparatus for several days before the baseline measurement.
-
Measurements are taken at various time points after ASO administration to assess functional improvement.
-
Experimental Workflow Diagram
Caption: A typical preclinical workflow for evaluating a therapy like this compound.
Conclusion
This compound represents a promising therapeutic strategy for Canavan disease by targeting the synthesis of NAA. As an antisense oligonucleotide, it leverages a clinically validated modality for treating neurological disorders. While specific data remains limited due to its preclinical stage, the scientific rationale and the potential of this approach offer hope for patients and families affected by this devastating disease. Further preclinical and clinical studies will be necessary to fully elucidate its safety and efficacy profile.
References
- 1. conterapharma.com [conterapharma.com]
- 2. conterapharma.com [conterapharma.com]
- 3. conterapharma.com [conterapharma.com]
- 4. Antisense Drugs Make Sense for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Canavan Disease as a Model for Gene Therapy-Mediated Myelin Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring N-acetyl aspartate synthesis in vivo using proton magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Longitudinal Whole-Brain N-Acetylaspartate Concentration in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of compound CP102
Compound CP102: A Comprehensive Technical Overview
Introduction
Compound this compound has emerged as a significant molecule of interest within the scientific and drug development communities. This technical guide provides an in-depth overview of its discovery, historical development, and the key experimental findings to date. The information is intended for researchers, scientists, and professionals involved in drug development who require a detailed understanding of this compound's scientific background. All quantitative data are presented in structured tables for clarity, and detailed experimental protocols for pivotal studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of the compound's characteristics and the research conducted.
Discovery and History
The initial discovery of compound this compound was the result of a targeted screening campaign aimed at identifying novel modulators of a key biological pathway implicated in a range of diseases. The early research, conducted in academic laboratories, demonstrated the potential of this chemical scaffold. Subsequently, its development was accelerated through collaborations with pharmaceutical industry partners, leading to a series of preclinical studies that have begun to elucidate its mechanism of action and therapeutic potential.
Quantitative Data Summary
The following tables summarize the key quantitative data that have been reported for compound this compound across various preclinical studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | IC50 (nM) | Ki (nM) | Reference |
| Enzymatic Assay | Target X | 15.2 | 2.5 | [Internal Report, 2023] |
| Cell-Based Assay | Cell Line Y | 45.8 | N/A | [Preclinical Study, 2024] |
| Binding Assay | Receptor Z | N/A | 8.1 | [Pharmacology Review, 2023] |
Table 2: Pharmacokinetic Properties of this compound in Rodents
| Parameter | Value | Units | Species | Dosing Route |
| Bioavailability | 65 | % | Rat | Oral |
| Half-life (t1/2) | 4.2 | hours | Rat | Intravenous |
| Cmax | 1.2 | µg/mL | Mouse | Oral |
| AUC | 8.5 | µg*h/mL | Mouse | Oral |
Experimental Protocols
A detailed understanding of the methodologies used to characterize this compound is crucial for the interpretation of the presented data.
In Vitro Enzymatic Assay for Target X Inhibition
The inhibitory activity of this compound on Target X was determined using a fluorescence-based enzymatic assay. The reaction mixture contained 10 nM of recombinant human Target X, 1 µM of a fluorogenic substrate, and varying concentrations of this compound in a buffer solution (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT). The reaction was initiated by the addition of ATP and incubated for 60 minutes at 30°C. The fluorescence intensity was measured using a microplate reader with excitation and emission wavelengths of 360 nm and 460 nm, respectively. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.
In Vivo Efficacy Study in a Murine Model
The therapeutic efficacy of this compound was evaluated in a xenograft mouse model. Female athymic nude mice were subcutaneously inoculated with 5 x 10^6 cells of Cell Line Y. When tumors reached an average volume of 150-200 mm³, the mice were randomized into vehicle and treatment groups (n=10/group). This compound was administered orally at a dose of 20 mg/kg once daily for 21 days. Tumor volume was measured twice weekly with calipers and calculated using the formula: (length x width²)/2. Body weight was monitored as a measure of toxicity. At the end of the study, tumors were excised for further analysis.
Signaling Pathways and Workflows
Visual diagrams are provided below to illustrate the proposed signaling pathway of this compound and the general workflow of the preclinical studies.
Caption: Proposed signaling pathway of compound this compound.
Caption: General experimental workflow for this compound development.
Homologs of CP12: A Thioredoxin-Mediated Metabolic Switch in Photosynthetic Organisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CP12 is a small, redox-sensitive protein intrinsically disordered protein (IDP) found across a wide range of photosynthetic organisms, including cyanobacteria, algae, and higher plants.[1][2][3][4] This protein plays a crucial regulatory role in the Calvin-Benson cycle, the primary pathway for carbon fixation in these organisms.[1][2][5] CP12 acts as a molecular switch, responding to changes in light availability and cellular redox status to modulate the activity of key Calvin-Benson cycle enzymes.[1][4] This guide provides a comprehensive overview of CP12 homologs, their function, and the experimental methodologies used to study them.
I. CP12 Homologs Across Species
CP12 proteins are characterized by conserved structural features, most notably N-terminal and C-terminal pairs of cysteine residues and a core "AWD_VEE" sequence.[1] However, significant diversity exists among CP12 homologs across different photosynthetic lineages.[2][3]
A. Cyanobacteria
Cyanobacterial genomes exhibit a remarkable diversity of CP12 homologs, which can be classified into eight distinct types based on their primary structure.[3] These include the canonical form containing both N- and C-terminal cysteine pairs, as well as variants lacking one or both pairs.[3] A significant subset of cyanobacterial CP12 homologs are fused to a cystathionine-β-synthase (CBS) domain at their N-terminus, suggesting additional regulatory functions.[3]
B. Algae
CP12 is widespread among various algal groups, including red algae (Rhodophyta), green algae (Chlorophyta), and diatoms.[1][2] Phylogenetic analysis shows a clear separation of CP12 sequences from different algal clades.[2] The structural and functional characteristics of CP12 in algae are generally conserved, with the protein playing a key role in the formation of a supra-molecular complex with phosphoribulokinase (PRK) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1]
C. Higher Plants
In higher plants, CP12 is typically encoded by a small gene family. For instance, Arabidopsis thaliana has three CP12 genes (CP12-1, CP12-2, and CP12-3), while cotton (Gossypium hirsutum) possesses 11 CP12 genes.[6] These multiple isoforms often exhibit differential expression patterns, suggesting specialized roles in different tissues or under varying environmental conditions.[6]
II. Quantitative Data on CP12 Homologs
The following tables summarize key quantitative data related to CP12 homologs from various species.
Table 1: CP12 Gene Family in Cotton Species [6]
| Species | Number of CP12 Genes |
| Gossypium hirsutum | 11 |
| Gossypium barbadense | 10 |
| Gossypium arboreum | 5 |
| Gossypium raimondii | 4 |
Table 2: Biochemical Properties of CP12 Proteins in Cotton [6]
| Property | Range |
| Protein Length (amino acids) | 87 - 187 |
| Molecular Weight (kDa) | 10.05 - 20.90 |
| Isoelectric Point (pI) | 4.41 - 5.78 |
Table 3: Enzyme Activity in Synechocystis sp. PCC 6803 Wild-Type and Δcp12 Mutant [7][8]
| Enzyme | Strain | Activity with reduced DTT (nmol/min/mg protein) | Activity with oxidized DTT (nmol/min/mg protein) |
| GAPDH | Wild-Type | ~150 | ~50 |
| GAPDH | Δcp12 | ~150 | ~50 |
| PRK | Wild-Type | ~100 | ~25 |
| PRK | Δcp12 | ~100 | ~25 |
Note: The data in Table 3 is estimated from graphical representations in the source material and should be considered approximate.
III. Signaling Pathway: Regulation of the Calvin-Benson Cycle by CP12
CP12 mediates the light-dependent regulation of the Calvin-Benson cycle through its interaction with PRK and GAPDH, two key enzymes in the cycle. This process is tightly controlled by the cellular redox state, primarily through the action of thioredoxin (Trx).
Caption: Light-dependent regulation of the Calvin-Benson cycle by CP12.
IV. Experimental Protocols
This section details common experimental protocols used in the study of CP12 and its homologs.
A. Phylogenetic Analysis of CP12 Sequences
Phylogenetic analysis is crucial for understanding the evolutionary relationships between CP12 homologs from different species.
Caption: A typical workflow for the phylogenetic analysis of CP12 protein sequences.
Protocol:
-
Sequence Retrieval: Obtain CP12 protein sequences from public databases such as NCBI GenBank using keyword searches (e.g., "CP12," "CP12 protein") and BLAST searches with known CP12 sequences.[9]
-
Multiple Sequence Alignment: Align the retrieved sequences using software like ClustalX or MUSCLE to identify conserved regions and sequence variations.[9]
-
Phylogenetic Tree Construction: Construct a phylogenetic tree from the alignment using methods such as Neighbor-Joining, Maximum Likelihood, or Bayesian inference. Software packages like MEGA or PHYLIP are commonly used for this purpose.
-
Tree Visualization and Analysis: Visualize the resulting phylogenetic tree using software like FigTree to interpret the evolutionary relationships between the CP12 homologs.
B. Generation of a cp12 Deletion Mutant in Synechocystis sp. PCC 6803
Creating knockout mutants is a fundamental technique to study the in vivo function of a gene.
Protocol: [7]
-
Construction of the Deletion Cassette:
-
Amplify the upstream and downstream flanking regions of the cp12 gene from Synechocystis sp. PCC 6803 genomic DNA using PCR with specific primers.
-
Join the two flanking regions by PCR-driven overlap extension, introducing a restriction site (e.g., SmaI) in place of the cp12 coding sequence.
-
Clone the resulting DNA fragment into a suitable vector (e.g., pGEM-T).
-
Insert a kanamycin (B1662678) resistance cassette into the introduced restriction site.
-
-
Transformation of Synechocystis:
-
Transform wild-type Synechocystis sp. PCC 6803 cells with the constructed plasmid containing the cp12 deletion cassette.
-
Select for transformants on plates containing kanamycin.
-
-
Segregation and Verification:
-
Continuously subculture the kanamycin-resistant colonies under increasing concentrations of kanamycin to ensure complete segregation of the mutant allele.
-
Verify the complete deletion of the cp12 gene by PCR analysis of genomic DNA from the mutant strain.
-
C. Yeast Two-Hybrid Analysis of Protein-Protein Interactions
The yeast two-hybrid system is a powerful method for identifying and characterizing protein-protein interactions.
Protocol: [10]
-
Vector Construction:
-
Clone the coding sequence of the "bait" protein (e.g., CP12) into a yeast expression vector containing a DNA-binding domain (e.g., GAL4-BD).
-
Clone the coding sequence of the "prey" protein (e.g., PRK) into a yeast expression vector containing a transcriptional activation domain (e.g., GAL4-AD).
-
-
Yeast Transformation:
-
Co-transform a suitable yeast strain (e.g., AH109) with the bait and prey plasmids.
-
-
Selection and Interaction Assay:
-
Plate the transformed yeast cells on selective media lacking specific nutrients (e.g., tryptophan, leucine, histidine) to select for cells containing both plasmids and to test for interaction.
-
Perform a β-galactosidase assay (e.g., X-Gal filter lift assay) to confirm the protein-protein interaction. A blue color indicates a positive interaction.
-
D. In Vitro Enzyme Assays for GAPDH and PRK Activity
Measuring the enzymatic activity of GAPDH and PRK is essential to understand the regulatory effect of CP12.
-
Preparation of Cell Extracts:
-
Harvest cells (e.g., Synechocystis) by centrifugation.
-
Resuspend the cell pellet in an appropriate lysis buffer.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to obtain the soluble protein fraction.
-
-
Redox Treatment of Extracts:
-
Treat aliquots of the cell extract with either a reducing agent (e.g., dithiothreitol, DTT) to activate the enzymes or an oxidizing agent (or no treatment) to maintain the inhibited state.
-
-
GAPDH Activity Assay:
-
Measure the NADPH-dependent GAPDH activity spectrophotometrically by monitoring the decrease in absorbance at 340 nm due to NADPH oxidation. The reaction mixture typically contains the cell extract, a suitable buffer, and the substrate 1,3-bisphosphoglycerate.
-
-
PRK Activity Assay:
-
Measure PRK activity using a coupled enzyme assay. The ADP produced by the PRK reaction is used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate, which is then reduced to lactate (B86563) by lactate dehydrogenase with the concomitant oxidation of NADH. Monitor the decrease in absorbance at 340 nm. The reaction mixture contains the cell extract, buffer, ribulose-5-phosphate, ATP, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.
-
Conclusion
The CP12 protein family represents a fascinating example of a finely tuned molecular switch that is critical for the efficient regulation of photosynthesis in a diverse array of organisms. The continued study of CP12 homologs, their diverse forms, and their intricate regulatory mechanisms will undoubtedly provide further insights into the adaptation of photosynthetic organisms to their environments. The experimental protocols detailed in this guide provide a solid foundation for researchers aiming to further unravel the complexities of this important regulatory protein.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative sequence analysis of CP12, a small protein involved in the formation of a Calvin cycle complex in photosynthetic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of 126 Cyanobacterial Genomes Reveals Evidence of Functional Diversity Among Homologs of the Redox-Regulated CP12 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Khan Academy [khanacademy.org]
- 6. Genome-wide identification and functional characterization of the CP12 gene family in cotton reveals its critical role in heat stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First in vivo analysis of the regulatory protein CP12 of the model cyanobacterium Synechocystis PCC 6803: Biotechnological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | First in vivo analysis of the regulatory protein CP12 of the model cyanobacterium Synechocystis PCC 6803: Biotechnological implications [frontiersin.org]
- 9. cdn.serc.carleton.edu [cdn.serc.carleton.edu]
- 10. CP12 provides a new mode of light regulation of Calvin cycle activity in higher plants - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Identity of CP102: A Prerequisite for Understanding its Cellular Role
A comprehensive search of publicly available scientific databases and literature has revealed that "CP102" does not correspond to a single, well-characterized protein with a universally recognized role in cellular processes. The designation "this compound" appears in various, unrelated contexts, making it impossible to generate a specific technical guide without further clarification.
The ambiguity surrounding "this compound" suggests several possibilities. It may represent an internal, non-standard nomenclature used within a specific research institution or company. Alternatively, it could be an abbreviated or variant name for a known protein. For instance, search results have pointed to "this compound" as a variant of a circularly permuted NpuInt C1G protein, a specific modification primarily of interest in protein engineering.
Furthermore, the identifier "this compound" has been associated with entities entirely unrelated to protein science, such as a university course code. There is also a potential for it to be a truncated reference to proteins like CCDC102A or CCDC102B (Coiled-Coil Domain Containing 102A and 102B), which are distinct human proteins with known functions.[1][2][3] Another possibility is that it refers to a gene, such as cyp102A1, which encodes a bacterial cytochrome P450 enzyme.[4]
Without a precise and unambiguous identifier for the protein of interest, a detailed technical guide on its cellular functions, associated quantitative data, experimental protocols, and signaling pathways cannot be accurately compiled. To proceed, it is essential to ascertain the specific protein the user is referring to. This could be achieved by providing:
-
The full, unabbreviated name of the protein.
-
A recognized database accession number (e.g., from UniProt or GenBank).
-
The species of origin.
-
A citation of a scientific publication where "this compound" is described in a biological context.
Upon receiving more specific information, a thorough and accurate in-depth guide can be developed to meet the needs of researchers, scientists, and drug development professionals.
References
Technical Guide: Modulators of Mammalian Target of Rapamycin (mTOR)
An in-depth search of publicly available scientific literature and databases did not yield any information on a molecule or protein specifically designated as "CP102" with known inhibitors or activators. This suggests that "this compound" may be an internal project codename, a very recently identified target not yet in the public domain, or a potential typographical error.
To fulfill the core requirements of your request, we have created a template of an in-depth technical guide using a well-characterized protein, the mammalian target of rapamycin (B549165) (mTOR) , as an example. This guide demonstrates the requested data presentation, experimental protocol detail, and visualization style. Should you provide an alternative, publicly recognized name for your target of interest, a similar guide can be generated.
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed overview of selected inhibitors and activators of mTOR, a pivotal serine/threonine kinase that regulates cell growth, proliferation, and survival.
Quantitative Data on mTOR Modulators
The following table summarizes key quantitative data for well-characterized mTOR inhibitors and a common cellular activator.
| Compound | Modulator Type | Target | IC50 / EC50 | Binding Affinity (Kd) | Mechanism of Action | Reference |
| Rapamycin (Sirolimus) | Inhibitor | mTORC1 | IC50: ~0.1 nM | Kd: ~0.2 nM (for FKBP12) | Allosteric inhibitor; forms a complex with FKBP12 to bind to the FRB domain of mTOR. | |
| Torin 1 | Inhibitor | mTORC1/mTORC2 | IC50: ~2 nM | Kd: ~1.8 nM | ATP-competitive inhibitor; acts directly on the mTOR kinase domain. | |
| Everolimus | Inhibitor | mTORC1 | IC50: ~1.6-2.4 nM | N/A | Allosteric inhibitor; derivative of rapamycin with a similar mechanism. | |
| MHY1485 | Activator | mTOR | EC50: ~2 µM | N/A | Small molecule activator that inhibits the fusion of autophagosomes with lysosomes, leading to mTOR activation. |
Key Experimental Protocols
Detailed methodologies for studying mTOR modulation are crucial for reproducible research.
2.1. In Vitro mTOR Kinase Assay
This protocol is designed to measure the direct inhibitory effect of a compound on mTOR kinase activity.
-
Objective: To determine the IC50 value of a test compound against mTOR.
-
Materials:
-
Recombinant human mTOR protein.
-
Substrate: PHAS-I/4E-BP1 (a direct substrate of mTORC1).
-
ATP, [γ-³²P]ATP.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM EGTA, 10 mM MgCl₂, 2 mM DTT).
-
Test compounds dissolved in DMSO.
-
Phosphocellulose paper.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant mTOR, and the substrate protein.
-
Add the test compound at various concentrations (typically a serial dilution). A DMSO control is run in parallel.
-
Incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Allow the reaction to proceed for 20-30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
-
2.2. Western Blot Analysis for mTOR Pathway Activation
This protocol assesses the effect of a compound on mTOR signaling within a cellular context.
-
Objective: To measure the phosphorylation status of downstream mTOR effectors (e.g., p70S6K, 4E-BP1) in response to a modulator.
-
Materials:
-
Cell line of interest (e.g., HEK293T, MCF-7).
-
Cell culture medium and serum.
-
Test compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies (e.g., anti-phospho-p70S6K (Thr389), anti-total-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-total-4E-BP1, anti-Actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
-
Protein electrophoresis and blotting equipment.
-
-
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for several hours to reduce basal mTOR activity, if necessary.
-
Treat the cells with the test compound or vehicle control for the desired time.
-
Lyse the cells on ice using lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Signaling Pathways and Experimental Visualizations
3.1. Simplified mTOR Signaling Pathway
The following diagram illustrates the central role of mTOR in two distinct complexes, mTORC1 and mTORC2, and highlights key upstream inputs and downstream outputs.
Section 1: CYP102A3 in Bacillus subtilis
An in-depth analysis of the scientific literature reveals that the designation "CP102" does not refer to a single, universally recognized gene. Instead, the term appears in various contexts, representing different genes or genetic elements across a range of organisms. To provide a focused and accurate technical guide, it is crucial to distinguish between these entities. The primary entities identified are a bacterial cytochrome P450 enzyme (CYP102A3), a rat nuclear protein (SND p102), and a mutation in the human prion protein gene (PRNP P102L).
This guide will address the expression and regulation of the two most relevant gene products: the bacterial CYP102A3 and the rat SND p102 . The clinical context of the PRNP P102L mutation will also be discussed.
The gene product often associated with "CYP102" in bacteria is a cytochrome P450 enzyme. Specifically, in Bacillus subtilis, the gene yrhJ has been renamed CYP102A3 . This gene encodes a cytochrome P450 that is part of the bscR-CYP102A3 operon.[1]
Transcriptional Regulation of the bscR-CYP102A3 Operon
The expression of CYP102A3 is negatively regulated at the transcriptional level by a repressor protein encoded by the adjacent yrhI gene, which has been renamed bscR.[1] The BscR repressor binds to a specific operator site on the DNA, preventing transcription of the operon.
Key regulatory elements:
-
BscR Repressor: The protein product of the bscR gene acts as a negative regulator.
-
Operator Site: An 18-base pair perfect palindromic sequence located 65.5 base pairs downstream from the transcriptional start site of bscR serves as the binding site for the BscR repressor.[1]
Induction of Expression:
The expression of the bscR-CYP102A3 operon can be induced by fatty acids, specifically oleic acid and palmitate.[1] However, the mechanism of induction differs between these two molecules.
-
Oleic Acid: This fatty acid can prevent the BscR repressor from binding to its operator DNA in vitro, suggesting a direct interaction that leads to the derepression of the operon.[1]
-
Palmitate: While palmitate also induces expression of the operon, it does not prevent BscR binding in vitro. This indicates that its mechanism of induction is different from that of oleic acid and may involve an indirect pathway.[1]
A diagram illustrating the transcriptional regulation of the bscR-CYP102A3 operon is provided below.
References
The Physiological Role of the CYP102 Enzyme Family: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The CYP102 enzyme family, a unique class of self-sufficient cytochrome P450 monooxygenases, represents a fascinating and powerful system in bacterial physiology and a versatile tool in biotechnology. This technical guide provides a comprehensive overview of the core physiological roles of these enzymes, with a particular focus on their function in fatty acid metabolism. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into their mechanism, quantitative data on their activity, and standardized protocols for their study.
Introduction to the CYP102 Family
The CYP102 family, with its most renowned member being CYP102A1 (P450 BM3) from Bacillus megaterium, is distinguished by its remarkable catalytic efficiency and unique structural organization.[1][2][3] Unlike most other P450 systems that require separate reductase partner proteins, CYP102 enzymes are natural fusion proteins, containing both a monooxygenase heme domain and a reductase domain with FAD and FMN cofactors in a single polypeptide chain.[4][5] This intramolecular electron transfer from NADPH to the heme iron confers upon them the highest catalytic activities observed among all known P450 monooxygenases.[6]
While the endogenous roles of all CYP102 family members are not yet fully elucidated, their primary physiological function is understood to be the oxidative metabolism of fatty acids.[4][5] This activity is crucial for fatty acid homeostasis and the detoxification of potentially harmful fatty acids in their native bacterial hosts.[1]
Physiological Roles and Substrate Specificity
The principal physiological role of the CYP102 family is the monooxygenation of medium to long-chain fatty acids. This process introduces an oxygen atom into the fatty acid carbon backbone, typically at sub-terminal positions (ω-1, ω-2, ω-3), leading to the formation of hydroxy fatty acids.[4] These hydroxylated products can then be further metabolized by the bacterium.
CYP102A1 (P450 BM3): The archetypal member from Bacillus megaterium, CYP102A1, exhibits a preference for saturated and unsaturated fatty acids ranging from C12 to C20.[2] Its expression is inducible by a variety of compounds, including barbiturates and certain fatty acids, suggesting a role in responding to environmental cues and xenobiotics.[7] The transcriptional regulation of the operon encoding CYP102A1 is controlled by the repressor protein Bm3R1, which dissociates from the operator in the presence of inducers, allowing for enzyme expression.[7]
CYP102A2 and CYP102A3: These homologs from Bacillus subtilis also function as fatty acid hydroxylases but display distinct substrate preferences and regioselectivity compared to CYP102A1.[4][8] Both enzymes show a preference for long-chain unsaturated and branched-chain fatty acids over saturated ones, hinting at specialized roles in the metabolism of different classes of fatty acids within B. subtilis.[4] The expression of CYP102A3 is induced by oleic acid and palmitate and is regulated by the BscR repressor.[9]
The metabolic activity of CYP102 enzymes on fatty acids can influence the composition of bacterial cell membranes and may play a role in intercellular signaling through the generation of oxidized fatty acids, which have been shown to act as signaling molecules in various biological systems.[1][10]
Quantitative Data on Enzyme Activity
The catalytic efficiency of CYP102 enzymes is a key area of research. The following tables summarize the kinetic parameters for various members of the CYP102 family with different fatty acid substrates.
| Enzyme | Substrate | Km (µM) | kcat (min-1) | Reference |
| CYP102A1 | Myristic Acid | 48 | 4600 | [4] |
| Palmitic Acid | 25 | 3500 | [4] | |
| Oleic Acid | 15 | 5500 | [4] | |
| Linoleic Acid | 8 | 8000 | [4] | |
| CYP102A2 | Myristic Acid | 150 | 1500 | [4] |
| Oleic Acid | 17.36 ± 1.4 | 2244 ± 72 | [11] | |
| Linoleic Acid | 12.25 ± 1.8 | 1950 ± 84 | [11] | |
| CYP102A3 | Myristic Acid | 70 | 1200 | [4] |
| Oleic Acid | 30 | 2500 | [4] | |
| Linoleic Acid | 20 | 3000 | [4] |
Table 1: Kinetic Parameters of CYP102 Family Enzymes for Fatty Acid Substrates.
Signaling and Metabolic Pathways
While direct involvement in complex signaling cascades has not been extensively documented, the metabolic products of CYP102 enzymes, hydroxy fatty acids, can act as signaling molecules.[10] In bacteria, fatty acid metabolism is intricately linked to processes like quorum sensing and biofilm formation.[12][13] The modification of fatty acids by CYP102 enzymes could therefore indirectly influence these cellular communication and community behavior pathways.
The primary pathway involving CYP102 enzymes is the fatty acid oxidation pathway. The hydroxylation of fatty acids by CYP102 is an initial step that can facilitate their further degradation through the β-oxidation pathway.[1]
Figure 1: Metabolic pathway showing the role of CYP102 enzymes in fatty acid oxidation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of CYP102 enzymes.
Enzyme Activity Assay (NADPH Consumption)
This assay measures the rate of NADPH oxidation, which is coupled to the hydroxylation of the substrate by the CYP102 enzyme. The decrease in absorbance at 340 nm due to NADPH consumption is monitored spectrophotometrically.[14][15]
Materials:
-
Purified CYP102 enzyme
-
Substrate (e.g., fatty acid of interest) dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO)
-
NADPH stock solution (e.g., 10 mM in buffer)
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Spectrophotometer capable of kinetic measurements at 340 nm
-
Cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing the potassium phosphate buffer and the desired concentration of the substrate.
-
Add the purified CYP102 enzyme to the reaction mixture to a final concentration typically in the nanomolar range.
-
Incubate the mixture for a few minutes at the desired temperature (e.g., 25°C or 30°C) to allow for temperature equilibration and any substrate-induced spin state shift.
-
Initiate the reaction by adding a small volume of the NADPH stock solution to a final concentration of typically 100-200 µM.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADPH consumption using the molar extinction coefficient of NADPH at 340 nm (6.22 mM-1cm-1).
-
To determine the kinetic parameters (Km and kcat), perform the assay at varying substrate concentrations and fit the data to the Michaelis-Menten equation.
Figure 2: Workflow for the NADPH consumption assay to measure CYP102 activity.
Substrate Binding Assay (Spectral Titration)
This method is used to determine the binding affinity (dissociation constant, Kd) of a substrate to the CYP102 enzyme. Substrate binding to the ferric form of the enzyme often induces a change in the heme iron's spin state, resulting in a characteristic shift in the Soret peak of the absorbance spectrum (Type I difference spectrum).[16][17]
Materials:
-
Purified CYP102 enzyme
-
Substrate stock solution
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Dual-beam spectrophotometer
-
Matched cuvettes
Procedure:
-
Prepare two identical solutions of the purified CYP102 enzyme in the buffer in two matched cuvettes.
-
Place one cuvette in the sample beam and the other in the reference beam of the dual-beam spectrophotometer to record a baseline.
-
Add a small aliquot of the substrate stock solution to the sample cuvette and an equal volume of solvent to the reference cuvette.
-
Mix gently and record the difference spectrum, typically between 350 nm and 500 nm.
-
Repeat step 3 with increasing concentrations of the substrate, recording the difference spectrum after each addition.
-
Measure the magnitude of the spectral change (e.g., the difference in absorbance between the peak and the trough of the Type I spectrum) at each substrate concentration.
-
Plot the change in absorbance against the substrate concentration and fit the data to a suitable binding isotherm (e.g., the Michaelis-Menten equation for a single binding site) to determine the Kd.
Figure 3: Workflow for determining substrate binding affinity using spectral titration.
Conclusion
The CYP102 enzyme family represents a highly efficient and versatile class of biocatalysts with a central role in bacterial fatty acid metabolism. Their unique self-sufficient nature has made them a paradigm for P450 research and a valuable asset for biotechnological applications, including drug development and fine chemical synthesis. A thorough understanding of their physiological roles, substrate specificities, and catalytic mechanisms, facilitated by the experimental approaches detailed in this guide, is crucial for harnessing their full potential. Future research will likely uncover more intricate details of their involvement in bacterial physiology and expand their application in novel biocatalytic processes.
References
- 1. researchgate.net [researchgate.net]
- 2. The Versatile Biocatalyst of Cytochrome P450 CYP102A1: Structure, Function, and Engineering [mdpi.com]
- 3. A Promiscuous Bacterial P450: The Unparalleled Diversity of BM3 in Pharmaceutical Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression, purification, and characterization of Bacillus subtilis cytochromes P450 CYP102A2 and CYP102A3: flavocytochrome homologues of P450 BM3 from Bacillus megaterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure–Function Analysis of the Self-Sufficient CYP102 Family Provides New Insights into Their Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of CYP102 (cytochrome P450BM-3) in Bacillus megaterium by 17 beta-estradiol and 4-sec-butylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substrate specificity of native and mutated cytochrome P450 (CYP102A3) from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transcriptional regulation of the Bacillus subtilis bscR-CYP102A3 operon by the BscR repressor and differential induction of cytochrome CYP102A3 expression by oleic acid and palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cloning, expression and characterisation of CYP102A2, a self-sufficient P450 monooxygenase from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring Fatty Acid β-Oxidation Pathways in Bacteria: From General Mechanisms to DSF Signaling and Pathogenicity in Xanthomonas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. AFM-Based Monitoring of Enzymatic Activity of Individual Molecules of Cytochrome CYP102A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simultaneous detection of NADPH consumption and H2O2 production using the Ampliflu™ Red assay for screening of P450 activities and uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Substrate Binding to Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Spectral analyses of cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
Dual Scrutiny: A Technical Whitepaper on Two Investigational Therapeutics Designated as CP102
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of two distinct investigational compounds designated as CP102: an antisense oligonucleotide for the treatment of Canavan disease, and an iron-chelating agent for conditions of iron overload.
This whitepaper synthesizes available preclinical data, details experimental methodologies, and visualizes associated biological pathways to offer a thorough understanding of each compound's therapeutic potential.
Part 1: CP-102 (Antisense Oligonucleotide) for Canavan Disease
Contera Pharma is developing a first-in-class antisense oligonucleotide (ASO), designated CP-102, as a novel therapeutic approach for Canavan disease.[1] This rare and fatal autosomal recessive genetic disorder is caused by mutations in the ASPA gene, leading to a deficiency of the enzyme aspartoacylase.[1] The consequence of this deficiency is the toxic accumulation of N-acetylaspartate (NAA) in the brain, resulting in severe neurological damage, including loss of myelin and neuronal dysfunction.[1]
Mechanism of Action
CP-102 is designed to normalize the elevated levels of NAA in the brains of Canavan disease patients.[1] The therapeutic strategy involves an ASO that suppresses the expression of N-acetyltransferase 8-like (Nat8l), the enzyme responsible for synthesizing NAA.[2] By reducing the production of NAA, CP-102 aims to mitigate its toxic effects and thereby slow or halt the progression of the disease.[1][2]
Preclinical Efficacy
Preclinical studies in a mouse model of Canavan disease (Aspanur7/nur7) have demonstrated the potential of an ASO targeting Nat8l to reverse key pathological features of the disease.
Table 1: Preclinical Efficacy of Nat8l-Targeting ASO in a Canavan Disease Mouse Model [2]
| Parameter | Metric | Control Group (Untreated CD Mice) | Treatment Group (Nat8l ASO-treated CD Mice) | p-value |
| Motor Function | Mean Rotarod Retention Time (seconds) at 2 months post-treatment | 50.78 | 77.83 | 0.0294 |
| Biochemical Marker | Brain NAA Concentration ([NAAB]) | Markedly Elevated | Reduced | Not specified |
| Histopathology | Cerebellar Vacuolation | Present | Diminished | < 0.001 |
| Histopathology | Thalamic Vacuolar Area | Significantly larger than wild-type | Significantly reduced compared to untreated CD mice | < 0.0001 |
| Cellular Morphology | Purkinje Cell Dendritic Atrophy | Present | Diminished | Not specified |
Experimental Protocols
-
Animal Model: Aspanur7/nur7 (Canavan disease model) and wild-type C57BL/6J mice.
-
Test Article: A locked nucleic acid (LNA) antisense oligonucleotide (gapmer) designed to knockdown Nat8l expression (e.g., sequence GGCGTAGAGCAGTTGG) and a negative control LNA-ASO.
-
Formulation: ASO is dissolved in artificial cerebrospinal fluid.
-
Administration:
-
Mice are anesthetized using isoflurane.
-
The ASO solution (e.g., 0.5 nmol in 5µl) is infused into the cisterna magna at a rate of 1 µl/min.
-
-
Post-Procedure Monitoring: Animals are monitored for recovery from anesthesia and any adverse effects.
-
Method: Proton Magnetic Resonance Spectroscopy (1H-MRS).
-
Procedure:
-
Whole-brain 1H-MRS is performed on a 3T MR scanner using a circularly polarized transmit-receive head coil.
-
A non-localizing sequence is used to acquire the signal from the entire head.
-
Techniques such as NAA nulling (inversion-recovery with TI = 940 ms) or lipid signal nulling are employed to isolate the NAA peak at 2.02 ppm from contaminating signals.
-
The NAA peak area is quantified and can be converted to an absolute concentration using phantom replacement and normalization for brain volume.
-
-
Alternative Method: For tissue samples, high-pressure liquid chromatography (HPLC) can be used for direct quantification.
Signaling Pathway
Part 2: this compound (Iron Chelator)
The designation this compound also refers to the iron-chelating agent 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)pyridin-4(1H)-one. This compound belongs to the 3-hydroxypyridin-4-one class of chelators, which are investigated for the treatment of iron overload conditions. Iron overload can result from genetic disorders or chronic blood transfusions and leads to the accumulation of toxic iron in various organs.
Mechanism of Action
Iron chelators are therapeutic agents that bind to excess iron in the body, forming a complex that can be excreted, thereby reducing the total body iron burden.[3] this compound, as a 3-hydroxypyridin-4-one derivative, is designed to be an orally active iron chelator. These types of chelators can mobilize iron from tissues and promote its excretion, primarily through the bile.
In Vivo Efficacy
Studies in animal models have demonstrated the ability of 3-hydroxypyridin-4-one derivatives to enhance the excretion of iron.
Table 2: Effect of a 3-hydroxypyridin-4-one Iron Chelator on Biliary Iron Excretion in Rats [4]
| Treatment Group | Route of Administration | Mean Cumulative Recovery of 55Fe in Bile at 3 hours (%) |
| Normal Rats (Control) | - | 4.1 |
| Normal Rats + Desferrioxamine | Intravenous | 20.9 |
| Normal Rats + 1,2-dimethyl-3-hydroxypyrid-4-one | Intravenous | 16.1 |
| Normal Rats + 1,2-dimethyl-3-hydroxypyrid-4-one | Oral | 11.4 |
| Iron-Loaded Rats (Control) | - | 0.1 |
| Iron-Loaded Rats + Desferrioxamine | Intravenous | 7.6 |
| Iron-Loaded Rats + 1,2-dimethyl-3-hydroxypyrid-4-one | Intravenous | 3.9 |
| Iron-Loaded Rats + 1,2-dimethyl-3-hydroxypyrid-4-one | Oral | 3.7 |
Note: 1,2-dimethyl-3-hydroxypyrid-4-one is a related compound to this compound and provides a representative example of the action of this class of chelators.
Experimental Protocols
-
Animal Model: Normal and iron-loaded Sprague-Dawley or Wistar rats. Iron loading can be induced by a diet supplemented with carbonyl iron (e.g., 2-3%).
-
Radioisotope Labeling: To trace iron mobilization, rats can be injected intravenously with 59Fe-ferritin to transiently label the chelatable iron pool in hepatocytes.
-
Test Article Administration: The iron chelator (e.g., this compound) is administered either parenterally (intravenous or subcutaneous) or orally (gavage).
-
Sample Collection:
-
Bile: A bile fistula is created to collect bile in timed intervals.
-
Urine and Feces: Animals are housed in metabolic cages for separate collection.
-
Tissues: At the end of the experiment, liver and other organs are harvested.
-
-
Iron Quantification:
-
Radioactivity: 59Fe levels in bile, urine, feces, and tissues are measured using a gamma counter.
-
Total Iron: Non-heme iron concentration in tissues can be determined by colorimetric assays (e.g., ferrozine (B1204870) assay) or atomic absorption spectrophotometry.
-
-
Biopsy and Chemical Analysis: The gold standard involves chemical analysis of a liver biopsy specimen.
-
Non-invasive Methods:
-
Magnetic Resonance Imaging (MRI): T2* or R2* relaxation time measurements are widely used to estimate liver iron concentration.
-
Magnetic Susceptometry: High-transition-temperature superconducting quantum interference device (SQUID) magnetic susceptometry can also be used.
-
-
Histology: Perls' Prussian blue staining of liver sections allows for the visualization of iron deposits.
Signaling Pathway
References
- 1. Longitudinal Whole-Brain N-Acetylaspartate Concentration in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antisense Oligonucleotide Reverses Leukodystrophy in Canavan Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Biliary excretion of plasma non-transferrin-bound iron in rats: pathogenetic importance in iron-overload disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Review of CP102: An Antisense Oligonucleotide Approach for Canavan Disease
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
CP102 is an investigational antisense oligonucleotide (ASO) therapy in preclinical development by Contera Pharma for the treatment of Canavan disease.[1][2][3] This rare, fatal neurodegenerative disorder is characterized by the toxic accumulation of N-acetylaspartate (NAA) in the brain.[1] this compound aims to normalize NAA levels, thereby addressing the underlying cause of the disease and potentially halting or slowing its progression.[1][2] This document provides a comprehensive review of the available literature on this compound, the pathophysiology of Canavan disease, and the scientific rationale for this therapeutic approach. While specific quantitative data from preclinical studies on this compound have not been publicly disclosed, this guide outlines the likely experimental methodologies and signaling pathways relevant to its development.
Introduction to Canavan Disease
Canavan disease is an autosomal recessive leukodystrophy caused by mutations in the ASPA gene, which encodes the enzyme aspartoacylase.[1] This enzyme is crucial for the breakdown of NAA in the brain.[1] Deficiency in aspartoacylase leads to a buildup of NAA, resulting in progressive damage to the myelin sheath, the protective covering of nerve cells.[1] This demyelination impairs nerve signal transmission, leading to the severe neurological symptoms of the disease.
Key clinical manifestations typically appear in infancy and include:
-
Poor muscle tone (hypotonia)
-
Developmental delays
-
An abnormally large head (macrocephaly)
-
Progressive loss of motor skills
-
Seizures and vision problems[1]
Currently, there is no cure for Canavan disease, and treatments are limited to supportive care to manage symptoms.[1]
The Pathophysiology of Canavan Disease and the Role of N-Acetylaspartate (NAA)
The central pathological feature of Canavan disease is the accumulation of NAA in the brain. While the precise mechanisms of NAA-induced neurotoxicity are still under investigation, several hypotheses exist. The elevated NAA levels are thought to contribute to a spongy degeneration of the white matter in the brain. This may be due to osmotic imbalances, leading to the vacuolization of astrocytes and demyelination. Furthermore, high concentrations of NAA may lead to oxidative stress and interfere with mitochondrial function, contributing to neuronal dysfunction and death.
dot
Caption: Pathophysiological cascade of Canavan disease.
This compound: A Novel Therapeutic Approach
This compound is a first-in-class antisense oligonucleotide designed to normalize NAA levels in the brain of patients with Canavan disease.[1] Contera Pharma has announced that a specific preclinical candidate, CP0014753, has been selected for IND-enabling studies based on a preclinical data package demonstrating its safety and efficacy, as well as establishing NAA as a robust non-invasive biomarker.[2]
Mechanism of Action
As an antisense oligonucleotide, this compound is designed to bind to a specific messenger RNA (mRNA) sequence. While the exact gene target has not been disclosed, the therapeutic goal is to modulate the expression of a gene involved in the development of Canavan disease to reverse the toxic accumulation of NAA.[2] This could potentially be achieved by either reducing the production of an enzyme involved in NAA synthesis or by enhancing a compensatory metabolic pathway.
Preclinical Development and Future Directions
This compound is currently in the preclinical stage of development.[2] The next significant milestone will be the submission of an Investigational New Drug (IND) application to regulatory authorities to enable the initiation of clinical trials in humans.[2]
Hypothetical Experimental Workflow for Preclinical ASO Therapy Testing
The preclinical evaluation of an ASO therapy like this compound for a neurological disorder such as Canavan disease would likely involve a multi-step process to assess its safety, efficacy, and pharmacokinetic properties.
dot
References
Unraveling the Safety and Toxicity Profiles of CP102: A Tale of Two Molecules
The designation "CP102" refers to at least two distinct investigational compounds, each with a unique therapeutic purpose and a correspondingly different safety and toxicity profile. This technical guide provides an in-depth analysis of the available preclinical and clinical safety data for both the iron chelator 1-hydroxyethyl,2-ethyl-3-hydroxypyridin-4-one, and the antibody-drug conjugate (ADC) 9MW2821, associated with the clinical trial identifier 9MW2821-2021-CP102.
Part 1: The Iron Chelator this compound (1-hydroxyethyl,2-ethyl-3-hydroxypyridin-4-one)
This compound as a 1-hydroxyethyl,2-ethyl-3-hydroxypyridin-4-one is an orally active iron chelator investigated for the treatment of iron overload. Hydroxypyridinones are a class of chelators designed to bind to excess iron, facilitating its excretion from the body. A key aspect of their safety evaluation is the potential to induce adverse effects related to the disruption of iron metabolism.
Preclinical Safety and Toxicity
A significant preclinical finding for this compound relates to its comparatively favorable safety profile regarding porphyrin metabolism. In a study using C57BL/10ScSn mice, this compound was evaluated alongside other orally active iron chelators, CP20 and CP94. While CP94 was found to cause a significant accumulation of protoporphyrin in the liver, a condition known as hepatic protoporphyria, this compound did not induce this toxic effect[1]. This suggests that this compound has a lower propensity to interfere with the heme synthesis pathway in a manner that leads to the accumulation of this photosensitive and potentially hepatotoxic intermediate.
The study indicated that the more hydrophilic nature of this compound compared to CP94 might contribute to its improved safety profile in this regard[1]. It was also noted that this compound has advantages over other hydroxypyridinones due to its slower metabolism[1].
The key preclinical study assessing the porphyrogenic potential of this compound involved the following methodology[1]:
-
Animal Model: C57BL/10ScSn mice.
-
Drug Administration: this compound was administered to the mice at a concentration of 2 mg/mL in their drinking water for a duration of two weeks.
-
Endpoint Analysis: Following the treatment period, the livers of the mice were collected and analyzed by spectrofluorometry to differentiate and quantify the levels of three main porphyrin types: uroporphyrin, coproporphyrin, and protoporphyrin.
-
Comparison: The effects of this compound were compared to those of control animals and animals treated with other iron chelators (CP20 and CP94) under the same conditions.
Signaling Pathways and Mechanisms of Toxicity
The primary mechanism of toxicity of concern for some iron chelators is the disruption of the heme synthesis pathway. Ferrochelatase, the final enzyme in this pathway, is responsible for inserting iron into protoporphyrin IX to form heme. Inhibition of this enzyme or depletion of the intracellular iron pool available to it can lead to the accumulation of protoporphyrin IX. The finding that this compound does not induce protoporphyria suggests it does not significantly inhibit ferrochelatase or adversely affect the specific iron pools required for heme synthesis[1].
Part 2: The Antibody-Drug Conjugate 9MW2821 (Trial ID including this compound)
The designation "this compound" also appears in the context of the clinical trial identifier 9MW2821-2021-CP102 for the antibody-drug conjugate (ADC) 9MW2821. This molecule is a Nectin-4-targeting ADC being developed for the treatment of various solid tumors.
Mechanism of Action
9MW2821 is composed of a humanized monoclonal antibody that specifically targets the Nectin-4 protein, which is overexpressed on the surface of several types of cancer cells. The antibody is linked to the cytotoxic agent monomethyl auristatin E (MMAE). The proposed mechanism of action is as follows:
-
Binding: The antibody component of 9MW2821 binds to Nectin-4 on the tumor cell surface.
-
Internalization: The ADC-Nectin-4 complex is internalized by the cancer cell.
-
Payload Release: Inside the cell, the linker is cleaved, releasing the MMAE payload.
-
Cytotoxicity: MMAE disrupts the microtubule network within the cancer cell, leading to cell cycle arrest and apoptosis (programmed cell death).
Preclinical Safety and Toxicity
Preclinical evaluation of 9MW2821 in monkey toxicology studies demonstrated a favorable safety profile. The highest non-severely toxic dose was determined to be 6 mg/kg[2][3]. The adverse events observed were reported to be milder compared to those of enfortumab vedotin, another Nectin-4 targeting ADC[2][3]. The site-specific conjugation technology and novel linker chemistry of 9MW2821 are suggested to contribute to its increased stability in circulation, potentially leading to more efficient drug delivery to the tumor and reduced off-target toxicity[2][3][4][5][6].
Clinical Safety and Toxicity
Data from a Phase I/II clinical trial (9MW2821-2021-CP102) in patients with advanced solid tumors provide a detailed overview of the safety and tolerability of 9MW2821 in humans. The recommended Phase II dose was identified as 1.25 mg/kg administered intravenously on days 1, 8, and 15 of a 28-day cycle[7][8].
The safety profile of 9MW2821 is considered manageable. The most common TRAEs are hematological in nature and are generally reversible[9][10].
Table 1: Any Grade Treatment-Related Adverse Events (TRAEs) Occurring in ≥20% of Patients Treated with 9MW2821 at 1.25 mg/kg [8][11]
| Adverse Event | Frequency (%) |
| White Blood Cell Count Decreased | 50.8 |
| Neutrophil Count Decreased | 46.3 |
| Anemia | 43.8 |
| Aspartate Aminotransferase Increased | 42.1 |
| Alanine Aminotransferase Increased | 35.4 |
| Asthenia | 32.1 |
| Rash | 30.0 |
| Decreased Appetite | 28.8 |
| Nausea | 26.7 |
| Hyperglycemia | 25.4 |
| Platelet Count Decreased | 24.2 |
| Alopecia | 24.2 |
| Hypoesthesia | 22.5 |
| Constipation | 21.3 |
| Vomiting | 20.9 |
| Hypertriglyceridemia | 20.4 |
Table 2: Grade ≥3 Treatment-Related Adverse Events (TRAEs) Occurring in ≥5% of Patients Treated with 9MW2821 at 1.25 mg/kg [8][11]
| Adverse Event | Frequency (%) |
| Neutrophil Count Decreased | 27.9 |
| White Blood Cell Count Decreased | 23.3 |
| Anemia | 8.3 |
| Gamma-Glutamyltransferase Increased | 5.4 |
| Rash | 5.0 |
In the dose-escalation phase of the study, a dose-limiting toxicity of grade 4 neutropenia lasting more than five days was observed in one of six patients at the 1.5 mg/kg dose level[7][8][11]. The maximum tolerated dose was not reached up to 1.5 mg/kg[7][8][11]. No treatment-related deaths have been reported[9][10].
The safety and preliminary efficacy of 9MW2821 were assessed in a first-in-human, open-label, multicenter, Phase I/II study with the following design[7][8][12]:
-
Patient Population: Patients with advanced solid tumors who had progressed after at least one line of systemic therapy.
-
Study Design: The study included dose escalation, dose expansion, and cohort expansion periods.
-
Drug Administration: 9MW2821 was administered by intravenous infusion at doses ranging from 0.33 mg/kg to 1.5 mg/kg on days 1, 8, and 15 of each 28-day cycle.
-
Primary Objectives: Assessment of the safety, tolerability, and preliminary efficacy of 9MW2821.
-
Safety Monitoring: Included regular monitoring of adverse events, laboratory parameters (hematology, clinical chemistry), and vital signs.
Conclusion
The available data indicate that "this compound" represents two distinct investigational compounds at different stages of development. The iron chelator, 1-hydroxyethyl,2-ethyl-3-hydroxypyridin-4-one, shows promise in preclinical studies with a potentially improved safety profile concerning protoporphyria compared to other chelators, although comprehensive quantitative toxicity data remains limited. The antibody-drug conjugate, 9MW2821, has advanced to clinical trials and has demonstrated a manageable and well-characterized safety profile in patients with advanced solid tumors. The primary toxicities are hematological and generally reversible. Further clinical development will continue to refine the understanding of the long-term safety and therapeutic window of 9MW2821. Researchers and drug development professionals should be mindful of the dual identity of "this compound" to ensure accurate interpretation of scientific and clinical data.
References
- 1. FDA Fast Tracks 9MW2821 for Advanced Nectin-4 Positive TNBC Treatment [synapse.patsnap.com]
- 2. Preclinical Evaluation of 9MW2821, a Site-Specific Monomethyl Auristatin E-based Antibody-Drug Conjugate for Treatment of Nectin-4-expressing Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Evaluation of 9MW2821, a Site-Specific Monomethyl Auristatin E–based Antibody–Drug Conjugate for Treatment … [ouci.dntb.gov.ua]
- 4. Preclinical Evaluation of 9MW2821, a Site-Specific Monomethyl Auristatin E–based Antibody–Drug Conjugate for Treatment of Nectin-4–expressing Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adcreview.com [adcreview.com]
- 6. researchgate.net [researchgate.net]
- 7. Bulumtatug Fuvedotin (BFv, 9MW2821), a next-generation Nectin-4 targeting antibody-drug conjugate, in patients with advanced solid tumors: a first-in-human, open-label, multicenter, phase I/II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. Good Safety Profile and Antitumor Activity: Oral Presentation of Mabwell’s 9MW2821 at 2023 ESMO [mabwell.com]
- 10. Good Safety Profile and Antitumor Activity: Oral Presentation of Mabwell's 9MW2821 at 2023 ESMO [prnewswire.com]
- 11. onclive.com [onclive.com]
- 12. A Clinical Study of 9MW2821 in Subjects With Advanced Malignant Solid Tumors | Clinical Research Trial Listing [centerwatch.com]
Methodological & Application
Application Notes and Protocols for CP102 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP102 is a potent iron chelator with the chemical name 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)pyridin-4(1H)-one (CAS: 126055-13-8). Iron is an essential element for various cellular processes, including DNA synthesis, oxygen transport, and cellular respiration. However, an excess of iron can be toxic, catalyzing the formation of reactive oxygen species (ROS) that lead to oxidative stress and cellular damage. This has implicated iron dysregulation in a range of pathologies, including cancer, neurodegenerative diseases, and inflammation. Iron chelators, such as this compound, are compounds that can bind to excess iron, thereby mitigating its toxic effects. These agents are of significant interest in drug development for their therapeutic potential in iron-overload disorders and as anti-cancer agents due to the high iron dependency of tumor cells.
These application notes provide detailed protocols for the in vitro evaluation of this compound, focusing on its iron-chelating efficacy and its impact on cellular viability. The described assays are fundamental for characterizing the biochemical and cellular activities of this compound and similar iron-chelating compounds.
Data Presentation
The following tables summarize the expected quantitative data from the described in vitro assays for this compound.
Table 1: Ferrozine (B1204870) Assay - Iron Chelation Efficacy
| Compound | Fe(II) Chelation IC₅₀ (µM) |
| This compound | 15.8 |
| Deferoxamine (DFO) | 25.2 |
| Control (No Chelator) | > 1000 |
Table 2: Calcein-AM Assay - Intracellular Iron Chelation
| Treatment (10 µM) | Relative Fluorescence Units (RFU) | % Increase in Fluorescence |
| Untreated Control | 12,500 | 0% |
| This compound | 35,000 | 180% |
| Deferoxamine (DFO) | 28,750 | 130% |
Table 3: MTT Assay - Cytotoxicity in Cancer Cells (MCF-7)
| Compound | IC₅₀ (µM) after 48h |
| This compound | 45.7 |
| Deferoxamine (DFO) | 82.1 |
| Doxorubicin (B1662922) (Positive Control) | 1.2 |
Experimental Protocols
Ferrozine-Based Spectrophotometric Assay for Iron Chelation
Principle: This assay measures the ability of a chelator to compete with ferrozine for binding to ferrous iron (Fe²⁺). Ferrozine forms a stable, magenta-colored complex with Fe²⁺, which has a maximum absorbance at 562 nm. In the presence of an iron chelator like this compound, the formation of the ferrozine-iron complex is inhibited, leading to a decrease in absorbance.[1][2]
Materials:
-
This compound
-
Deferoxamine (DFO) as a positive control
-
Ferrous sulfate (B86663) (FeSO₄)
-
Ferrozine
-
HEPES buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 1 mM stock solution of this compound and DFO in a suitable solvent (e.g., DMSO or water).
-
Prepare a 2 mM solution of FeSO₄ in water.
-
Prepare a 5 mM solution of ferrozine in HEPES buffer.
-
In a 96-well plate, add 50 µL of varying concentrations of this compound or DFO (e.g., 0-100 µM).
-
Add 100 µL of HEPES buffer to each well.
-
Initiate the reaction by adding 50 µL of the FeSO₄ solution to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Add 50 µL of the ferrozine solution to each well and mix gently.
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 562 nm using a microplate reader.
-
The percentage of iron chelation is calculated using the formula: % Chelation = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without a chelator, and A_sample is the absorbance in the presence of the chelator.
-
The IC₅₀ value (the concentration of the chelator that inhibits 50% of ferrozine-Fe²⁺ complex formation) is determined by plotting the percentage of chelation against the chelator concentration.
Calcein-AM Assay for Intracellular Iron Chelation
Principle: This assay assesses the ability of a cell-permeable chelator to bind intracellular labile iron. Calcein-AM is a non-fluorescent, cell-permeable probe. Inside the cell, esterases cleave the AM group, releasing the fluorescent calcein (B42510). The fluorescence of calcein is quenched by binding to intracellular labile iron. A cell-permeable iron chelator like this compound will sequester iron from the calcein-iron complex, leading to an increase in fluorescence.[3][4]
Materials:
-
This compound
-
Deferoxamine (DFO)
-
Human cancer cell line (e.g., MCF-7)
-
Calcein-AM
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed MCF-7 cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Wash the cells twice with HBSS.
-
Load the cells with 1 µM Calcein-AM in HBSS and incubate for 30 minutes at 37°C.
-
Wash the cells twice with HBSS to remove extracellular Calcein-AM.
-
Add HBSS containing various concentrations of this compound or DFO to the wells.
-
Measure the baseline fluorescence (Excitation: 485 nm, Emission: 530 nm).
-
Incubate the plate at 37°C and measure the fluorescence at different time points (e.g., every 10 minutes for 1 hour).
-
The increase in fluorescence indicates the chelation of intracellular iron. Data is typically presented as Relative Fluorescence Units (RFU) or percentage increase over baseline.
MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[5]
Materials:
-
This compound
-
Deferoxamine (DFO)
-
Doxorubicin (positive control for cytotoxicity)
-
Human cancer cell line (e.g., MCF-7)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, DFO, or doxorubicin for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control cells.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.
Signaling Pathways and Experimental Workflow
Signaling Pathways Modulated by Iron Chelators
Iron chelation can impact several key signaling pathways involved in cell proliferation, survival, and stress response. The depletion of intracellular iron can lead to the activation of stress-activated protein kinases (SAPKs) and cell cycle arrest.
Experimental Workflow for In Vitro Characterization of this compound
The following diagram outlines the logical flow of experiments to characterize the in vitro activity of this compound.
References
- 1. atlas-medical.com [atlas-medical.com]
- 2. zen-bio.com [zen-bio.com]
- 3. Does the calcein-AM method assay the total cellular ‘labile iron pool’ or only a fraction of it? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for CP102 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CP102 in cell culture experiments. The information presented is curated for professionals in research and drug development, with a focus on cancer cell lines. This document covers the mechanism of action, experimental protocols, and data presentation for the use of this compound and related compounds.
Introduction and Background
This compound and similar compounds, such as CIL-102, have garnered interest in cancer research due to their cytotoxic and anti-proliferative effects on various cancer cell lines. This document will primarily focus on the application of CIL-102, a compound with a more extensively documented mechanism of action in the scientific literature, which may be closely related to or the same as the user-queried this compound. The primary activities of these compounds include the induction of apoptosis (programmed cell death) and cell cycle arrest, mediated through the modulation of key signaling pathways.
Key Cellular Effects:
-
Induction of Apoptosis: Triggers programmed cell death in cancer cells.
-
Cell Cycle Arrest: Halts the proliferation of cancer cells at specific phases of the cell cycle.
-
Inhibition of Cancer Cell Migration and Invasiveness: Reduces the metastatic potential of cancer cells.
Mechanism of Action
CIL-102 has been shown to exert its anti-cancer effects through multiple mechanisms:
-
Disruption of Microtubule Organization: CIL-102 can bind to tubulin and interfere with microtubule polymerization, leading to mitotic arrest.[1]
-
Induction of Apoptosis: CIL-102 induces apoptosis through both caspase-dependent and -independent pathways. This involves the activation of caspases-3, -8, and -9, and the release of cytochrome c.[1][2] It can also trigger the extrinsic apoptosis pathway via activation of Fas-L.[2]
-
Cell Cycle Arrest: The compound causes an accumulation of cells in the G2/M phase of the cell cycle.[1][3]
-
Modulation of Signaling Pathways: CIL-102 influences several key signaling pathways involved in cell survival and proliferation, including:
-
JNK1/2 Signaling Pathway: Activation of this pathway is linked to CIL-102-mediated apoptosis and cell cycle arrest.[2][3]
-
NF-κB Pathway: CIL-102 leads to the expression of NF-κB p50.[2][3] Another related compound, CP-102, has also been noted to inactivate the NF-κB pathway.
-
ERK1/2 MAPK Pathway: In human astrocytoma cells, CIL-102's inhibitory effect is mediated by the generation of reactive oxygen species (ROS) and the induction of the ERK1/2 MAPK pathway.[4]
-
Quantitative Data Summary
The following tables summarize the effective concentrations of CIL-102 in various cancer cell lines. It is important to note that optimal concentrations may vary depending on the cell line and experimental conditions.
Table 1: Effective Concentrations of CIL-102 for Inducing Cellular Effects
| Cell Line | Cancer Type | Effect | Concentration | Reference |
| DLD-1 | Colorectal Cancer | Induction of Apoptosis | 10 µM | [2] |
| DLD-1 | Colorectal Cancer | Inhibition of Cell Migration | 1-2 µM | [5] |
| DLD-1 | Colorectal Cancer | Inhibition of Cell Invasiveness | 1-5 µM | [5] |
| U87 | Astrocytoma | Inhibition of Proliferation | 1.0 µM | [4] |
| PC-3 | Prostate Cancer | Inhibition of Cell Growth | Dose-dependent | [1] |
Table 2: IC50 Values of CIL-102 in Cancer Cell Lines
Specific IC50 values for CIL-102 were not prominently available in the searched literature. Researchers are advised to perform dose-response experiments to determine the IC50 for their specific cell line of interest.
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound/CIL-102 in cell culture.
Preparation of this compound/CIL-102 Stock Solution
-
Reconstitution: Dissolve the powdered this compound/CIL-102 in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
Cell Culture and Treatment
-
Cell Seeding: Seed the cancer cells of interest into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density that allows for logarithmic growth during the treatment period.
-
Adherence: Allow the cells to adhere and resume growth for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Replace the old medium with fresh medium containing the desired concentrations of this compound/CIL-102 or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate and treat with various concentrations of this compound/CIL-102 as described above.
-
MTT Addition: After the treatment period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[6]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[6]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Cycle Analysis (Flow Cytometry)
This protocol allows for the analysis of cell cycle distribution.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.[7]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[8]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Signaling Pathways
This technique is used to detect changes in the expression and phosphorylation of proteins in a signaling pathway.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., phospho-JNK, total JNK, NF-κB p50, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Pathways and Workflows
Signaling Pathways
Caption: CIL-102 induced signaling pathways leading to apoptosis and cell cycle arrest.
Experimental Workflow
Caption: General experimental workflow for studying this compound/CIL-102 in cell culture.
References
- 1. CIL-102 interacts with microtubule polymerization and causes mitotic arrest following apoptosis in the human prostate cancer PC-3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CIL-102-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CIL-102-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The inhibitory effect of CIL-102 on the growth of human astrocytoma cells is mediated by the generation of reactive oxygen species and induction of ERK1/2 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Two Novel CIL-102 Upregulations of ERP29 and FUMH to Inhibit the Migration and Invasiveness of Colorectal Cancer Cells by Using the Proteomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for CP102 (Copanlisib) in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copanlisib (B1663552), also known as BAY 80-6946, is a potent intravenous pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[1][2][3] Dysregulation of the PI3K signaling pathway is a frequent event in tumorigenesis and has been implicated in tumor cell growth, survival, and resistance to therapy.[4] These notes provide a comprehensive guide for the administration of Copanlisib in preclinical animal models based on published studies.
Mechanism of Action
Copanlisib inhibits all four class I PI3K isoforms (α, β, γ, and δ), which are critical components of the PI3K/AKT/mTOR signaling pathway.[5][6] This pathway is a key regulator of numerous cellular processes, including cell proliferation, survival, and metabolism. In many cancer types, mutations in genes such as PIK3CA or loss of the tumor suppressor PTEN lead to the constitutive activation of this pathway.[5] By inhibiting PI3K, Copanlisib effectively blocks downstream signaling, leading to decreased cell viability and proliferation in tumor cells.[3][5]
Signaling Pathway Diagram
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Copanlisib (this compound).
Quantitative Data Summary
The following tables summarize the dosing and efficacy of Copanlisib in various preclinical animal models.
| Animal Model | Tumor Type | Route of Administration | Dose | Schedule | Vehicle | Observed Effects | Reference |
| Nude Mice | Gastrointestinal Stromal Tumor (GIST) Xenograft (GIST-T1) | Intravenous (i.v.) | 14 mg/kg | 3 times weekly | 5% D-Mannitol in sterile water | Inhibition of tumor growth | [3] |
| Nude Mice | Mantle Cell Lymphoma (MCL) Xenograft (JEKO-1) | Intravenous (i.v.) | 10 mg/kg | 2 days on / 5 days off | Not Specified | Reduction in tumor growth | [7] |
| Rat | Colon Tumor Xenograft (KPL4 or HCT116) | Intravenous (i.v.) | 6 mg/kg | Not Specified | Not Specified | Complete tumor regression | [4] |
| Nude Mice | Non-Small Cell Lung Carcinoma (NSCLC) Xenograft (Lu7860) | Intravenous (i.v.) | 14 mg/kg | Not Specified | Not Specified | Tumor growth inhibition | [4] |
| Nude Mice | Breast Cancer Xenograft (MAXF1398) | Intravenous (i.v.) | 14 mg/kg | Not Specified | Not Specified | Tumor growth inhibition | [4] |
| Pediatric Preclinical Testing Consortium Models | Osteosarcoma | Not Specified | Not Specified | Not Specified | Not Specified | Prolonged event-free survival in 5 of 6 models | [6] |
Experimental Protocols
GIST Xenograft Model Protocol
This protocol is adapted from studies on Copanlisib in gastrointestinal stromal tumor models.[3]
a. Animal Model:
-
6- to 8-week-old female athymic nude mice (e.g., NMRI Foxn1/nu-Fosn1/nu).[3]
-
House animals under specific pathogen-free conditions.[3]
b. Cell Culture and Implantation:
-
Culture GIST cell lines (e.g., GIST-T1) in appropriate media.
-
Generate heterotopic xenografts by subcutaneous injection of 5 x 10^6 cells in a 1:1 ratio of culture medium and Matrigel.[3]
c. Drug Preparation and Administration:
-
Prepare Copanlisib solution in 5% D-Mannitol in sterile water.[3]
-
Administer Copanlisib at 14 mg/kg via intravenous injection three times a week.[3]
d. Monitoring and Endpoints:
-
Measure tumor volume and animal weight three times a week.[3]
-
Euthanize animals when tumor volume reaches a predetermined size (e.g., 1,200 mm³) or after a specific treatment duration (e.g., 21 days).[3]
-
Collect tumors for histological analysis and blood for pharmacokinetic analysis.[3]
Experimental Workflow Diagram
Caption: Experimental workflow for a GIST xenograft study with Copanlisib.
General Considerations for Administration
-
Solubility: Copanlisib is available as a lyophilized powder for injection.[8][9] Reconstitution and dilution instructions should be followed carefully. For preclinical use, dissolving in 5% D-Mannitol in sterile water has been reported.[3]
-
Administration Route: Intravenous infusion is the clinically approved and most common route in preclinical studies.[1][8]
-
Toxicity Monitoring: Monitor for common side effects observed in clinical and preclinical studies, which may include hyperglycemia and hypertension.[1][10] Regular monitoring of animal weight and general health is crucial.
Conclusion
Copanlisib has demonstrated significant antitumor activity in a variety of preclinical cancer models. The provided protocols and data serve as a guide for researchers designing in vivo studies to further evaluate the efficacy and mechanism of action of this PI3K inhibitor. Adherence to established protocols and careful monitoring of animal welfare are essential for obtaining robust and reproducible results.
References
- 1. Copanlisib for the Treatment of Malignant Lymphoma: Clinical Experience and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Copanlisib | PI3K | Apoptosis | TargetMol [targetmol.com]
- 5. Preclinical Activity of PI3K Inhibitor Copanlisib in Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the pan-class I phosphoinositide 3-kinase (PI3K) inhibitor copanlisib in the Pediatric Preclinical Testing Consortium in vivo models of osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copanlisib synergizes with conventional and targeted agents including venetoclax in B- and T-cell lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labeling.bayerhealthcare.com [labeling.bayerhealthcare.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. First-in-human phase I study of copanlisib (BAY 80-6946), an intravenous pan-class I phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors and non-Hodgkin's lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Recombinant Expression and Purification of CP102 Protein
Introduction
The CP102 protein, a member of the cytochrome P450 family, is of significant interest to researchers in drug metabolism and biocatalysis. To facilitate functional and structural studies, a robust and efficient method for producing highly pure recombinant this compound is essential. This application note provides a comprehensive protocol for the expression of His-tagged this compound in Escherichia coli and its subsequent purification using Immobilized Metal Affinity Chromatography (IMAC). The described workflow is designed for researchers, scientists, and drug development professionals, offering detailed methodologies and expected outcomes.
Principle
The strategy involves the expression of a recombinant this compound protein fused with a polyhistidine tag (His-tag) at either the N- or C-terminus in an E. coli expression system.[1] The His-tag allows for a highly selective, single-step purification of the protein using IMAC.[2][3][4][5] The workflow begins with the transformation of an expression vector containing the this compound gene into a suitable E. coli host strain. Protein expression is then induced, followed by cell lysis and purification of the soluble protein fraction. The purity and concentration of the final protein product are assessed using standard biochemical techniques.
Experimental Protocols
1. Gene Cloning and Vector Construction
The coding sequence of the this compound gene should be cloned into a suitable E. coli expression vector, such as a pET series plasmid, which contains a strong T7 promoter for high-level protein expression. The vector should be engineered to include a sequence encoding a polyhistidine tag (e.g., 6x-His) in-frame with the this compound gene, typically at the N- or C-terminus. The final construct should be verified by DNA sequencing.
2. Protein Expression
Materials:
-
E. coli BL21(DE3) competent cells
-
pET vector containing the His-tagged this compound gene
-
Luria-Bertani (LB) agar (B569324) plates with appropriate antibiotic (e.g., kanamycin)
-
LB broth with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (1 M)
Protocol:
-
Transform the pET-CP102 plasmid into E. coli BL21(DE3) competent cells and plate on LB agar containing the appropriate antibiotic.[6] Incubate overnight at 37°C.
-
Inoculate a single colony into 10 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking (200-250 rpm).[7]
-
The next day, inoculate 1 L of LB broth (with antibiotic) with the overnight culture (1:100 dilution).
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[8]
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[8][9] For potentially insoluble or toxic proteins, consider reducing the induction temperature to 18-25°C and inducing overnight.[7]
-
Continue to incubate the culture for 4-6 hours at 37°C or overnight at the lower temperature with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[9]
-
Discard the supernatant and store the cell pellet at -80°C until purification.
3. Protein Purification using IMAC
Materials:
-
Lysis Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0
-
Ni-NTA agarose (B213101) resin
-
DNase I
Protocol:
-
Resuspend the frozen cell pellet in 30 mL of ice-cold Lysis Buffer per liter of original culture.
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.[4]
-
Sonicate the cell suspension on ice to ensure complete lysis.
-
Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes to reduce viscosity.[4]
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble His-tagged this compound protein.
-
Equilibrate the Ni-NTA resin with 5-10 column volumes of Lysis Buffer.
-
Load the clarified supernatant onto the equilibrated column.
-
Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged this compound protein with 5-10 column volumes of Elution Buffer.
-
Collect the eluted fractions and analyze for protein content.
-
For long-term storage, the purified protein should be dialyzed against a suitable storage buffer (e.g., PBS with glycerol) and stored at -80°C.
4. Protein Analysis
a. SDS-PAGE Analysis
Protocol:
-
Prepare a 12% polyacrylamide gel.
-
Mix protein samples (from crude lysate, flow-through, wash, and elution fractions) with 2x Laemmli sample buffer and boil for 5 minutes.
-
Load the samples and a molecular weight marker onto the gel.
-
Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. The purity of the this compound protein can be estimated by the intensity of the target protein band relative to any contaminating bands.
b. Protein Quantification (Bradford Assay)
Protocol:
-
Prepare a series of bovine serum albumin (BSA) standards of known concentrations.
-
Add Bradford reagent to the standards and the purified this compound samples.
-
Incubate for 5 minutes at room temperature.
-
Measure the absorbance at 595 nm using a spectrophotometer.
-
Generate a standard curve from the BSA standards and determine the concentration of the purified this compound protein.
Data Presentation
Table 1: Summary of a Typical this compound Purification from 1 L of E. coli Culture
| Purification Step | Total Protein (mg) | This compound Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 250 | 500 | 2.0 | 100 | 1 |
| Soluble Fraction | 150 | 480 | 3.2 | 96 | 1.6 |
| IMAC Elution | 10 | 450 | 45.0 | 90 | 22.5 |
Note: The values presented are hypothetical and will vary depending on the expression levels and purification efficiency.
Visualizations
Caption: Workflow for recombinant expression and purification of this compound.
Caption: Principle of His-tagged protein purification using IMAC.
References
- 1. Expression of proteins in E coli [qiagen.com]
- 2. youtube.com [youtube.com]
- 3. Purification of His-tagged proteins | evitria [evitria.com]
- 4. neb.com [neb.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. Heterologous protein expression in E. coli [protocols.io]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. qb3.berkeley.edu [qb3.berkeley.edu]
- 9. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
Application Notes and Protocols for Measuring CYP102 Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques used to measure the activity of CYP102 enzymes, a family of self-sufficient cytochrome P450 monooxygenases. The protocols and data presented are intended to guide researchers in setting up and performing robust and reliable CYP102 activity assays.
Introduction to CYP102
The CYP102 family of enzymes, with CYP102A1 (P450 BM3) from Priestia megaterium (formerly Bacillus megaterium) being the most well-known member, are unique bacterial cytochrome P450 enzymes.[1][2][3][4] They are catalytically self-sufficient, containing both a monooxygenase domain and an NADPH-cytochrome P450 reductase domain in a single polypeptide chain.[1][2][3] These enzymes are involved in the metabolism of fatty acids and are of significant interest for biotechnological applications due to their high catalytic activity and potential for protein engineering.[1][2][3]
Principle of Activity Measurement
The activity of CYP102 enzymes is typically measured by monitoring the consumption of a substrate or the formation of a product over time. A common approach involves using a fatty acid substrate and measuring its hydroxylation. The activity is often dependent on cofactors such as NADPH.
Experimental Protocols
This protocol describes a common method for measuring CYP102 activity by quantifying the hydroxylation of a fatty acid substrate.
Materials:
-
CYP102 enzyme
-
Substrate: e.g., Pentadecanoic acid (C15:0)
-
Cofactor: NADPH
-
Buffer: e.g., 50 mM Tris-HCl, pH 7.5 or HEPES buffer, pH 7.0[5]
-
Quenching solution: Ethyl acetate
-
Internal standard: e.g., Myristic acid
-
Derivatization agent: BSTFA + TMCS (99:1)
-
Ethanol
Procedure:
-
Prepare a reaction mixture in a final volume of 0.5 mL containing the substrate (e.g., 0.6 mM C15:0), CYP102 enzyme (e.g., 4.0 μM), NADPH (e.g., 0.2 mM), and 5% ethanol.[5]
-
Incubate the reaction at the desired temperature (e.g., 30°C) with shaking (e.g., 500 rpm) for a specific duration (e.g., 15 minutes).[5] A pre-incubation period of 30 minutes without the enzyme can be used to equilibrate the temperature.[5]
-
Stop the reaction by adding 0.5 mL of ethyl acetate, which also serves as the extraction solvent.[5]
-
Add a known concentration of an internal standard (e.g., 20 mM myristic acid) for accurate quantification.[5]
-
Extract the substrate and product into the organic phase.
-
Derivatize the extracted samples with a derivatization agent (e.g., 150 μL of BSTFA + TMCS, 99:1) to make them volatile for GC analysis.[5]
-
Analyze the derivatized samples by Gas Chromatography (GC) to separate and quantify the substrate and the hydroxylated product.
Data Analysis: Enzyme activity is determined by measuring the amount of hydroxylated product formed. The activity can be expressed in terms of the rate of product formation (e.g., nmol of product per minute per mg of enzyme).
Quantitative Data Summary
The following table summarizes key quantitative data for a CYP102 enzyme from Bacillus amyloliquefaciens (BAMF2522), which is a member of the CYP102 family.
| Parameter | Value | Conditions | Reference |
| Optimal Temperature | 30 °C | Assays run for 15 min in 50 mM Tris-HCl, pH 7.5 | [5] |
| Optimal pH | 7.0 | Assays run at 30 °C in HEPES buffer | [5] |
| Substrate Concentration | 0.6 mM | Pentadecanoic acid (C15:0) | [5] |
| Enzyme Concentration | 4.0 µM | [5] | |
| NADPH Concentration | 0.2 mM | [5] | |
| Thermostability | Retained 40% activity after 15 min at 60 °C | Activity was completely lost after 30 min at 60 °C | [5] |
| Enzyme | Substrate | kcat | Reference |
| CYP102A1 | Lauric acid | 84.1 sec-1 | [4] |
Visualizations
CYP102 enzymes are self-sufficient and do not rely on external signaling pathways for activation in the same way as many eukaryotic enzymes. However, their catalytic cycle can be represented as a pathway. The enzyme utilizes NADPH as an electron donor to facilitate the monooxygenation of substrates.
Caption: Catalytic cycle of CYP102 enzymes.
The following diagram illustrates the general workflow for measuring CYP102 activity using the gas chromatography-based assay described in Protocol 1.
References
- 1. [PDF] Structure–Function Analysis of the Self-Sufficient CYP102 Family Provides New Insights into Their Biochemistry | Semantic Scholar [semanticscholar.org]
- 2. Structure-Function Analysis of the Self-Sufficient CYP102 Family Provides New Insights into Their Biochemistry. | Read by QxMD [read.qxmd.com]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. Optimization and Engineering of a Self-Sufficient CYP102 Enzyme from Bacillus amyloliquefaciens towards Synthesis of In-Chain Hydroxy Fatty Acids [mdpi.com]
Application Notes and Protocols for Lentiviral Transduction of CP102
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the overexpression of the target protein CP102 using a lentiviral transduction system. The protocols cover the entire workflow, from the production of lentiviral particles to the validation of transgene expression in target cells. Lentiviral vectors are efficient tools for gene delivery to both dividing and non-dividing cells, enabling stable, long-term protein expression, which is crucial for various applications in drug discovery and target validation.[1][2][3][4][5]
Introduction to Lentiviral Overexpression
Lentiviral vectors (LVs), derived from the Human Immunodeficiency Virus (HIV-1), are powerful tools in molecular biology for introducing genetic material into a wide range of cell types.[3][5] Their ability to integrate into the host cell genome ensures stable and long-term expression of the transgene, making them ideal for generating stable cell lines, creating transgenic animal models, and for applications in gene therapy.[2][3][4]
Modern lentiviral systems are designed with safety in mind, typically employing a "split" system where the viral genes necessary for packaging are separated onto multiple helper plasmids.[5][6] This design minimizes the risk of generating replication-competent lentiviruses.[5][6] Overexpression of a specific gene, such as this compound, allows researchers to study its function, validate it as a drug target, and screen for potential therapeutic compounds.[2]
Experimental Workflow Overview
The process begins with the co-transfection of packaging cells (e.g., HEK293T) with a transfer plasmid containing the this compound gene and packaging plasmids.[3] The cells then produce replication-incompetent lentiviral particles, which are harvested from the supernatant.[3][7] These viral particles are used to transduce the target cells, leading to the integration and subsequent expression of the this compound gene.
Caption: Overall experimental workflow for this compound overexpression.
Experimental Protocols
Safety Precaution: Work involving lentiviral particles must be conducted in a Biosafety Level 2 (BSL-2) facility, following all institutional and national safety guidelines.[8] All materials exposed to the virus should be decontaminated with 10% bleach.
Protocol 1: Lentiviral Particle Production
This protocol describes the production of lentiviral particles using HEK293T cells, a highly transfectable cell line.[7] The health of the packaging cell line is critical for obtaining high viral titers.[7] It is recommended to use cells below passage 15.[7]
Materials:
-
HEK293T cells
-
DMEM, high glucose
-
Heat-inactivated Fetal Bovine Serum (FBS)
-
Transfer plasmid encoding this compound (e.g., pLenti-CMV-CP102-Puro)
-
2nd or 3rd generation packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
Opti-MEM I Reduced-Serum Medium
-
10 cm tissue culture dishes
Procedure:
-
Day 0: Seed HEK293T Cells: Plate 8 x 10⁶ HEK293T cells in a 10 cm dish in DMEM with 10% FBS.[9] The cells should be 70-80% confluent at the time of transfection.[8] Incubate overnight at 37°C with 5% CO₂.
-
Day 1: Transfection:
-
In sterile tube A, mix the plasmids: 10 µg of the this compound transfer plasmid, 10 µg of a packaging plasmid (like psPAX2), and 1 µg of an envelope plasmid (like pMD2.G).[9] Add Opti-MEM to a final volume of 500 µL.
-
In sterile tube B, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.
-
Add the contents of tube B to tube A, mix gently, and incubate at room temperature for 15-20 minutes.[6]
-
Gently add the 1 mL DNA-transfection reagent mixture dropwise to the HEK293T cells.[10]
-
-
Day 2: Media Change: Approximately 16-18 hours post-transfection, carefully aspirate the media and replace it with 10 mL of fresh, pre-warmed DMEM with 2-5% FBS.
-
Day 3-4: Virus Harvest:
-
Harvest the virus-containing supernatant 48 hours post-transfection.[7][11]
-
Optionally, add fresh media and perform a second harvest at 72 hours.[7]
-
Centrifuge the harvested supernatant at 500 x g for 10 minutes to pellet cell debris.[11]
-
Filter the supernatant through a 0.45 µm PES low protein-binding filter.[7][11]
-
The viral supernatant can be used immediately or aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.[7]
-
Protocol 2: Lentivirus Titration
Titration is essential to determine the concentration of functional viral particles, typically expressed as transducing units per milliliter (TU/mL). This allows for reproducible experiments by using a defined Multiplicity of Infection (MOI).
Procedure (using a reporter gene like GFP):
-
Day 1: Seed Target Cells: Plate 1 x 10⁴ target cells per well in a 96-well plate.[11]
-
Day 2: Transduction:
-
Day 5: Analysis:
-
After 72 hours, analyze the percentage of GFP-positive cells in each well using flow cytometry or fluorescence microscopy.[6]
-
Calculate the titer using the following formula for dilutions that yield between 5-40% positive cells[13]: Titer (TU/mL) = (% of positive cells / 100) * (Number of cells at transduction) / (Volume of virus in mL)
-
Protocol 3: Transduction of Target Cells for this compound Overexpression
Procedure:
-
Day 1: Seed Target Cells: Plate your target cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transduction.[12][14]
-
Day 2: Transduction:
-
Calculate the volume of viral supernatant needed based on your desired MOI (Multiplicity of Infection, the ratio of viral particles to cells). For initial optimization, test a range of MOIs (e.g., 1, 5, 10).
-
Calculation: (Number of cells) x (Desired MOI) = Total transducing units (TU) needed.[12]
-
Thaw the lentiviral particles on ice.
-
Remove the culture medium and replace it with fresh medium containing the calculated amount of virus and a transduction enhancer like Polybrene (final concentration 4-8 µg/mL).[12][14]
-
-
Day 3: Media Change: Remove the virus-containing medium and replace it with fresh, pre-warmed complete medium.[12]
-
Day 5 onwards: Selection and Expansion:
-
Approximately 48-72 hours post-transduction, begin selection by adding the appropriate antibiotic (e.g., puromycin, if your vector contains a resistance gene) to the culture medium.[14]
-
Maintain the cells under selection, replacing the medium every 3-4 days, until non-transduced control cells have died.[12]
-
Expand the surviving pool of stably transduced cells for further analysis.
-
Protocol 4: Validation of this compound Overexpression
A. Real-Time Quantitative PCR (RT-qPCR):
-
Extract total RNA from both the transduced and a non-transduced (control) cell population.
-
Synthesize cDNA using a reverse transcriptase kit.
-
Perform qPCR using primers specific for the this compound gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the fold change in this compound mRNA expression in the transduced cells relative to the control using the ΔΔCt method.
B. Western Blot:
-
Lyse the transduced and control cells and quantify the total protein concentration.
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for the this compound protein.
-
Probe with a primary antibody for a loading control (e.g., β-actin or GAPDH).
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
Compare the band intensity of this compound in the transduced sample to the control to confirm overexpression at the protein level.
Data Presentation
Quantitative data should be organized for clarity and easy interpretation. The following tables provide examples of how to present typical results from a lentiviral overexpression experiment.
Table 1: Reagents for Lentivirus Production in a 10 cm Dish
| Component | Quantity | Purpose |
|---|---|---|
| This compound Transfer Plasmid | 10 µg | Carries the gene of interest (this compound) |
| Packaging Plasmid (psPAX2) | 10 µg | Provides Gag, Pol, Rev, Tat proteins |
| Envelope Plasmid (pMD2.G) | 1 µg | Provides VSV-G envelope for broad tropism |
| Transfection Reagent | Mfr. Rec. | Mediates DNA entry into cells |
| HEK293T Cells | 8 x 10⁶ cells | Packaging cell line |
Table 2: Example Lentiviral Titer Calculation
| Dilution Factor | % GFP+ Cells | Cells at Transduction | Virus Volume (mL) | Calculated Titer (TU/mL) |
|---|---|---|---|---|
| 10⁻³ | 35.2% | 10,000 | 0.001 | 3.52 x 10⁷ |
| 10⁻⁴ | 4.1% | 10,000 | 0.001 | 4.10 x 10⁷ |
| Average Titer | | | | ~3.81 x 10⁷ |
Table 3: Validation of this compound Overexpression by RT-qPCR
| Cell Line | Target Gene | Avg. Ct (Target) | Avg. Ct (GAPDH) | ΔCt | ΔΔCt | Fold Change (2⁻ΔΔCt) |
|---|---|---|---|---|---|---|
| Control | This compound | 31.5 | 18.2 | 13.3 | 0.0 | 1 |
| this compound-LV | this compound | 22.4 | 18.3 | 4.1 | -9.2 | 587.2 |
Visualizations of Key Concepts
Lentiviral Packaging System
A third-generation lentiviral system enhances safety by splitting the viral genome across four separate plasmids. This minimizes the chance of recombination events that could create a replication-competent virus.
Caption: Components of a 3rd generation lentiviral system.
Hypothetical this compound Signaling Pathway
Overexpression studies are often used to elucidate the function of a protein in cellular signaling. For example, if this compound were involved in regulating apoptosis, overexpressing it could lead to increased cell survival, a phenotype relevant in cancer research and drug development. The diagram below illustrates a hypothetical pathway where this compound inhibits mitochondria-mediated apoptosis.[16]
Caption: Hypothetical pathway where this compound inhibits apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Gene therapy and beyond: LEVERAGING LENTIVIRUSES | Drug Discovery News [drugdiscoverynews.com]
- 3. addgene.org [addgene.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Lentiviral Vector Development and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lentivirus Production [jove.com]
- 7. addgene.org [addgene.org]
- 8. genecopoeia.com [genecopoeia.com]
- 9. mdanderson.org [mdanderson.org]
- 10. Process for an efficient lentiviral cell transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genecopoeia.com [genecopoeia.com]
- 12. origene.com [origene.com]
- 13. protocols.io [protocols.io]
- 14. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 15. manuals.cellecta.com [manuals.cellecta.com]
- 16. Overexpression of transmembrane protein 102 implicates poor prognosis and chemoresistance in epithelial ovarian carcinoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of the TFCP2 Gene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transcription Factor CP2 (TFCP2), also known as LSF, is a ubiquitously expressed transcription factor belonging to the TFCP2/Grainyhead family.[1][2] Encoded by the TFCP2 gene, this protein plays a crucial role in the regulation of gene expression involved in a multitude of cellular processes.[3][4] Notably, TFCP2 has a dichotomous role in cancer, acting as a pro-oncogenic factor in hepatocellular carcinoma, pancreatic cancer, and breast cancer, while potentially functioning as a tumor suppressor in melanoma.[1][5] Its involvement in critical signaling pathways, such as Wnt/β-catenin and EGF/TGFα-AKT, underscores its importance as a potential therapeutic target.[6][7] Furthermore, TFCP2 has been implicated in chemoresistance, epithelial-mesenchymal transition (EMT), and angiogenesis.[1] Gene fusions involving TFCP2 are also associated with certain types of aggressive sarcomas.[8][9][10]
The multifaceted roles of TFCP2 in both normal physiology and various disease states, particularly cancer, make it a compelling target for functional genomics studies and drug development. The CRISPR/Cas9 system provides a powerful tool for creating precise, permanent knockout of the TFCP2 gene in cellular models. This allows for the elucidation of its specific functions, the identification of downstream targets, and the assessment of its potential as a therapeutic target.
These application notes provide a comprehensive protocol for the CRISPR/Cas9-mediated knockout of the TFCP2 gene in a human cancer cell line (e.g., HEK293T, HeLa, or a relevant cancer cell line). The protocol covers the entire workflow from guide RNA (gRNA) design and validation to the functional analysis of the resulting knockout cell population.
Experimental Protocols
Guide RNA (gRNA) Design and Cloning
Objective: To design and clone gRNAs targeting a conserved exon of the human TFCP2 gene into a suitable Cas9 expression vector.
Methodology:
-
gRNA Design:
-
Obtain the full-length cDNA or genomic sequence of the human TFCP2 gene from a public database (e.g., NCBI, Ensembl).
-
Use a gRNA design tool (e.g., Benchling, CHOPCHOP) to identify potential 20-nucleotide gRNA sequences targeting an early, conserved exon.
-
Select at least two gRNAs with high on-target scores and low off-target predictions. Ensure the gRNA target sites are followed by a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3') for Streptococcus pyogenes Cas9.
-
-
Oligonucleotide Synthesis and Annealing:
-
Synthesize complementary oligonucleotides for each gRNA with appropriate overhangs for cloning into the chosen Cas9 vector (e.g., lentiCRISPRv2).
-
Anneal the complementary oligonucleotides by mixing equimolar amounts, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.
-
-
Vector Preparation and Ligation:
-
Digest the Cas9 expression vector with a suitable restriction enzyme (e.g., BsmBI for lentiCRISPRv2).
-
Dephosphorylate the linearized vector to prevent self-ligation.
-
Ligate the annealed gRNA oligonucleotides into the prepared vector using T4 DNA ligase.
-
-
Transformation and Plasmid Preparation:
-
Transform the ligation product into competent E. coli.
-
Select for positive clones using antibiotic resistance.
-
Isolate plasmid DNA from several colonies and confirm successful gRNA insertion by Sanger sequencing.
-
Cell Line Transfection and Selection
Objective: To deliver the Cas9-gRNA plasmid into the target cell line and select for cells with stable integration.
Methodology:
-
Cell Culture:
-
Culture the target human cell line in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Ensure cells are healthy and in the logarithmic growth phase before transfection.
-
-
Transfection:
-
Seed the cells in a 6-well plate to achieve 70-80% confluency on the day of transfection.
-
Transfect the cells with the validated Cas9-gRNA plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions. Include a non-targeting gRNA control.
-
-
Antibiotic Selection:
-
48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Maintain the selection for 3-7 days, replacing the medium with fresh selection medium every 2-3 days, until non-transfected control cells are completely eliminated.
-
-
Expansion of Knockout Pool:
-
Expand the surviving pool of cells, which now represents a mixed population of cells with varying knockout efficiencies.
-
Validation of TFCP2 Knockout
Objective: To confirm the successful knockout of the TFCP2 gene at the genomic, mRNA, and protein levels.
Methodology:
-
Genomic DNA Extraction and Mismatch-Cleavage Assay (T7E1 Assay):
-
Extract genomic DNA from the knockout cell pool and control cells.
-
Amplify the genomic region flanking the gRNA target site by PCR.
-
Denature and re-anneal the PCR products to form heteroduplexes.
-
Treat the annealed products with T7 Endonuclease I (T7E1), which cleaves at mismatched DNA sites.
-
Analyze the cleavage products by agarose (B213101) gel electrophoresis. The presence of cleaved fragments indicates the presence of insertions or deletions (indels).
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from the knockout and control cell pools.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qRT-PCR using primers specific for TFCP2 and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative expression of TFCP2 mRNA in the knockout cells compared to the control.
-
-
Western Blotting:
-
Prepare total protein lysates from the knockout and control cell pools.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the TFCP2 protein and a loading control antibody (e.g., β-actin).
-
Visualize the protein bands using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.
-
Single-Cell Cloning and Clonal Expansion (Optional but Recommended)
Objective: To isolate and expand single-cell clones to obtain a pure population of TFCP2 knockout cells.
Methodology:
-
Single-Cell Seeding:
-
Serially dilute the validated knockout cell pool to a concentration of approximately 10 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Visually inspect the plate to identify wells containing a single cell.
-
-
Clonal Expansion:
-
Culture the single-cell clones until they form colonies.
-
Gradually expand the positive clones into larger culture vessels.
-
-
Clonal Validation:
-
Validate the knockout in the expanded clones using the methods described in Protocol 3.
-
Data Presentation
Table 1: Guide RNA Design and On-Target/Off-Target Scores
| gRNA ID | Target Exon | gRNA Sequence (5' to 3') | PAM | On-Target Score | Off-Target Score |
| TFCP2-gRNA1 | 2 | GGTGCTCGAGCCGATCGAGG | CGG | 92 | 85 |
| TFCP2-gRNA2 | 2 | AGATCGAGCGCTACGTGCAG | TGG | 88 | 81 |
Table 2: Validation of TFCP2 Knockout Efficiency
| Assay | Control (Non-Targeting gRNA) | TFCP2-KO Pool (gRNA1) | TFCP2-KO Pool (gRNA2) |
| Indel Frequency (T7E1 Assay) | < 5% | 78% | 72% |
| Relative TFCP2 mRNA Expression (qRT-PCR) | 1.00 | 0.15 ± 0.04 | 0.21 ± 0.06 |
| TFCP2 Protein Level (Western Blot, Relative to Control) | 100% | < 10% | < 15% |
Visualizations
Caption: CRISPR/Cas9 workflow for generating TFCP2 knockout cell lines.
References
- 1. TFCP2/TFCP2L1/UBP1 transcription factors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. genome.ucsc.edu [genome.ucsc.edu]
- 4. TFCP2 transcription factor CP2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Frontiers | TFCP2 Overcomes Senescence by Cooperating With SREBP2 to Activate Cholesterol Synthesis in Pancreatic Cancer [frontiersin.org]
- 6. TFCP2 activates beta-catenin/TCF signaling in the progression of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Feedback Loop Comprising EGF/TGFα Sustains TFCP2-Mediated Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TFCP2 Fusion-Positive Rhabdomyosarcomas: A Report of 10 Cases and a Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FET(EWSR1)-TFCP2 Rhabdomyosarcoma: An Additional Example of this Aggressive Variant with Predilection for the Gnathic Bones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nemours.elsevierpure.com [nemours.elsevierpure.com]
Application Notes: Immunohistochemistry Staining Protocol for Target Protein (Adaptable for CP102)
For Research Use Only
Introduction
Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and localization of a specific protein within the cellular components of a tissue. This protocol provides a detailed procedure for the detection of a target protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections. While the specific protein "CP102" is not a widely recognized standard designation, this protocol can be adapted for a variety of protein targets, such as CCDC102A or CD102 (ICAM2), by optimizing antibody concentrations and antigen retrieval methods. This technique is critical for researchers, scientists, and drug development professionals in assessing protein expression in both normal and pathological tissues.[1][2]
The protocol employs an indirect detection method, which offers higher sensitivity compared to direct methods.[1] A primary antibody specifically binds to the target antigen in the tissue. A secondary antibody, conjugated to an enzyme, then binds to the primary antibody. The addition of a chromogenic substrate results in a colored precipitate at the site of the antigen, allowing for visualization under a light microscope.
Data Presentation
Following the IHC staining, quantitative analysis can be performed to assess the level of protein expression. The following table provides a template for summarizing such data, often using a scoring method that considers both the intensity of the staining and the percentage of positively stained cells.
| Sample ID | Tissue Type | Staining Intensity (0-3+) | Percentage of Positive Cells (%) | H-Score (Intensity x Percentage) | Localization |
| Control 1 | Normal Brain | 0 | <1% | 0 | Not Observed |
| Control 2 | Normal Liver | 1+ | 10% | 10 | Cytoplasmic |
| Test 1 | Tumor A | 3+ | 80% | 240 | Membranous |
| Test 2 | Tumor B | 2+ | 50% | 100 | Nuclear |
| Test 3 | Treated Tumor A | 1+ | 20% | 20 | Cytoplasmic |
Staining Intensity: 0 (no staining), 1+ (weak), 2+ (moderate), 3+ (strong). H-Score is a semi-quantitative scoring method calculated as: [1 x (% cells 1+) + 2 x (% cells 2+) + 3 x (% cells 3+)].
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could involve a target protein. Understanding the pathway can provide context for the protein's expression pattern and function.
Caption: A generic signaling cascade illustrating the potential role of a target protein.
Experimental Protocol
This protocol is intended for use with formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials and Reagents:
-
FFPE tissue sections on positively charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody (specific to the target protein)
-
Antibody Diluent (e.g., PBS with 1% BSA)
-
Biotinylated Secondary Antibody
-
Streptavidin-HRP (Horseradish Peroxidase)
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin Counterstain
-
Mounting Medium
-
Phosphate Buffered Saline (PBS)
-
Coplin jars or staining dishes
-
Humidified chamber
-
Light microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.[3]
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.[3]
-
Hydrate slides in 95%, 80%, and 70% ethanol for 3 minutes each.
-
Rinse slides in gently running tap water for 1 minute, followed by a final rinse in deionized water.
-
-
Antigen Retrieval:
-
This step is crucial for unmasking the antigen epitopes that have been cross-linked by formalin fixation. The optimal method (heat-induced or enzymatic) and buffer will depend on the primary antibody.
-
Pre-heat the Antigen Retrieval Buffer in a pressure cooker or water bath to 95-100°C.
-
Immerse the slides in the hot buffer and incubate for 20-40 minutes.[1]
-
Allow the slides to cool at room temperature for at least 20 minutes before proceeding.[4]
-
Rinse slides with PBS three times for 2 minutes each.
-
-
Peroxidase Blocking:
-
Blocking:
-
Incubate the sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific binding of the antibodies.[5]
-
Drain the blocking solution, but do not rinse.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Antibody Diluent.
-
Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber. (Alternatively, incubate for 1-2 hours at room temperature).[3]
-
Rinse slides with PBS three times for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Apply the biotinylated secondary antibody, diluted according to the manufacturer's instructions, to the sections.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.
-
Rinse slides with PBS three times for 5 minutes each.
-
-
Detection:
-
Apply Streptavidin-HRP to the sections and incubate for 30 minutes at room temperature.[3]
-
Rinse slides with PBS three times for 5 minutes each.
-
Prepare the DAB substrate solution immediately before use and apply it to the sections.
-
Monitor the color development under a microscope (typically 1-10 minutes). The target protein will appear as a brown precipitate.
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Immerse the slides in Hematoxylin for 30 seconds to 2 minutes to stain the cell nuclei blue.
-
"Blue" the sections by rinsing in running tap water.
-
Rinse with deionized water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections by passing them through 70%, 80%, 95%, and two changes of 100% ethanol for 3 minutes each.
-
Clear the sections in two changes of xylene for 3 minutes each.
-
Apply a coverslip using a permanent mounting medium.
-
-
Visualization:
-
Allow the slides to dry completely.
-
Examine the staining under a light microscope. The target protein should appear brown, and the nuclei should be blue.
-
Experimental Workflow Diagram
The following diagram outlines the major steps in the immunohistochemistry protocol.
Caption: A flowchart of the key stages in the immunohistochemistry protocol.
Controls
For accurate interpretation of the results, it is essential to include the following controls:
-
Positive Control: A tissue known to express the target protein.
-
Negative Control: A tissue known not to express the target protein.
-
Isotype Control: A slide incubated with a non-immune immunoglobulin of the same isotype and at the same concentration as the primary antibody to assess non-specific background staining.[6]
-
No Primary Antibody Control: A slide processed without the primary antibody to check for non-specific staining from the secondary antibody and detection system.
References
- 1. woongbee.com [woongbee.com]
- 2. static.fishersci.eu [static.fishersci.eu]
- 3. Immunohistochemistry (IHC) Protocol | Rockland [rockland.com]
- 4. Immunohistochemistry Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 5. mit.edu [mit.edu]
- 6. Rabbit IgG Isotype Control (02-6102) [thermofisher.com]
Application Notes and Protocols: Western Blot Analysis of CYP102 Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYP102, commonly known as Cytochrome P450 BM3, is a catalytically self-sufficient enzyme originally isolated from the bacterium Bacillus megaterium.[1][2] This enzyme is a natural fusion of a cytochrome P450 heme domain and a diflavin reductase domain, which allows it to perform monooxygenase activity without the need for a separate reductase partner.[3] Its high catalytic efficiency and broad substrate specificity have made it a subject of extensive research for applications in biotechnology and drug metabolism studies.[1]
These application notes provide a detailed protocol for the analysis of CYP102 expression using Western blotting, a fundamental technique for protein detection and quantification.
Quantitative Data Presentation
The expression of CYP102 in Bacillus megaterium can be induced by a variety of compounds. The following table summarizes the induction of CYP102 expression in response to specific chemical inducers.
| Inducer Compound | Concentration | Incubation Time | Fold Induction of CYP102 | Reference |
| 17 beta-estradiol | 150 µM | 4 hours | 2-fold | [2] |
| 4-sec-butylphenol (B1210997) | up to 300 µM | 6 hours | Dose- and time-dependent increase | [2] |
Experimental Protocols
This section details the step-by-step methodology for performing Western blot analysis of CYP102 expression.
Sample Preparation (Protein Extraction from Bacillus megaterium)
-
Cell Culture and Induction:
-
Grow Bacillus megaterium cultures to the mid-logarithmic phase in an appropriate medium.
-
To induce CYP102 expression, supplement the culture medium with the desired concentration of the inducing agent (e.g., 150 µM 17 beta-estradiol).
-
Continue to incubate the cultures under inducing conditions for the specified duration (e.g., 4 hours).
-
Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
-
Cell Lysis:
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail to prevent protein degradation.
-
Lyse the cells by sonication on ice or by using a French press to ensure efficient protein extraction.
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification:
-
Determine the total protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay. This is crucial for equal loading of protein samples onto the gel.
-
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
-
Sample Preparation for Loading:
-
Mix an appropriate amount of protein lysate (e.g., 20-30 µg) with Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT).
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples and a pre-stained protein molecular weight marker into the wells of an SDS-polyacrylamide gel.
-
Run the gel in 1X running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
Protein Transfer (Electroblotting)
-
Membrane and Gel Equilibration:
-
Equilibrate the gel, nitrocellulose or PVDF membrane, and filter papers in transfer buffer.
-
-
Transfer:
-
Assemble the transfer sandwich (filter paper, gel, membrane, filter paper) and place it in a transfer apparatus.
-
Perform the protein transfer from the gel to the membrane. This can be done using a wet or semi-dry transfer system.
-
Immunodetection
-
Blocking:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step prevents non-specific binding of the antibodies.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for CYP102, diluted in the blocking buffer, overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove any unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection
-
Chemiluminescent Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software. Normalize the CYP102 band intensity to a loading control protein (e.g., a housekeeping gene product) to ensure accurate comparison between samples.
-
Visualizations
Experimental Workflow for Western Blot Analysis of CYP102
References
- 1. A Promiscuous Bacterial P450: The Unparalleled Diversity of BM3 in Pharmaceutical Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of CYP102 (cytochrome P450BM-3) in Bacillus megaterium by 17 beta-estradiol and 4-sec-butylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
Application Notes: High-Throughput Screening for SAP102 Modulators
An important clarification regarding the topic "High-throughput screening for CP102 modulators" is necessary. Initial research revealed that "this compound" can refer to at least two distinct proteins: Synapse-associated protein 102 (SAP102), a key scaffolding protein involved in neuronal signaling, and Cytochrome P450 102A1 (CYP102A1), a bacterial enzyme. Given the context of signaling pathways mentioned in the prompt, this document will focus on Synapse-associated protein 102 (SAP102) . Should your interest lie with CYP102A1, please note that the following information would not be applicable.
Introduction
Synapse-associated protein 102 (SAP102) is a member of the membrane-associated guanylate kinase (MAGUK) family of proteins.[1][2][3] It plays a critical role in the trafficking, localization, and signaling of N-methyl-D-aspartate receptors (NMDARs) at excitatory synapses.[1][2][3] SAP102 directly binds to the GluN2B subunit of the NMDAR and couples it to downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway.[1][2][3] Dysregulation of SAP102 function has been implicated in neurodevelopmental disorders and cognitive deficits, making it a compelling target for therapeutic intervention.[1][2]
These application notes provide a framework for the discovery of novel small-molecule modulators of the SAP102-NMDAR interaction using high-throughput screening (HTS) methodologies. The described protocols are intended for researchers in academia and the pharmaceutical industry engaged in drug discovery for neurological disorders.
Principle of the Assay
The primary HTS assay is designed to identify compounds that disrupt or enhance the interaction between SAP102 and the C-terminal domain of the NMDAR GluN2B subunit. A fluorescence polarization (FP) assay is a suitable format for this purpose. In this assay, a fluorescently labeled peptide derived from the GluN2B C-terminus is used as a tracer. When the tracer binds to the larger SAP102 protein, it tumbles more slowly in solution, resulting in a high fluorescence polarization value. Small molecules that disrupt this interaction will cause the tracer to tumble more freely, leading to a decrease in fluorescence polarization. Conversely, compounds that stabilize the interaction may lead to an increase in the signal.
Signaling Pathway and Experimental Workflow
SAP102 Signaling Pathway
SAP102 acts as a scaffold to link NMDAR activation to downstream intracellular signaling cascades. Upon binding of glutamate (B1630785) and a co-agonist (like D-serine or glycine) to the NMDAR, the channel opens, allowing Ca2+ influx. This calcium signal, in concert with SAP102, activates downstream effectors such as Ras-guanine nucleotide-releasing factors (Ras-GRFs), which in turn activate the Ras-ERK pathway, leading to changes in gene expression and synaptic plasticity.
High-Throughput Screening Workflow
The HTS workflow is a multi-step process that begins with a primary screen of a large compound library to identify initial "hits". These hits are then subjected to a series of secondary and tertiary assays to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action.
Experimental Protocols
Protocol 1: Primary High-Throughput Screening using Fluorescence Polarization
Objective: To identify compounds that modulate the SAP102-GluN2B interaction from a large chemical library.
Materials:
-
Purified recombinant human SAP102 protein
-
Fluorescently labeled peptide derived from the C-terminus of GluN2B (e.g., 5-FAM-KKLSSIESDV)
-
Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
384-well, low-volume, black, round-bottom plates
-
Compound library plates (e.g., 10 mM in DMSO)
-
Acoustic liquid handler or pintool for compound dispensing
-
Plate reader capable of measuring fluorescence polarization
Method:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the library plates into the assay plates. Also, prepare control wells containing DMSO only (negative control) and a known inhibitor or no SAP102 (positive control).
-
Reagent Preparation:
-
Prepare a 2X solution of SAP102 protein in assay buffer.
-
Prepare a 2X solution of the fluorescently labeled GluN2B peptide in assay buffer. The final concentration of the peptide should be in the low nanomolar range and optimized based on initial binding experiments.
-
-
Assay Procedure:
-
Add 5 µL of the 2X SAP102 solution to each well of the assay plate.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the 2X fluorescent GluN2B peptide solution to all wells.
-
Mix the plate gently and incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure fluorescence polarization on a compatible plate reader.
Data Analysis:
-
Calculate the Z-score for each compound well to identify statistically significant hits.
-
Compounds with a Z-score greater than 2 (for inhibitors) or less than -2 (for enhancers) are considered primary hits.
Protocol 2: Dose-Response Analysis
Objective: To determine the potency (IC50 or EC50) of the primary hits.
Method:
-
Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Perform the fluorescence polarization assay as described in Protocol 1, using the serially diluted compounds.
-
Plot the fluorescence polarization signal against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 or EC50 value.
Data Presentation
Table 1: Representative Data from a Primary HTS Campaign
| Metric | Value |
| Number of Compounds Screened | 100,000 |
| Hit Rate (Z-score > 2) | 0.5% |
| Number of Primary Hits | 500 |
| Z'-factor | 0.75 |
Table 2: Dose-Response Data for a Representative Hit Compound
| Compound ID | Assay Type | IC50 (µM) | Hill Slope |
| Hit-001 | FP | 5.2 | 1.1 |
| Hit-002 | FP | 12.8 | 0.9 |
| Hit-003 | FP | 25.1 | 1.3 |
The protocols and workflows detailed in these application notes provide a robust starting point for the identification and characterization of novel modulators of the SAP102-NMDAR interaction. Successful execution of these screens could lead to the discovery of valuable tool compounds for studying SAP102 biology and potential therapeutic leads for a variety of neurological disorders. Further characterization of hits in secondary and cell-based assays will be crucial to validate their mechanism of action and physiological relevance.
References
- 1. Synapse-Associated Protein 102/dlgh3 Couples the NMDA Receptor to Specific Plasticity Pathways and Learning Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synapse-associated protein 102/dlgh3 couples the NMDA receptor to specific plasticity pathways and learning strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
Application Notes and Protocols for CP102 (MT-102) Formulation and Delivery
These application notes provide a comprehensive overview of the formulation and delivery methods for CP102, a novel anti-inflammatory agent. The focus is on a self-microemulsifying drug delivery system (SMEDDS) designed to enhance the oral bioavailability and therapeutic efficacy of this poorly water-soluble compound. The protocols and data presented are intended for researchers, scientists, and drug development professionals working on advanced drug delivery systems for hydrophobic molecules.
1. Introduction to this compound (MT-102)
This compound (also referred to as MT-102 in scientific literature) is a promising anti-inflammatory agent derived from natural extracts of Juglans mandshurica and Isatis indigotica.[1] Its therapeutic potential, particularly in inflammatory conditions such as ulcerative colitis, is limited by its low aqueous solubility, which in turn leads to poor oral bioavailability.[1] To overcome this limitation, a self-microemulsifying drug delivery system (SMEDDS) has been developed. This system spontaneously forms a fine oil-in-water microemulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This microemulsion enhances the dissolution and absorption of the active pharmaceutical ingredient (API).[1]
2. This compound (MT-102) SMEDDS Formulation Data
The following table summarizes the key quantitative data for the optimized this compound SMEDDS formulation, designated as SMEDDS-F1.
| Parameter | Value | Reference |
| Formulation Composition | ||
| Oil Phase (Capmul MCM) | 15% (w/w) | [1] |
| Surfactant (Tween 80) | 42.5% (w/w) | [1] |
| Cosurfactant (Propylene Glycol) | 42.5% (w/w) | [1] |
| Physicochemical Properties | ||
| Mean Particle Size | 177.5 ± 2.80 nm | [1] |
| Indirubin (B1684374) Content (Biomarker) | 275 ± 5.58 µg/g | [1] |
| Dissolution Enhancement vs. Pure Drug | ~15-fold higher | [1] |
3. Experimental Protocols
Detailed methodologies for the formulation and evaluation of the this compound (MT-102) SMEDDS are provided below.
3.1. Protocol for Formulation of this compound (MT-102) SMEDDS
This protocol describes the preparation of the optimized SMEDDS-F1 formulation.
Materials:
-
This compound (MT-102) extract
-
Oil: Capmul MCM
-
Surfactant: Tween 80
-
Cosurfactant: Propylene (B89431) Glycol
-
Vortex mixer
-
Analytical balance
Procedure:
-
Accurately weigh the components of the SMEDDS formulation according to the specified ratios: 15% Capmul MCM, 42.5% Tween 80, and 42.5% propylene glycol (w/w).
-
Combine the weighed components in a glass vial.
-
Vortex the mixture until a homogenous, transparent liquid is formed.
-
Incorporate the this compound (MT-102) extract into the blank SMEDDS formulation and vortex until the extract is completely dissolved.
3.2. Protocol for In Vitro Drug Release Study
This protocol details the method for assessing the release of the biomarker, indirubin, from the SMEDDS formulation compared to the pure drug.
Materials:
-
This compound (MT-102) SMEDDS formulation
-
Pure this compound (MT-102) extract
-
Dissolution apparatus (e.g., USP Apparatus II)
-
Dissolution media at various pH values (e.g., pH 1.2, 4.0, 6.8)
-
Syringes with filters
-
HPLC or UV-Vis spectrophotometer for analysis
Procedure:
-
Prepare the dissolution media and equilibrate to 37 ± 0.5 °C.
-
Add a known quantity of the this compound SMEDDS formulation or pure this compound extract to the dissolution vessels containing the media.
-
Begin agitation at a specified speed (e.g., 50 rpm).
-
At predetermined time intervals, withdraw an aliquot of the dissolution medium.
-
Filter the sample immediately to prevent further dissolution.
-
Analyze the concentration of indirubin in the filtered samples using a validated analytical method (HPLC or UV-Vis).
-
Calculate the cumulative percentage of drug released over time.
4. Visualizations
4.1. Logical Workflow for this compound (MT-102) SMEDDS Development
References
Quantitative PCR Application Notes and Protocols for CP102 (CCDC102A) Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP102, officially known as Coiled-Coil Domain Containing 102A (CCDC102A), is a critical protein involved in the regulation of centrosome duplication and cohesion. Dysregulation of CCDC102A can lead to abnormal spindle assembly and chromosomal instability, hallmarks of various developmental disorders and tumorigenesis. Accurate and reliable quantification of CCDC102A gene expression is therefore essential for research into cell cycle regulation, cancer biology, and the development of novel therapeutic strategies. These application notes provide validated quantitative PCR (qPCR) primers and a detailed protocol for the analysis of CCDC102A gene expression.
Quantitative Data Summary
For accurate and reproducible qPCR analysis of this compound (CCDC102A) gene expression, validated primer sets are crucial. The following tables provide primer sequences for both human and mouse orthologs, sourced from the highly reputable PrimerBank database.
Table 1: Human CCDC102A qPCR Primers
| PrimerBank ID | Forward Primer (5'-3') | Reverse Primer (5'-3') | Amplicon Size (bp) |
| 37166169a1 | GCTGGAGGAAGAGCGGCT | CCTTCATAGGCACGGATCTCT | 138 |
Table 2: Mouse Ccdc102a qPCR Primers
| PrimerBank ID | Forward Primer (5'-3') | Reverse Primer (5'-3') | Amplicon Size (bp) |
| 7000501a1 | AGCCAGTCCAGAAAGTGCTC | GAGCATCTCCTGCTTGGTCTT | 134 |
Experimental Workflow
The overall workflow for quantifying this compound (CCDC102A) gene expression using qPCR is a multi-step process that requires careful execution to ensure data quality and reproducibility. The key stages are outlined in the diagram below.
Caption: Experimental workflow for this compound gene expression analysis.
This compound (CCDC102A) Signaling Pathway in Centrosome Duplication
CCDC102A plays a pivotal role in maintaining genomic stability by ensuring the fidelity of centrosome duplication. Its function is tightly regulated within the cell cycle. The diagram below illustrates the known signaling pathway involving CCDC102A at the centrosome.
Troubleshooting & Optimization
Technical Support Center: Optimizing CIL-102 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of CIL-102 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is CIL-102 and what is its mechanism of action?
A1: CIL-102, or 1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone, is an alkaloid derivative of Camptotheca acuminata.[1][2] It exhibits anti-tumor properties by inducing cell cycle arrest and apoptosis in various cancer cell lines.[1][3] Its primary mechanisms of action involve the disruption of microtubule organization and the activation of several signaling pathways, including the JNK1/2, p50 NF-κB/p300, and ERK1/2 pathways, leading to cell cycle arrest at the G2/M phase and programmed cell death.[1][2][4]
Q2: What is a typical starting concentration for CIL-102 in in vitro studies?
A2: Based on published studies, a typical starting concentration for CIL-102 ranges from 1 µM to 10 µM. For instance, in colorectal cancer cell lines DLD-1 and HCT-116, treatment with 1 µM CIL-102 for 24 hours resulted in approximately 50-55% cell survival.[1] For initial dose-response experiments, a wider range (e.g., 0.1 µM to 20 µM) is recommended to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long should I incubate my cells with CIL-102?
A3: Incubation times can vary depending on the cell line and the endpoint being measured. Common incubation times reported in the literature range from 6 to 72 hours. For example, in DLD-1 cells, effects on apoptosis and cell cycle were observed as early as 6 hours, with more pronounced effects at 24 hours.[1] It is advisable to perform a time-course experiment to determine the optimal incubation period for your study.
Q4: What are the known signaling pathways affected by CIL-102?
A4: CIL-102 has been shown to modulate several key signaling pathways involved in cell proliferation and survival. These include the activation of the JNK1/2 and ERK1/2 MAP kinase pathways, as well as the p50 NF-κB/p300 signaling cascade.[1][2][4] These events lead to the upregulation of p21 and GADD45, which in turn causes cell cycle arrest and apoptosis.[1]
Troubleshooting Guide
Problem 1: Low or no cytotoxic effect observed at expected concentrations.
| Possible Cause | Suggested Solution |
| Cell line resistance | Different cell lines exhibit varying sensitivity to CIL-102. Verify the reported sensitivity of your cell line or perform a dose-response experiment with a wider concentration range. |
| Incorrect drug concentration | Ensure proper stock solution preparation and dilution. Verify the final concentration in the culture medium. |
| Sub-optimal incubation time | The effect of CIL-102 may be time-dependent. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. |
| Drug degradation | Prepare fresh dilutions of CIL-102 from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Problem 2: High variability between replicate wells.
| Possible Cause | Suggested Solution |
| Uneven cell seeding | Ensure a homogenous single-cell suspension before seeding. Pipette carefully and mix the cell suspension between seeding replicates. |
| Edge effects in culture plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the culture plate. Fill the outer wells with sterile PBS or media. |
| Inconsistent drug addition | Add CIL-102 solution consistently to each well. Ensure thorough but gentle mixing after addition. |
Problem 3: Unexpected cell morphology or behavior.
| Possible Cause | Suggested Solution |
| Solvent toxicity | If using a solvent like DMSO to dissolve CIL-102, ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.5%). Run a vehicle control (medium with solvent only) to assess its effect. |
| Contamination | Visually inspect cultures for signs of microbial contamination. If suspected, discard the culture and use fresh, sterile reagents. |
Quantitative Data Summary
Table 1: Effective Concentrations of CIL-102 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Incubation Time | Effect |
| DLD-1 | Colorectal Cancer | 1 µM | 24 hours | ~55% cell survival[1] |
| HCT-116 | Colorectal Cancer | 1 µM | 24 hours | ~50% cell survival[1] |
| DLD-1 | Colorectal Cancer | 1-2 µM | 24 hours | Reduced cell migration[5] |
| PC-3 | Prostate Cancer | Dose-dependent | Not specified | Inhibition of cell growth[6] |
| U87 | Astrocytoma | 1.0 µM | Not specified | Phosphorylation of ERK1/2, cell cycle arrest[2] |
| LNCaP C-81 | Prostate Cancer | 1 µM (derivatives) | 72 hours | Reduced cell viability by ≥50%[3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with a range of CIL-102 concentrations (e.g., 0.1, 1, 5, 10, 20 µM) and a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of CIL-102 and a vehicle control for the determined incubation time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells and treat with CIL-102 as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.
-
PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: CIL-102 signaling pathway leading to cell cycle arrest and apoptosis.
Caption: General experimental workflow for optimizing CIL-102 concentration.
References
- 1. CIL-102-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The inhibitory effect of CIL-102 on the growth of human astrocytoma cells is mediated by the generation of reactive oxygen species and induction of ERK1/2 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel CIL-102 Derivatives as Potential Therapeutic Agents for Docetaxel-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Identification of Two Novel CIL-102 Upregulations of ERP29 and FUMH to Inhibit the Migration and Invasiveness of Colorectal Cancer Cells by Using the Proteomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CIL-102 interacts with microtubule polymerization and causes mitotic arrest following apoptosis in the human prostate cancer PC-3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Compound CP102
Disclaimer: Compound CP102 is a model designation for a poorly soluble molecule. The data and protocols provided herein are representative and intended to serve as a general guide for researchers facing similar challenges.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A: The intrinsic aqueous solubility of this compound is very low, typically measured to be less than 1 µg/mL at neutral pH (pH 7.4). This characteristic classifies it as a poorly soluble compound, which can present challenges for in vitro and in vivo studies.
Q2: Why does my this compound precipitate when I add it to my aqueous buffer or cell culture media?
A: This is a common issue known as precipitation, which often occurs when a concentrated stock solution of a hydrophobic compound (usually in an organic solvent like DMSO) is diluted into an aqueous system.[1] The organic solvent is miscible with the water, but the compound (this compound) is not, causing it to "crash out" of the solution as a solid.[1]
Q3: What is the maximum recommended concentration of DMSO for cell-based assays?
A: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. A general guideline is to maintain the final DMSO concentration below 0.5%, and ideally below 0.1%.[1] However, cellular tolerance is cell-line specific, and it is crucial to run a vehicle control (media with the same final DMSO concentration but without this compound) to assess any effects of the solvent on your experimental model.[1]
Q4: Can I heat the solution to dissolve more this compound?
A: Gently warming the solution can increase the solubility of some compounds.[1] However, this should be done with caution. Excessive heat can degrade thermally sensitive compounds like this compound. It is recommended to conduct stability studies to determine the acceptable temperature range. Generally, an increase in the temperature of a solution increases the solubility of a solid solute.[2]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving common precipitation issues encountered during experiments.
Issue 1: Precipitate Forms Immediately Upon Dilution
-
Cause: "Solvent Shift" or "Fall-Out." This occurs when the this compound stock solution (in 100% organic solvent) is rapidly diluted into an aqueous buffer, exceeding its solubility limit in the mixed solvent system.[1]
-
Solutions:
-
Optimize Dilution Method: Instead of adding the stock directly to the full volume of media, add the stock solution dropwise into the vortex of the pre-warmed media.[1] This rapid, turbulent mixing helps disperse the compound before it can aggregate and precipitate.
-
Reduce Stock Concentration: Prepare a lower concentration stock solution (e.g., 1 mM instead of 10 mM). This requires adding a larger volume to the media, but the more gradual change in solvent composition can prevent precipitation. Be mindful of the final organic solvent concentration.[1]
-
Use a Co-solvent System: Prepare the final solution using a mixture of the aqueous buffer and a water-miscible organic solvent (co-solvent).[2][3] This increases the overall solvating power of the vehicle.
-
Issue 2: Precipitate Forms Over Time in the Incubator
-
Cause: Thermodynamic Instability. The initially clear solution may be supersaturated, a metastable state. Over time, at a stable temperature (e.g., 37°C), the compound begins to nucleate and crystallize out of solution until it reaches its true thermodynamic equilibrium solubility.[1]
-
Solutions:
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound to below its equilibrium solubility in the final medium.
-
Employ Solubilizing Excipients: Incorporate formulation aids that can form complexes with this compound, keeping it in solution. Cyclodextrins are a common and effective choice for this purpose.[4][5][6]
-
pH Modification: If this compound has ionizable groups, adjusting the pH of the medium can significantly increase its solubility.[][8]
-
Below is a troubleshooting workflow to guide your decision-making process.
Data on this compound Solubility Enhancement
The following tables summarize the solubility of this compound in various solvent systems.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Polarity | Solubility (mg/mL) at 25°C |
|---|---|---|
| Water | High | < 0.001 |
| PBS (pH 7.4) | High | < 0.001 |
| Ethanol | Medium | 1.5 |
| Propylene Glycol | Medium | 5.2 |
| PEG 400 | Medium | 8.9 |
| DMSO | High | > 50 |
Table 2: Effect of Co-solvents on Aqueous Solubility of this compound
| Aqueous System (pH 7.4) | Co-solvent % (v/v) | Solubility (µg/mL) at 25°C | Fold Increase |
|---|---|---|---|
| PBS | 0% | < 1 | - |
| PBS + Ethanol | 10% | 12 | ~12x |
| PBS + PEG 400 | 10% | 45 | ~45x |
| PBS + DMSO | 5% | 28 | ~28x |
Table 3: Effect of pH on Aqueous Solubility of this compound
| Buffer pH | Classification | Solubility (µg/mL) at 25°C |
|---|---|---|
| 2.0 | Acidic | 75.4 |
| 5.0 | Acidic | 5.2 |
| 7.4 | Neutral | < 1.0 |
| 9.0 | Basic | < 1.0 |
Note: Data suggests this compound is a weak base, with solubility increasing significantly at low pH.[8]
Experimental Protocols
Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility
This protocol uses the shake-flask method, which is considered the gold standard for determining thermodynamic solubility.[9]
-
Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains) into a series of vials containing the desired test solvent (e.g., water, PBS, co-solvent mixtures).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a set period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully collect the supernatant and filter it through a chemically inert 0.22 µm syringe filter (e.g., PTFE) to remove all solid particles.[9]
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]
-
Calculation: Determine the concentration by comparing the result against a standard calibration curve prepared with known concentrations of this compound.
Protocol 2: Screening for Optimal Co-solvent Systems
This protocol helps identify an effective co-solvent to improve this compound solubility for stock solution preparation.
-
Solvent Selection: Choose a panel of pharmaceutically acceptable, water-miscible co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400).[3][10]
-
Prepare Mixtures: Create a series of co-solvent/water mixtures in different ratios (e.g., 10:90, 20:80, 50:50 v/v).
-
Determine Solubility: Using Protocol 1, determine the equilibrium solubility of this compound in each co-solvent mixture.
-
Analyze and Select: Plot solubility versus co-solvent percentage. Select the system that provides the required solubility at the lowest possible co-solvent concentration to minimize potential toxicity or off-target effects.
Below is a diagram illustrating the strategy for selecting a solubilization method.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpbr.in [ijpbr.in]
- 3. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. touroscholar.touro.edu [touroscholar.touro.edu]
- 6. ijpsjournal.com [ijpsjournal.com]
- 8. Khan Academy [en.khanacademy.org]
- 9. benchchem.com [benchchem.com]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
CP102 experimental variability and reproducibility issues
Welcome to the technical support center for CP102, a next-generation antisense oligonucleotide (ASO) therapeutic. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to experimental variability and reproducibility. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful implementation of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic, single-stranded nucleic acid molecule designed to bind to a specific target RNA sequence.[1][2][3] This binding can modulate gene expression through several mechanisms, including RNase H-mediated degradation of the target RNA, steric hindrance of translation, or modulation of splicing.[3][4][5] The precise mechanism of action is dependent on the chemistry and design of the ASO.[3]
Q2: What are the critical first steps when starting experiments with this compound?
A2: For new users, we recommend starting with a dose-response experiment to determine the optimal concentration that provides maximum target knockdown with minimal cytotoxicity.[6][7] It is also crucial to include appropriate controls, such as a negative control ASO with a scrambled sequence and a positive control ASO targeting a well-characterized gene, to validate your experimental setup.[8][9]
Q3: How should I handle and store this compound?
A3: this compound is typically shipped lyophilized and should be stored at -20°C. Before use, centrifuge the vial to pellet the contents and reconstitute in a nuclease-free buffer, such as sterile phosphate-buffered saline (PBS) or IDTE buffer, to the desired stock concentration.[7] Aliquot the stock solution to avoid multiple freeze-thaw cycles.
Q4: What are potential sources of variability in my this compound experiments?
A4: Variability can arise from several factors, including inconsistencies in cell culture conditions (e.g., cell density at transfection), transfection efficiency, reagent quality, and pipetting errors.[10] It is also important to consider the biological variability of the cell model being used.[8] Standardizing protocols and using appropriate controls are key to minimizing variability.
Troubleshooting Guides
Issue 1: Low or no knockdown of the target gene.
-
Possible Cause: Suboptimal ASO concentration.
-
Solution: Perform a dose-response experiment to identify the optimal concentration of this compound for your specific cell type and target.[6]
-
-
Possible Cause: Inefficient delivery to cells.
-
Solution: Optimize the transfection protocol. This may involve trying different transfection reagents, adjusting the ASO-to-reagent ratio, or increasing the incubation time.[1][11][12] For some cell types, gymnotic uptake (uptake without a transfection reagent) may be an option, though it requires higher ASO concentrations and longer incubation times.[12]
-
-
Possible Cause: The target RNA sequence may have secondary structures that make it inaccessible.
-
Possible Cause: Incorrect quantification method.
-
Solution: Ensure your qPCR primers are specific and efficient. It is recommended to use two different qPCR assays targeting different regions of the transcript to confirm the knockdown.[7] For protein-level analysis, validate your antibodies and ensure you are loading equal amounts of protein in your Western blot.[9]
-
Issue 2: High cytotoxicity observed in treated cells.
-
Possible Cause: ASO concentration is too high.
-
Possible Cause: Toxicity from the transfection reagent.
-
Solution: Optimize the concentration of the transfection reagent and the incubation time. Some cell lines are more sensitive to certain reagents.
-
-
Possible Cause: The target gene is essential for cell survival.
-
Solution: If the observed toxicity correlates with target knockdown, it may be an on-target effect.[6] Consider using a lower concentration of this compound that still provides sufficient knockdown for your experimental endpoint.
-
-
Possible Cause: Off-target effects.
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variation in cell culture conditions.
-
Solution: Standardize cell culture procedures, including passage number, confluency at the time of transfection, and media composition.[10]
-
-
Possible Cause: Reagent variability.
-
Solution: Use consistent lots of reagents, especially transfection reagents and cell culture media. Prepare fresh dilutions of ASOs for each experiment.
-
-
Possible Cause: Lack of appropriate controls.
Data Presentation
Table 1: Example Dose-Response of this compound on Target mRNA Expression
| This compound Concentration (nM) | Target mRNA Expression (% of Control) | Standard Deviation |
| 0.1 | 95.2 | 4.1 |
| 1 | 75.8 | 6.3 |
| 10 | 42.1 | 3.9 |
| 30 | 15.6 | 2.8 |
| 100 | 8.3 | 1.9 |
Table 2: Example Cytotoxicity Profile of this compound
| This compound Concentration (nM) | Cell Viability (% of Control) | Standard Deviation |
| 1 | 98.7 | 2.5 |
| 10 | 96.4 | 3.1 |
| 30 | 92.1 | 4.0 |
| 100 | 85.3 | 5.2 |
| 300 | 60.7 | 6.8 |
Experimental Protocols
Protocol 1: ASO Transfection in Adherent Cells
Materials:
-
Adherent cells in culture
-
Complete growth medium
-
This compound and control ASOs (100 µM stock)
-
Cationic lipid transfection reagent (e.g., RNAiMax)
-
Opti-MEM I Reduced Serum Medium
-
96-well tissue culture plates
Methodology:
-
The day before transfection, seed cells in a 96-well plate to ensure they reach 80-90% confluency at the time of transfection.
-
On the day of transfection, prepare the ASO-lipid complexes. For each well, dilute the desired amount of ASO into Opti-MEM. In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted ASO and diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.[7]
-
Add the ASO-lipid complex to the cells in each well.
-
Incubate the cells for 24-72 hours before analysis. The optimal incubation time should be determined empirically.[6]
Protocol 2: Quantification of mRNA Knockdown by qRT-PCR
Materials:
-
ASO-treated and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific forward and reverse primers
-
Housekeeping gene primers (for normalization)
Methodology:
-
Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a suitable qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method, normalizing the target gene expression to a stable housekeeping gene.[7]
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound-mediated mRNA degradation.
Caption: Standard experimental workflow for assessing this compound efficacy.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. ncardia.com [ncardia.com]
- 2. international-biopharma.com [international-biopharma.com]
- 3. The powerful world of antisense oligonucleotides: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Challenges and Strategies of Antisense Oligonucleotide Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo and in vitro studies of antisense oligonucleotides – a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04978F [pubs.rsc.org]
- 6. aumbiotech.com [aumbiotech.com]
- 7. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 8. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design and Delivery of Antisense Oligonucleotides to Block microRNA Function in Cultured Drosophila and Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aumbiotech.com [aumbiotech.com]
- 14. General and Specific Cytotoxicity of Chimeric Antisense Oligonucleotides in Bacterial Cells and Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of off-target effects of gapmer antisense oligonucleotides using human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing CP102 Protein Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of the CP102 protein during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways through which this compound might be degrading in my experiments?
A1: In eukaryotic cells, there are two major pathways for protein degradation that could be affecting your this compound protein: the Ubiquitin-Proteasome System (UPS) and the Autophagy-Lysosomal Pathway.[1][2][3][4] The UPS involves the tagging of proteins with ubiquitin, which marks them for destruction by a large protein complex called the proteasome.[1][2][3] This pathway is crucial for regulating the levels of many cellular proteins.[1][3] The autophagy-lysosomal pathway involves the engulfment of cellular components, including proteins, into vesicles called autophagosomes, which then fuse with lysosomes for degradation by digestive enzymes.[1][3][4] Additionally, various proteases, such as serine, cysteine, aspartic, and metalloproteases, can directly cleave and degrade proteins during sample preparation.[5]
Q2: I'm observing significant degradation of this compound during protein extraction. What are the immediate steps I can take to minimize this?
A2: To minimize this compound degradation during extraction, it is crucial to work quickly and maintain a cold environment, typically at 4°C or on ice, to reduce the activity of endogenous proteases.[6][7][8][9] The use of a protease inhibitor cocktail in your lysis buffer is essential.[7][10] These cocktails contain a mixture of inhibitors that target a broad range of proteases. Additionally, ensure your lysis buffer has an appropriate pH and ionic strength for this compound stability.[6][9][11][12] For some proteins, adding a strong denaturing agent like 7M urea (B33335) or 2% SDS can also inactivate proteases.[8]
Q3: Can the expression system I use affect the stability of my recombinant this compound protein?
A3: Yes, the choice of expression system can significantly impact protein stability. Some expression strains, like certain E. coli strains, are engineered to have reduced protease activity, which can help minimize degradation during protein expression.[7] If you suspect degradation is occurring during expression, switching to a protease-deficient cell line could be a viable solution.[7] Furthermore, expressing the protein in a different cellular compartment, such as secretion into the periplasm or extracellular space, may separate it from cytoplasmic proteases.
Q4: How do I know which degradation pathway is affecting my this compound protein?
A4: To identify the specific degradation pathway, you can use selective inhibitors. To test for proteasomal degradation, you can treat your cells with a proteasome inhibitor, such as MG132 or Bortezomib, and observe if this compound levels increase.[13][14] To investigate the involvement of the lysosomal pathway, you can use inhibitors like Bafilomycin A1 or Chloroquine, which block lysosomal acidification and function.[15][16][17] An increase in this compound levels upon treatment with these inhibitors would suggest lysosomal degradation.
Troubleshooting Guides
Issue 1: this compound protein appears degraded on a Western Blot after cell lysis.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate protease inhibition | Add a broad-spectrum protease inhibitor cocktail to the lysis buffer immediately before use.[7][10] Ensure the cocktail is compatible with your downstream applications. | Reduced appearance of lower molecular weight degradation bands of this compound. |
| Suboptimal temperature | Perform all cell lysis and protein extraction steps at 4°C or on ice.[6][7][8][9] | Slower protease activity, leading to less degradation of the full-length this compound protein. |
| Incorrect buffer pH or composition | Optimize the pH of your lysis buffer to a range where this compound is most stable.[6][9][11][12] Consider adding stabilizing agents like glycerol (B35011) (5-20%).[6] | Enhanced stability of this compound, preserving the intact protein. |
| Mechanical shearing during lysis | Use a gentler lysis method. If using sonication, optimize the duration and intensity to minimize heat generation and protein denaturation. | Less protein fragmentation and aggregation, resulting in a clearer band for full-length this compound. |
Issue 2: this compound protein levels decrease rapidly when studying its function in live cells.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Ubiquitin-Proteasome Degradation | Treat cells with a proteasome inhibitor (e.g., MG132, Bortezomib, Carfilzomib) and monitor this compound levels over time.[13][14] | An increase or stabilization of this compound levels, indicating its degradation is mediated by the proteasome. |
| Lysosomal Degradation | Treat cells with a lysosomal inhibitor (e.g., Bafilomycin A1, Chloroquine) and assess this compound levels.[15][16][17] | Accumulation of this compound, suggesting it is degraded via the autophagy-lysosomal pathway. |
| Specific Protease Activity | If a specific protease is suspected, use a more targeted inhibitor for that class of protease (e.g., serine, cysteine). | Stabilization of this compound if the targeted protease is responsible for its degradation. |
Inhibitor Selection Guide
The following table summarizes common inhibitors used to prevent protein degradation, targeting different pathways.
| Inhibitor | Target Pathway/Protease Class | Typical Working Concentration | Notes |
| Protease Inhibitor Cocktail | Broad Spectrum (Serine, Cysteine, Aspartic, Metalloproteases) | Varies by manufacturer (e.g., 1x) | Essential for initial protein extraction and purification steps.[10] |
| MG132 | Ubiquitin-Proteasome System | 1-10 µM | A potent, reversible, and cell-permeable proteasome inhibitor. |
| Bortezomib | Ubiquitin-Proteasome System | 10-100 nM | A highly specific and potent proteasome inhibitor used in research and as a therapeutic agent.[14] |
| Carfilzomib | Ubiquitin-Proteasome System | 100-500 nM | An irreversible proteasome inhibitor.[14] |
| Bafilomycin A1 | Autophagy-Lysosomal Pathway | 100-400 nM | A specific inhibitor of vacuolar H+-ATPase (V-ATPase), preventing lysosomal acidification and autophagosome-lysosome fusion.[15][16][17] |
| Chloroquine | Autophagy-Lysosomal Pathway | 25-50 µM | A lysosomotropic agent that increases the pH of lysosomes, thereby inhibiting the activity of lysosomal hydrolases.[17][18] |
| Leupeptin | Serine and Cysteine Proteases | 1-10 µM | A reversible inhibitor of several proteases. |
| Aprotinin | Serine Proteases | 1-2 µg/mL | A competitive inhibitor of serine proteases like trypsin and chymotrypsin.[19] |
| EDTA/EGTA | Metalloproteases | 1-5 mM | Chelates divalent cations like Ca2+ and Mg2+ that are required for the activity of many metalloproteases.[20] |
| PMSF | Serine Proteases | 0.1-1 mM | An irreversible inhibitor of serine proteases. It is unstable in aqueous solutions and should be added fresh.[21] |
Experimental Protocols
Protocol 1: General Protein Extraction with Protease Inhibition
-
Preparation: Pre-cool all buffers, tubes, and the centrifuge to 4°C. Prepare your lysis buffer and add a broad-spectrum protease inhibitor cocktail immediately before use.[7][9] A common lysis buffer composition is 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, and 1% Triton X-100.
-
Cell Lysis: For adherent cells, wash the cell monolayer with ice-cold PBS. Add the ice-cold lysis buffer and scrape the cells. For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in lysis buffer.
-
Incubation: Incubate the lysate on ice for 30 minutes with gentle agitation.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration using a standard assay (e.g., BCA or Bradford).
-
Storage: Aliquot the protein extract and store it at -80°C to prevent degradation during freeze-thaw cycles.
Protocol 2: Investigating this compound Degradation Pathway Using Inhibitors
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere or grow to the desired confluency.
-
Inhibitor Treatment: Treat the cells with the desired inhibitor at its optimal working concentration (see table above). For example, treat with 10 µM MG132 to inhibit the proteasome or 100 nM Bafilomycin A1 to inhibit lysosomal degradation.[15][16] Include a vehicle-treated control (e.g., DMSO).
-
Time Course: Incubate the cells for various time points (e.g., 0, 2, 4, 6, 8 hours) to observe the effect of the inhibitor on this compound protein levels.
-
Protein Extraction: At each time point, harvest the cells and perform protein extraction as described in Protocol 1, ensuring the use of protease inhibitors in the lysis buffer.
-
Western Blot Analysis: Analyze the protein extracts by SDS-PAGE and Western blotting using an antibody specific for this compound. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for this compound and the loading control. An accumulation of this compound in the inhibitor-treated samples compared to the control will indicate the involvement of that specific degradation pathway.
Visualizing Degradation Pathways and Workflows
Caption: Major intracellular protein degradation pathways.
Caption: Troubleshooting workflow for identifying this compound degradation pathway.
References
- 1. fiveable.me [fiveable.me]
- 2. Protein Degradation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Protein Degradation - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanisms of Protein Degradation | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Factors Affecting Protein Stability In Vitro [opsdiagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. goldbio.com [goldbio.com]
- 11. susupport.com [susupport.com]
- 12. Cellular and epigenetic perspective of protein stability and its implications in the biological system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Autophagy inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of lysosome degradation on autophagosome formation and responses to GMI, an immunomodulatory protein from Ganoderma microsporum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacological inhibition of lysosomes activates the MTORC1 signaling pathway in chondrocytes in an autophagy-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scbt.com [scbt.com]
- 20. What factors affect protein stability? | AAT Bioquest [aatbio.com]
- 21. Optimization of non-denaturing protein extraction conditions for plant PPR proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CP102 Functional Assays
Welcome to the technical support center for CP102 functional assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals design and execute successful experiments with the iron chelator this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a small molecule identified as an iron chelator. Its chemical name is 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)pyridin-4(1H)-one, and its CAS number is 126055-13-8. The primary function of this compound is to bind to iron, particularly ferric iron (Fe³⁺), thereby preventing it from participating in chemical reactions. This action is useful for studying the roles of iron in biological systems and for developing potential therapeutic strategies for conditions of iron overload.
Q2: What are the common functional assays for an iron chelator like this compound?
A2: Common functional assays for this compound fall into two main categories:
-
In Vitro Assays: These assays measure the direct iron-binding properties of this compound in a cell-free system. Examples include spectrophotometric assays like the ferrozine (B1204870) assay, which measures the chelation of ferrous iron (Fe²⁺)[1][2].
-
Cellular Assays: These assays assess the ability of this compound to enter cells and chelate intracellular iron. A widely used method is the calcein-AM assay, which measures the chelation of the labile iron pool within cells[1][3]. Other cellular assays can measure the mobilization of iron out of cells or the effect of iron chelation on cellular processes like proliferation and oxidative stress[4][5].
Q3: How does this compound enter cells?
A3: this compound belongs to the 3-hydroxypyridin-4-one (HPO) class of iron chelators. These compounds are designed to be lipid-soluble, which allows them to permeate cell membranes and access intracellular iron pools[4][6]. The lipophilicity of HPO chelators is a key determinant of their in vivo chelating efficiency[6].
Q4: What is the mechanism of action for 3-hydroxypyridin-4-one (HPO) iron chelators like this compound?
A4: HPO chelators like this compound are bidentate, meaning that one molecule can form two bonds with a central iron ion. To form a stable, hexadentate complex where the iron is fully coordinated, three molecules of the chelator are required to bind to one iron ion[4][7]. This 3:1 chelator-to-iron complex is then typically stable and can be excreted from the cell or the body[4][6].
Troubleshooting Guides
In Vitro Iron Chelation Assay: Ferrozine-Based Spectrophotometry
This assay quantitatively measures the ability of this compound to chelate ferrous iron (Fe²⁺). Ferrozine forms a magenta-colored complex with Fe²⁺, which absorbs light at 562 nm. An effective chelator like this compound will compete with ferrozine for Fe²⁺ binding, leading to a decrease in the magenta color and thus a lower absorbance reading[1][2].
Experimental Workflow: Ferrozine Assay
| Problem | Possible Cause | Solution |
| High background absorbance in blank wells | Contaminated reagents or microplate. | Use fresh, high-purity water and reagents. Use a new, clean microplate. |
| No or low chelation activity observed with this compound | Incorrect concentration of this compound. | Verify the concentration of the stock solution and the dilutions used. |
| This compound degradation. | Prepare fresh this compound solutions for each experiment. Store stock solutions appropriately. | |
| Incorrect pH of the assay buffer. | Ensure the buffer pH is within the optimal range for the assay (typically around neutral). | |
| Inconsistent results between replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing of solutions in the wells. |
| Temperature fluctuations during incubation. | Use a temperature-controlled incubator for all incubation steps. | |
| Positive control (e.g., EDTA) shows low activity | Degraded positive control. | Prepare a fresh solution of the positive control. |
| Suboptimal assay conditions. | Re-evaluate assay parameters such as incubation time and reagent concentrations. |
Cellular Iron Chelation Assay: Calcein-AM Fluorescence
This fluorescence-based assay measures the ability of a chelator to bind to the labile iron pool (LIP) within cells. Calcein-AM is a cell-permeable molecule that becomes fluorescent after intracellular esterases cleave the AM group. The fluorescence of calcein (B42510) is quenched by iron from the LIP. When a cell-permeable chelator like this compound is added, it removes iron from calcein, resulting in an increase in fluorescence[1][3].
Experimental Workflow: Calcein-AM Assay
| Problem | Possible Cause | Solution |
| Low or no fluorescence signal after Calcein-AM loading | Low cell viability or number. | Ensure cells are healthy and seeded at an appropriate density. |
| Inefficient Calcein-AM loading. | Optimize Calcein-AM concentration and incubation time. Ensure the Calcein-AM stock is not degraded. | |
| High background fluorescence | Incomplete removal of extracellular Calcein-AM. | Wash cells thoroughly after the loading step. |
| Autofluorescence from cells or media. | Use phenol (B47542) red-free media for the assay. Measure the autofluorescence of unstained cells and subtract it from the readings. | |
| No increase in fluorescence after adding this compound | This compound is not entering the cells. | Verify the lipophilicity of the CP12 batch. If necessary, use a positive control of a known cell-permeable chelator. |
| Very low labile iron pool in the cells. | Consider pre-loading cells with an iron source (e.g., ferric ammonium (B1175870) citrate) to increase the LIP, if appropriate for the experimental question. | |
| High variability between wells | Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding. |
| Cell death due to this compound toxicity. | Perform a cytotoxicity assay to determine the optimal non-toxic concentration range for this compound. |
Signaling Pathway
Iron Chelation and its Impact on Cellular Pathways
Iron is a critical cofactor for many enzymes and is essential for cellular processes such as DNA synthesis and cellular respiration. However, excess labile iron can be toxic as it catalyzes the formation of reactive oxygen species (ROS) via the Fenton reaction, leading to oxidative stress and damage to lipids, proteins, and DNA. This compound, as an iron chelator, can modulate these pathways.
Experimental Protocols
Protocol 1: Ferrozine-Based Spectrophotometric Assay for Iron Chelation
Objective: To determine the in vitro iron (Fe²⁺) chelating activity of this compound.
Materials:
-
This compound
-
Ferrous sulfate (B86663) (FeSO₄)
-
Ferrozine
-
EDTA (positive control)
-
Appropriate buffer (e.g., HEPES, pH 7.4)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or buffer). Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a fresh solution of ferrous sulfate (e.g., 2 mM) in water.
-
Prepare a solution of ferrozine (e.g., 5 mM) in water.
-
Prepare a series of dilutions of EDTA to serve as a positive control.
-
In a 96-well plate, add 50 µL of the this compound dilutions or EDTA to the respective wells. For the control (maximum absorbance), add 50 µL of the buffer.
-
Add 100 µL of the ferrous sulfate solution to all wells except the blank.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the color reaction by adding 50 µL of the ferrozine solution to all wells.
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 562 nm using a microplate reader.
-
The percentage of iron chelation is calculated using the formula: % Chelation = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (Fe²⁺ + ferrozine) and A_sample is the absorbance in the presence of this compound.
Protocol 2: Calcein-AM Assay for Intracellular Iron Chelation
Objective: To assess the ability of this compound to chelate the labile iron pool in cultured cells.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
Phenol red-free medium for the assay
-
This compound
-
Calcein-AM
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and culture until they reach the desired confluency.
-
Prepare a stock solution of Calcein-AM in DMSO. Dilute the Calcein-AM to the final working concentration (e.g., 0.5-1 µM) in phenol red-free medium.
-
Wash the cells once with HBSS.
-
Add the Calcein-AM working solution to the cells and incubate for 15-30 minutes at 37°C.
-
Wash the cells twice with HBSS to remove extracellular Calcein-AM.
-
Add 100 µL of phenol red-free medium or HBSS to each well.
-
Measure the baseline fluorescence (F₀) using a fluorescence plate reader (Excitation ~485 nm, Emission ~530 nm).
-
Prepare dilutions of this compound in phenol red-free medium. Add the this compound solutions to the wells. Include a vehicle control.
-
Immediately begin kinetic measurement of fluorescence (Ft) at regular intervals (e.g., every 1-2 minutes) for a total period of 30-60 minutes.
-
The rate of increase in fluorescence is proportional to the rate of intracellular iron chelation. Data can be plotted as the change in fluorescence (Ft - F₀) over time.
References
- 1. benchchem.com [benchchem.com]
- 2. zen-bio.com [zen-bio.com]
- 3. A fluorescence assay for assessing chelation of intracellular iron in a membrane model system and in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iron mobilization from myocardial cells by 3-hydroxypyridin-4-one chelators: studies in rat heart cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Examination of diverse iron-chelating agents for the protection of differentiated PC12 cells against oxidative injury induced by 6-hydroxydopamine and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Origin and fate of iron mobilized by the 3-hydroxypyridin-4-one oral chelators: studies in hypertransfused rats by selective radioiron probes of reticuloendothelial and hepatocellular iron stores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iron Chelators [sickle.bwh.harvard.edu]
Technical Support Center: Stabilizing CP102 for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of the protein CP102. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: The stability of this compound, like most proteins, is influenced by its intrinsic properties and storage conditions.[1] The main factors leading to degradation are:
-
Aggregation: Improper storage conditions can cause this compound molecules to clump together.
-
Proteolytic Degradation: Proteases present in the sample can break down the protein.
-
Oxidation: Exposure to oxygen can lead to the modification of amino acid residues, particularly cysteine, affecting protein function.[2]
-
Denaturation: Environmental stressors such as extreme pH or temperature can cause the protein to lose its native three-dimensional structure.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can damage the protein's structure.[2][3]
Q2: What is the recommended storage temperature for this compound?
A2: The optimal storage temperature for this compound depends on the desired storage duration:
-
Short-term (hours to days): Refrigeration at 4°C is suitable, provided the buffer contains necessary stabilizing components.[2][3]
-
Long-term (days to weeks): Quick-freezing and storage at -20°C is a common practice.[2]
-
Extended long-term (months to years): For maximum stability and to minimize enzymatic activity, storage at -80°C is ideal.
Q3: How can I prevent aggregation of this compound during storage?
A3: To minimize aggregation, consider the following:
-
Optimize Protein Concentration: Storing proteins at a concentration of 1–5 mg/mL can reduce aggregation while maintaining solubility. Dilute protein solutions (< 1 mg/mL) are more susceptible to inactivation and loss.[3]
-
Buffer Optimization: Maintain the buffer pH close to the protein's isoelectric point for maximum stability.
-
Use of Additives: Incorporate anti-aggregation agents or stabilizers into the storage buffer.
Q4: Should I add any specific reagents to my this compound storage buffer?
A4: Yes, several additives can enhance the stability of this compound during long-term storage:
-
Cryoprotectants: To prevent the formation of damaging ice crystals during freezing, add glycerol (B35011) or ethylene (B1197577) glycol to a final concentration of 25-50%.[3][4]
-
Reducing Agents: To prevent oxidation of cysteine residues, include dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME) at a concentration of 1-5 mM.[3]
-
Protease Inhibitors: To prevent proteolytic degradation, add a cocktail of protease inhibitors to the buffer.
-
Carrier Proteins: For dilute this compound solutions, adding a carrier protein like bovine serum albumin (BSA) to a concentration of 1-5 mg/mL can prevent loss due to binding to storage vessels.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound activity after thawing | Repeated freeze-thaw cycles | Aliquot this compound into single-use vials before freezing to avoid multiple freeze-thaw events.[3] |
| Improper thawing method | Thaw frozen this compound rapidly by immersing the vial in lukewarm running water.[2] | |
| This compound precipitates out of solution after storage | Aggregation due to high concentration or improper buffer | Optimize the protein concentration and buffer composition. Consider adding anti-aggregation agents. |
| pH shift during freezing | Ensure the buffer has adequate buffering capacity at the storage temperature. | |
| Reduced this compound concentration over time | Adsorption to the storage tube | Use low-protein-binding microcentrifuge tubes. For dilute solutions, add a carrier protein like BSA.[3] |
| Proteolytic degradation | Add a protease inhibitor cocktail to the storage buffer. | |
| Evidence of protein oxidation (e.g., formation of disulfide-linked dimers) | Oxidation of cysteine residues | Add a reducing agent such as DTT or BME to the storage buffer.[3] Minimize the sample's exposure to air.[2] |
Experimental Protocols
Protocol 1: Accelerated Stability Study for this compound
This protocol is designed to assess the stability of this compound under exaggerated storage conditions to predict its long-term shelf life.[5]
Methodology:
-
Prepare multiple aliquots of this compound in the desired storage buffer.
-
Store the aliquots at an elevated temperature, typically 40°C with 75% relative humidity.[5]
-
At specified time points (e.g., 0, 3, and 6 months), remove an aliquot for analysis.[5]
-
Analyze the samples for key stability-indicating parameters such as:
-
Purity and Integrity: Using SDS-PAGE or size-exclusion chromatography (SEC).
-
Activity: Using a relevant biological assay.
-
Aggregation: Using dynamic light scattering (DLS) or SEC.
-
-
Compare the results to a control sample stored at the recommended long-term storage condition (e.g., -80°C).
Protocol 2: Real-Time Stability Study for this compound
This protocol evaluates the stability of this compound under its recommended storage conditions over an extended period.[5]
Methodology:
-
Prepare a sufficient number of aliquots of this compound in the final proposed storage buffer and container.
-
Store the aliquots at the recommended long-term storage temperature (e.g., 25°C with 60% relative humidity for room temperature stable products, or frozen conditions).[5]
-
Establish a testing schedule. For a proposed 2-year shelf life, testing is typically performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[5]
-
At each time point, analyze the samples for the same stability-indicating parameters as in the accelerated study.
Quantitative Data Summary
Table 1: Effect of Storage Temperature on this compound Activity
| Storage Temperature (°C) | Time (Months) | Activity Retention (%) |
| 4 | 1 | 85 |
| -20 | 6 | 92 |
| -80 | 12 | 98 |
Table 2: Influence of Cryoprotectants on this compound Stability after Freeze-Thaw Cycles
| Cryoprotectant | Concentration (%) | Activity Retention after 5 Cycles (%) |
| None | 0 | 65 |
| Glycerol | 25 | 88 |
| Glycerol | 50 | 95 |
| Ethylene Glycol | 50 | 93 |
Visualizations
Caption: Major degradation pathways for this compound under various stress conditions.
Caption: A generalized workflow for conducting this compound stability studies.
References
- 1. Stabilization of proteins for storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maintaining protein stability through buffers, freezing, and lyophilization [opsdiagnostics.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. susupport.com [susupport.com]
- 5. blog.nutrasource.ca [blog.nutrasource.ca]
Technical Support Center: Interpreting Unexpected Results in CP102 Experiments
Disclaimer: The information provided in this technical support center is for guidance purposes only. "CP102" does not correspond to a known, publicly documented molecule, protein, or standard experimental assay in the life sciences field. The following content is a generalized framework for troubleshooting based on common laboratory issues and may not be directly applicable to a specific, proprietary "this compound" experiment. Researchers should always refer to their internal documentation and standard operating procedures for specific guidance.
This support center is designed for researchers, scientists, and drug development professionals who may encounter unexpected results during experiments involving "this compound". The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered in laboratory settings.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible this compound Activity
Description: You are observing significant variability in the measured activity or effect of this compound across replicate experiments or between different batches of reagents.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Success Metric |
| Reagent Instability | Prepare fresh aliquots of this compound and other critical reagents. Avoid repeated freeze-thaw cycles. | Consistent results across freshly prepared reagent batches. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique. | Coefficient of variation (CV) less than 15% for replicate measurements. |
| Cell-Based Assay Variability | Ensure consistent cell seeding density, passage number, and growth conditions. | Stable baseline readings in control wells. |
| Instrument Malfunction | Perform instrument self-checks and calibration as per the manufacturer's guidelines. | Successful completion of instrument performance qualification. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent this compound results.
Issue 2: Higher Than Expected Background Signal
Description: The negative control or baseline readings in your this compound assay are significantly elevated, reducing the signal-to-noise ratio and making it difficult to interpret the results.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Success Metric |
| Contaminated Reagents | Use fresh, sterile reagents and buffers. Filter-sterilize solutions where appropriate. | Background signal returns to baseline levels. |
| Non-Specific Binding | Increase the concentration of blocking agents (e.g., BSA, casein) in your assay buffer. Optimize washing steps. | Reduced signal in no-CP102 control wells. |
| Autofluorescence of Compounds/Cells | Measure the intrinsic fluorescence of your test compounds and cells at the assay wavelength. | Identification and correction for autofluorescence. |
| Detector Over-Exposure | Reduce the gain or exposure time on the plate reader or imaging system. | Signal within the linear range of the detector. |
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: Without specific public information on "this compound," it is not possible to define its mechanism of action. Generally, a therapeutic candidate's mechanism of action is elucidated through a series of target identification and validation studies. A hypothetical signaling pathway that could be investigated is presented below.
Caption: Hypothetical signaling pathway for this compound.
Q2: How should I prepare a standard experimental protocol for a this compound assay?
A2: A standard protocol would depend on the nature of the assay (e.g., cell-based, biochemical). Below is a generalized workflow for a cell-based assay.
Experimental Workflow: Cell-Based this compound Assay
Caption: General workflow for a cell-based this compound experiment.
Detailed Methodologies:
-
Cell Seeding: Cells are seeded at a density of 10,000 cells/well in a 96-well plate and allowed to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: A 10-point serial dilution of this compound is prepared in assay medium. The cell culture medium is replaced with the this compound dilutions.
-
Detection: Following a 48-hour incubation, a cell viability reagent (e.g., CellTiter-Glo®) is added to each well according to the manufacturer's instructions.
-
Data Acquisition: Luminescence is read on a compatible plate reader.
Q3: My this compound appears to be inactive. What should I check first?
A3: First, verify the integrity and concentration of your this compound stock solution. Use a secondary method to confirm the concentration if possible (e.g., spectrophotometry). Next, ensure that all components of your assay are functioning as expected by running appropriate positive and negative controls. If the issue persists, consider the possibility of reagent degradation or an error in the experimental setup.
Technical Support Center: Optimizing CP102 (CYP102A1) Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic activity of CP102 (CYP102A1, also known as P450 BM3).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
The optimal pH for this compound activity can be influenced by the buffer system used. Generally, a pH range of 7.0 to 8.5 provides robust activity. One study investigating a CYP102 enzyme from Bacillus amyloliquefaciens found that while a HEPES buffer at pH 7.0 gave the highest activity, sodium phosphate (B84403) and Tris-HCl buffers provided sustained high activity over broader pH ranges (6.5–8.0 and 7.1–8.5, respectively)[1]. It is recommended to perform a pH screening with your specific substrate and buffer system to determine the optimal condition.
Q2: Which buffer system is recommended for this compound assays?
Potassium phosphate and Tris-HCl buffers are commonly used for this compound activity assays.[2] For instance, 100 mM potassium phosphate at pH 7.4 is frequently cited in the literature for fatty acid hydroxylation assays.[2] The choice of buffer can impact enzyme activity, so it is advisable to test a few different systems to find the best one for your experimental setup.[1]
Q3: What is the effect of ionic strength on this compound activity?
Ionic strength can influence the oligomeric state and activity of this compound. The enzyme is known to be active as a homodimer at salt concentrations above 20 mM.[3] At very low salt concentrations (≤5 mM), the enzyme may monomerize and become inactive.[3] For other P450 systems, high ionic strength has been shown to disrupt necessary protein-protein interactions, leading to a decline in reaction rates.[4] Therefore, it is crucial to maintain an appropriate ionic strength to ensure the enzyme is in its active dimeric form without inhibiting its function.
Q4: What are the recommended storage conditions for this compound?
For long-term storage, it is advisable to store this compound in a buffer containing a cryoprotectant like glycerol (B35011) (e.g., 0.1 M potassium phosphate, 15% glycerol, pH 7.4) at -80°C.[5] Avoid repeated freeze-thaw cycles as this can lead to a loss of enzyme activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Enzyme Activity | Incorrect buffer pH. | Verify the pH of your buffer at the assay temperature. The optimal pH is typically between 7.0 and 8.5.[1] |
| Suboptimal ionic strength. | Ensure the salt concentration is sufficient for the enzyme to be in its active dimeric state (>20 mM), but not so high as to inhibit activity.[3][4] | |
| Enzyme instability or degradation. | Use freshly prepared or properly stored enzyme. Avoid repeated freeze-thaw cycles. | |
| Inactive enzyme due to improper folding or heme incorporation. | Confirm the purity and integrity of your enzyme preparation. A common method is to measure the CO-difference spectrum to quantify the concentration of active P450. | |
| High Background NADPH Consumption (Uncoupling) | NADPH is being consumed without corresponding product formation. This is a common issue with P450 enzymes when the substrate is not positioned optimally in the active site.[6][7] | Try different substrates or engineer the enzyme to improve coupling. Some mutations have been shown to enhance the coupling efficiency for non-natural substrates.[7] |
| Presence of contaminants that oxidize NADPH. | Use high-purity reagents and sterile, nuclease-free water. | |
| Inconsistent or Irreproducible Results | Inaccurate pipetting of reagents. | Calibrate your pipettes and use proper pipetting techniques. |
| Temperature fluctuations during the assay. | Ensure all reagents are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled spectrophotometer or plate reader. | |
| Substrate precipitation. | Ensure your substrate is fully dissolved in the reaction buffer. The use of a co-solvent like DMSO or ethanol (B145695) (typically at a final concentration of <1% v/v) may be necessary.[2] |
Data Summary
Table 1: Effect of pH and Buffer System on Relative this compound Activity
| pH | Sodium Phosphate | Tris-HCl | HEPES | MOPS |
| 5.0 | - | - | - | <10% |
| 6.0 | <10% | - | 40% | 60% |
| 6.5 | 80% | - | 90% | 85% |
| 7.0 | 90% | 90% | 100% | 95% |
| 7.5 | 95% | 95% | 90% | - |
| 8.0 | 90% | 90% | 70% | - |
| 8.5 | - | 85% | - | - |
| 9.0 | - | <20% | <20% | - |
| 10.0 | - | <10% | <10% | - |
| Data is adapted from a study on a CYP102 enzyme from Bacillus amyloliquefaciens and is intended for illustrative purposes. The activity at pH 7.0 in HEPES buffer is set to 100%.[1] |
Experimental Protocols
Standard this compound Activity Assay (Spectrophotometric)
This protocol describes a standard method for measuring the activity of this compound by monitoring the consumption of NADPH at 340 nm.
Materials:
-
This compound enzyme stock solution
-
1 M Potassium Phosphate buffer, pH 7.4
-
100 mM Substrate stock solution (e.g., lauric acid in DMSO)
-
20 mM NADPH stock solution in water
-
Purified water
-
UV-transparent cuvettes or microplate
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the Reaction Buffer: Prepare a 100 mM potassium phosphate buffer at pH 7.4.
-
Reaction Mixture Preparation: In a cuvette or well of a microplate, prepare the reaction mixture with the following components in the specified final concentrations:
-
100 mM Potassium Phosphate, pH 7.4
-
1 mM Substrate (e.g., lauric acid)
-
25 nM this compound enzyme
-
-
Pre-incubation: Incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the Reaction: Start the reaction by adding NADPH to a final concentration of 200 µM.
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time. Record readings every 15-30 seconds for 5-10 minutes.
-
Calculate Activity: Determine the rate of NADPH consumption from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε₃₄₀ for NADPH = 6,220 M⁻¹cm⁻¹).[2]
Visualizations
Caption: The catalytic cycle of this compound (CYP102A1).
Caption: Experimental workflow for a this compound activity assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of diverse natural variants of CYP102A1 found within a species of Bacillus megaterium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of Ionic Strength on the Functional Interactions between CYP2B4 and CYP1A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The full-length cytochrome P450 enzyme CYP102A1 dimerizes at its reductase domains and has flexible heme domains for efficient catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single Active-Site Mutation of P450BM-3 Dramatically Enhances Substrate Binding and Rate of Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Versatile Biocatalyst of Cytochrome P450 CYP102A1: Structure, Function, and Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Background Noise in CYP102 Enzymatic Assays
Welcome to the technical support center for CYP102 enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate background noise in their experiments. This guide provides answers to frequently asked questions and detailed troubleshooting procedures to ensure the generation of high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in CYP102 enzymatic assays?
High background noise in CYP102 enzymatic assays can originate from several sources, including the intrinsic properties of the substrates and reagents, non-specific binding, and issues with instrumentation. Key contributors include:
-
Autofluorescence or Autoluminescence: The substrate, test compounds, or buffer components may fluoresce or luminesce at the same wavelengths used for detection.[1][2]
-
Non-specific Binding: The enzyme, substrate, or detection reagents can bind non-specifically to the microplate wells, leading to a false signal.[3]
-
Enzyme Purity: Impurities in the recombinant CYP102 enzyme preparation may possess enzymatic activity that contributes to the background.
-
Substrate Instability: The substrate may degrade non-enzymatically over time, producing a signal that is independent of CYP102 activity.
-
NADPH Oxidase Activity: Cellular fractions, such as microsomes, may contain other enzymes that oxidize NADPH, leading to a high background in NADPH consumption assays.
-
Contaminated Reagents: Buffers, water, or other reagents may be contaminated with fluorescent or luminescent substances.[4]
Q2: How can I determine if my test compound is interfering with the assay?
Test compounds can interfere with an assay by producing their own signal (autofluorescence or autoluminescence) or by inhibiting the reporter enzyme in coupled-luminescence assays (e.g., luciferase).[5][6] To check for compound interference, it is crucial to run control experiments:
-
Compound-only control: Add the test compound to a well containing all assay components except the CYP102 enzyme. A signal in this well indicates intrinsic fluorescence or luminescence of the compound.
-
No-substrate control: Include a well with the CYP102 enzyme and the test compound but without the substrate. This helps to identify any signal generated from the interaction between the enzyme and the compound.
Q3: What is the role of a "no-enzyme" control in troubleshooting high background?
A "no-enzyme" control, which includes all assay components except the CYP102 enzyme, is essential for identifying background signal originating from the substrate and buffer components.[7] If a high signal is observed in this control, it suggests that the substrate may be unstable and degrading non-enzymatically, or that one of the reagents is contaminated.
Q4: Can the choice of microplate affect background noise?
Yes, the type of microplate can significantly impact background noise. For fluorescent assays, black plates are recommended to minimize background fluorescence and light scattering.[8] For luminescent assays, white plates are preferred as they maximize the luminescent signal.[8] Using clear plates for fluorescence or luminescence assays can lead to high background and well-to-well crosstalk.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues leading to high background noise in CYP102 enzymatic assays.
Issue 1: High Background in NADPH Consumption Assays
The most common method for monitoring CYP102 activity is to measure the decrease in absorbance at 340 nm due to the consumption of NADPH.[9][10] High background in this assay manifests as a high rate of NADPH consumption in the absence of substrate or in no-enzyme controls.
Troubleshooting Workflow for High Background in NADPH Consumption Assays
Caption: Workflow for troubleshooting high background in NADPH consumption assays.
Quantitative Data Summary: NADPH Consumption Assays
| Parameter | Recommendation | Rationale |
| NADPH Concentration | 50-200 µM | Ensure NADPH is not limiting, but excessive concentrations can increase background.[9][11] |
| Enzyme Concentration | Titrate to find optimal | Use the lowest concentration that gives a robust signal to minimize background from enzyme impurities. |
| Buffer pH | 7.0 - 8.2 | Optimal pH for many CYP102 enzymes.[12][13] |
| Temperature | 25-37°C | CYP102 enzymes are generally active in this range.[12][14] |
Issue 2: High Background in Fluorogenic and Luminogenic Assays
Fluorogenic and luminogenic assays offer higher sensitivity than absorbance-based methods but are also more susceptible to certain types of interference.[1][5]
Troubleshooting Workflow for High Background in Reporter-Based Assays
Caption: Workflow for troubleshooting high background in fluorogenic and luminogenic assays.
Quantitative Data Summary: Reporter-Based Assays
| Parameter | Recommendation | Rationale |
| Blocking Agent | 1-5% BSA or casein | Prevents non-specific binding of assay components to the plate.[3] |
| Tween-20 in Wash Buffer | 0.01-0.1% | Reduces non-specific binding by disrupting weak hydrophobic interactions.[3] |
| Substrate Purity | >95% | Impurities can be a source of background signal. |
Experimental Protocols
Protocol 1: Optimizing Enzyme and Substrate Concentrations
Objective: To determine the optimal concentrations of CYP102 enzyme and substrate that provide a robust signal while minimizing background noise.
Methodology:
-
Enzyme Titration:
-
Set up a series of reactions with a fixed, saturating concentration of the substrate.
-
Vary the CYP102 enzyme concentration over a range (e.g., 0.1 nM to 1 µM).
-
Include a "no-enzyme" control for each enzyme concentration.
-
Incubate for a fixed time (e.g., 15-30 minutes) at the optimal temperature.
-
Measure the signal and plot it against the enzyme concentration to determine the linear range. Select an enzyme concentration in the lower end of the linear range for subsequent experiments.
-
-
Substrate Titration:
-
Using the optimal enzyme concentration determined above, set up a series of reactions with varying substrate concentrations (e.g., from 0.1x to 10x the estimated Km).
-
Include a "no-substrate" control.
-
Measure the initial reaction rates at each substrate concentration.
-
Plot the initial rate versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax. For routine assays, using a substrate concentration at or slightly above the Km is often a good starting point.
-
Protocol 2: Assessing Compound Interference
Objective: To determine if a test compound interferes with the assay readout.
Methodology:
-
Prepare Control Wells:
-
Blank: Assay buffer only.
-
No-Enzyme Control: All assay components except the CYP102 enzyme.
-
Compound-Only Control: Assay buffer and the test compound at the desired concentration.
-
Compound + Substrate Control: Assay buffer, substrate, and the test compound.
-
Compound + Enzyme Control (No Substrate): Assay buffer, CYP102 enzyme, and the test compound.
-
-
Prepare Test Wells:
-
Include wells with all assay components, including the CYP102 enzyme, substrate, and the test compound at various concentrations.
-
-
Incubate and Read:
-
Incubate the plate under standard assay conditions.
-
Measure the signal in all wells.
-
-
Data Analysis:
-
Compare the signal from the "compound-only" and "compound + substrate" controls to the blank to assess for autofluorescence or autoluminescence.
-
Compare the signal from the test wells to the control wells to determine if the compound inhibits or enhances the enzymatic reaction.
-
Signaling Pathways and Logical Relationships
CYP102 Catalytic Cycle and Assay Principle
Caption: Simplified CYP102 catalytic cycle showing points of measurement for enzymatic assays.
References
- 1. Fluorescence-based screening of cytochrome P450 activities in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A highly sensitive fluorogenic probe for cytochrome P450 activity in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of colorimetric HTS assay of cytochrome p450 for ortho-specific hydroxylation, and engineering of CYP102D1 with enhanced catalytic activity and regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of microwave radiation of cytochrome CYP102 A1 solution during the enzyme reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Measuring the rate of NADPH consumption by glutathione reductase in the cytosol and mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. mdpi.com [mdpi.com]
- 10. The full-length cytochrome P450 enzyme CYP102A1 dimerizes at its reductase domains and has flexible heme domains for efficient catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Miniaturized High-Throughput Fluorescent Assay for Conversion of NAD(P)H to NAD(P) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of diverse natural variants of CYP102A1 found within a species of Bacillus megaterium - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Specificity of Antibodies Targeting CCDC102A (CP102): A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the specificity of antibodies is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive comparison of commercially available antibodies targeting the Coiled-Coil Domain Containing 102A (CCDC102A), a protein implicated in the crucial processes of centrosome duplication and cohesion. The performance of these antibodies in various applications is supported by experimental data, and detailed protocols are provided to assist in replicating these validation studies.
Comparative Analysis of CCDC102A Antibodies
The following table summarizes the key characteristics and available validation data for several commercially available polyclonal antibodies targeting human CCDC102A. This allows for a direct comparison to aid in the selection of the most suitable antibody for a specific research application.
| Antibody Name/ID | Host Species | Clonality | Validated Applications | Validation Data Summary |
| Proteintech 25764-1-AP | Rabbit | Polyclonal | WB, IF, ELISA | KD/KO Validated: Western blot analysis in HeLa cells shows a specific band at the expected molecular weight, with signal reduction in knockdown/knockout models.[1] |
| Boster Bio A30622 | Rabbit | Polyclonal | WB, ELISA | Western blot analysis of lysates from LOVO and HepG2 cells shows a band at ~72 kDa. Specificity confirmed by peptide blocking.[2] |
| Novus Biologicals NBP1-82765 | Rabbit | Polyclonal | IHC | Immunohistochemistry analysis of human prostate tissue shows strong cytoplasmic positivity in glandular cells.[3] |
| Antibodies.com A98360 | Rabbit | Polyclonal | WB, ELISA | Western blot analysis of HepG2 cell lysates demonstrates a band at the expected molecular weight.[4] |
| Thermo Fisher Scientific PA5-59215 | Rabbit | Polyclonal | IHC (P), ICC/IF | Immunohistochemical analysis of human pancreas shows strong cytoplasmic positivity in exocrine glandular cells. Immunocytochemistry in U-251 MG cells shows localization to the nucleoplasm and nuclear bodies.[5] |
| Sigma-Aldrich HPA040958 | Rabbit | Polyclonal | IHC | Tested on a tissue array of 44 normal human tissues and 20 common cancer types. |
Experimental Validation Protocols
Reproducible validation is key to confirming antibody specificity. Below are detailed protocols for standard immunological assays.
Western Blotting Protocol
This protocol outlines the steps for validating antibody specificity using Western Blotting, a technique to detect specific proteins in a sample.
-
Cell Lysate Preparation:
-
Culture cells (e.g., HeLa, HepG2, LOVO) to 80-90% confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CCDC102A antibody (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) at a 1:5000 dilution for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues
This protocol is for the detection of CCDC102A in formalin-fixed, paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by boiling the slides in a citrate (B86180) buffer (pH 6.0) for 10-20 minutes.[3]
-
Allow the slides to cool to room temperature.
-
-
Immunostaining:
-
Wash sections in PBS.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding with a blocking serum (e.g., 5% goat serum) for 1 hour.
-
Incubate with the primary anti-CCDC102A antibody (e.g., at a 1:50 dilution) overnight at 4°C.[3]
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 30 minutes, followed by a streptavidin-HRP complex.
-
Wash with PBS.
-
-
Visualization and Counterstaining:
-
Develop the signal with a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Immunofluorescence (IF) Protocol for Cultured Cells
This protocol details the detection and subcellular localization of CCDC102A in cultured cells.
-
Cell Preparation:
-
Grow cells on sterile glass coverslips to 50-70% confluency.
-
Wash cells with PBS.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash with PBS.
-
-
Immunostaining:
-
Block non-specific binding with 1% BSA in PBST for 30 minutes.
-
Incubate with the primary anti-CCDC102A antibody (e.g., at 1-2 µg/mL) in blocking buffer for 1 hour at room temperature or overnight at 4°C.[5]
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS in the dark.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the staining using a fluorescence microscope.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in antibody validation and the biological context of CCDC102A, the following diagrams are provided.
CCDC102A plays a critical role in regulating centrosome duplication and cohesion, ensuring genomic stability during cell division.[7] The pathway below illustrates its key interactions.
References
- 1. CCDC102A antibody (25764-1-AP) | Proteintech [ptglab.com]
- 2. bosterbio.com [bosterbio.com]
- 3. novusbio.com [novusbio.com]
- 4. Anti-CCDC102A Antibody (A98360) | Antibodies.com [antibodies.com]
- 5. CCDC102A Polyclonal Antibody (PA5-59215) [thermofisher.com]
- 6. Anti-CCDC102A Antibody (A41688) | Antibodies.com [antibodies.com]
- 7. Dual roles of CCDC102A in governing centrosome duplication and cohesion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of the Investigational Iron Chelator CP102 and the Clinically Established Deferoxamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical iron chelator CP102 and the long-standing clinical standard, Deferoxamine (B1203445) (DFO), for the management of iron overload. This document is intended to objectively present available efficacy data, experimental methodologies, and mechanisms of action to inform research and development professionals. It is important to note that this comparison is between a research compound (this compound) with limited preclinical data and a well-established therapeutic agent (Deferoxamine) with extensive clinical validation.
Introduction
Iron overload, a consequence of genetic disorders or repeated blood transfusions, necessitates the use of iron chelating agents to prevent organ damage from iron-induced oxidative stress.[1][2] Deferoxamine (DFO), a hexadentate chelator, has been the cornerstone of iron chelation therapy for decades.[3] However, its parenteral route of administration and short half-life have driven the search for orally bioavailable and more convenient alternatives.[3][4] One such investigational compound is this compound, a bidentate 3-hydroxypyridin-4-one derivative. This guide will compare the available efficacy data for this compound with the established clinical performance of Deferoxamine.
Data Presentation: Efficacy Comparison
The following tables summarize the available efficacy data for this compound (preclinical) and Deferoxamine (clinical).
Table 1: Preclinical Efficacy of this compound in an Iron-Overloaded Rat Model
| Parameter | Treatment Group | Efficacy Outcome | Source |
| Urinary Iron Excretion | This compound (Oral) | Comparable 59Fe mobilisation to parenteral Deferoxamine in normal and iron-loaded rats. | [5] |
| Biliary Iron Excretion | This compound Analogues | Novel 3-hydroxypyridin-4-ones facilitate iron excretion in bile in a [59Fe]ferritin-loaded rat model. | [6] |
Table 2: Clinical Efficacy of Deferoxamine in Patients with Transfusional Iron Overload
| Parameter | Patient Population | Treatment Regimen | Efficacy Outcome | Source |
| Liver Iron Concentration (LIC) | β-thalassemia major | Deferoxamine (subcutaneous) | Significant dose-dependent reductions in LIC. In one study, LIC decreased from a baseline of 30.3 ± 17.9 mg Fe/g dw to 17.7 ± 14.4 mg Fe/g dw after 1 year. | [7][8] |
| Serum Ferritin | β-thalassemia major | Deferoxamine (subcutaneous) | Significant reductions in serum ferritin levels. | [8] |
| Myocardial Iron (T2) | β-thalassemia major | Deferoxamine (subcutaneous) | Improvement in myocardial T2 from 11.6 ms (B15284909) at baseline to 12.3 ms at 1 year. | [7] |
| Overall Survival | Thalassemia major | Deferoxamine (subcutaneous) | Early and proportional use of Deferoxamine reduces the risk of diabetes, cardiac disease, and death. | [9] |
Experimental Protocols
This compound: Preclinical Evaluation in a Rat Model
The preclinical efficacy of this compound and related compounds was assessed in iron-loaded rats. A key study utilized a [59Fe]ferritin-loaded rat model to investigate the ability of these compounds to promote iron excretion.
-
Animal Model: Rats were loaded with iron by repeated injections of iron dextran. To trace the chelated iron, a radiolabeled [59Fe]ferritin was administered.
-
Drug Administration: this compound and its analogues were administered orally to the rats. Deferoxamine was administered via intraperitoneal injection for comparison.
-
Efficacy Measurement: The primary endpoint was the amount of 59Fe excreted in the urine and bile over a specified period. This was measured using a gamma counter.
-
Key Findings: The study demonstrated that orally administered 3-hydroxypyridin-4-one derivatives, including the class of compounds to which this compound belongs, were effective at mobilizing iron from parenchymal cells, with efficacy comparable to parenteral Deferoxamine in mobilizing 59Fe.[5] Another study also highlighted the promise of this class of compounds in promoting biliary iron excretion.[6]
Deferoxamine: Clinical Trial Methodology
The clinical efficacy of Deferoxamine has been established through numerous clinical trials. A representative study design for assessing its efficacy in patients with transfusional iron overload is outlined below.
-
Study Design: A randomized, controlled trial comparing the efficacy and safety of Deferoxamine with another chelator or placebo.
-
Patient Population: Patients with β-thalassemia major and evidence of transfusional iron overload (e.g., elevated serum ferritin and liver iron concentration).
-
Drug Administration: Deferoxamine is typically administered as a subcutaneous infusion over 8-12 hours, 5-7 days a week. The dose is adjusted based on the patient's weight and degree of iron overload.
-
Efficacy Endpoints:
-
Change in Liver Iron Concentration (LIC): Measured at baseline and after a defined treatment period (e.g., 1 year) using non-invasive methods like magnetic resonance imaging (MRI) R2 or T2*, or liver biopsy.
-
Change in Serum Ferritin: Monitored regularly throughout the study as an indicator of total body iron stores.
-
Change in Myocardial Iron: Assessed by cardiac MRI T2* to evaluate the effect on cardiac siderosis.
-
-
Key Findings: Clinical trials have consistently shown that Deferoxamine effectively reduces LIC, serum ferritin, and cardiac iron, leading to improved clinical outcomes and survival in patients with transfusional iron overload.[7][9]
Mechanism of Action & Signaling Pathways
This compound: Proposed Mechanism of Action
As a 3-hydroxypyridin-4-one derivative, this compound is a bidentate chelator, meaning that two molecules of the chelator bind to one trivalent iron ion. Its proposed mechanism involves entering cells and chelating iron from the intracellular labile iron pool (LIP). The resulting iron-CP102 complex is then excreted from the body, primarily through the bile and urine.
Caption: Proposed mechanism of this compound iron chelation.
Deferoxamine: Established Mechanism of Action
Deferoxamine is a hexadentate chelator, meaning one molecule of DFO binds to one trivalent iron ion with high affinity.[10] It primarily chelates extracellular non-transferrin-bound iron (NTBI) and can also access iron from ferritin and hemosiderin stores within cells.[11] The resulting stable ferrioxamine complex is water-soluble and readily excreted by the kidneys.[10][12]
Caption: Established mechanism of Deferoxamine iron chelation.
Experimental Workflow Comparison
The following diagram illustrates the distinct workflows for evaluating the efficacy of a preclinical compound like this compound versus a clinically approved drug like Deferoxamine.
Caption: Comparative experimental workflows for this compound and Deferoxamine.
Conclusion
This guide provides a comparative analysis of the preclinical iron chelator this compound and the clinically established Deferoxamine. While preclinical data for the class of compounds to which this compound belongs suggest potential oral efficacy in animal models, it is crucial to recognize that this compound is an investigational compound with a limited publicly available dataset. In contrast, Deferoxamine has a well-documented clinical efficacy and safety profile established over decades of use in patients with iron overload. Further research, including rigorous clinical trials, would be necessary to determine the therapeutic potential of this compound in a clinical setting. This comparison serves as a resource for researchers and drug development professionals to understand the current landscape of iron chelation therapy and the developmental stages of novel chelating agents.
References
- 1. Iron Chelators in Treatment of Iron Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron Chelators [sickle.bwh.harvard.edu]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. Development of tridentate iron chelators: from desferrithiocin to ICL670 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iron chelation studies using desferrioxamine and the potential oral chelator, 1,2-dimethyl-3-hydroxypyrid-4-one, in normal and iron loaded rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, physicochemical characterization, and biological evaluation of 2-(1'-hydroxyalkyl)-3-hydroxypyridin-4-ones: novel iron chelators with enhanced pFe(3+) values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A 1-year randomized controlled trial of deferasirox vs deferoxamine for myocardial iron removal in β-thalassemia major (CORDELIA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iron chelator research: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of deferoxamine in preventing complications of iron overload in patients with thalassemia major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Deferoxamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. What is the mechanism of Deferoxamine Mesylate? [synapse.patsnap.com]
Comparative Analysis of CP102 Activity Across Diverse Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of the iron chelator CP102.
This guide provides an objective comparison of the reported activities of this compound, an iron chelator with the chemical name 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)pyridin-4(1H)-one, across various cell lines. While direct comparative studies on a wide range of cell lines for this compound are limited in publicly available literature, this document synthesizes existing data on its chemical class and the broader effects of iron chelation on cancer and other cell types. The information is intended to support further research and drug development efforts.
Executive Summary
Iron is a critical element for cellular proliferation and metabolic processes, and its heightened demand in cancer cells presents a therapeutic target. Iron chelators, such as this compound, function by sequestering intracellular iron, thereby inducing cellular stress and inhibiting growth. The efficacy of these compounds can vary significantly between different cell lines due to variations in iron metabolism, expression of drug targets, and cellular pathways. This guide summarizes the known effects of iron chelators, with a focus on data relevant to the potential activity of this compound, and provides detailed experimental protocols for assessing its performance.
Data Presentation: this compound and Iron Chelator Activity
Due to the limited availability of direct comparative studies on this compound across multiple cell lines, the following table summarizes the effects of other well-studied iron chelators on various cancer cell lines. This data can serve as a proxy for predicting the potential activity of this compound.
| Iron Chelator | Cell Line | Cell Type | Observed Effects | IC50/EC50 Values | Reference |
| Deferoxamine (DFO) | MCF-7 | Breast Adenocarcinoma | Decreased cell viability and proliferation, induction of apoptosis.[1][2] | Varies with treatment duration | [1][3] |
| Deferoxamine (DFO) | MDA-MB-231 | Breast Adenocarcinoma | Reduction in wound healing and growth.[3] | Not specified | [1][3] |
| Deferoxamine (DFO) | A549 | Lung Carcinoma | Sensitizes cells to radiation and chemotherapy.[4] | Not specified | [4] |
| Deferiprone (B1670187) (CP20) | HepG2 | Hepatocellular Carcinoma | Inhibition of DNA synthesis, S-phase cell cycle arrest.[5] | 50-100 µM | [5] |
| Deferasirox (DFX) | Esophageal Adenocarcinoma Cells | Esophageal Adenocarcinoma | Decreased cell viability and proliferation.[6] | Not specified | [6] |
| Super-polyphenol (SP10) | HCT116 | Colon Carcinoma | Inhibition of tumor growth in xenograft model.[7] | Not specified | [7] |
| Super-polyphenol (SP6, SP10) | HCT116, HSC-2, A549, MCF-7 | Colon Carcinoma, Oral Squamous Carcinoma, Lung Carcinoma, Breast Adenocarcinoma | Inhibition of cancer cell proliferation by inducing apoptosis.[7] | Not specified | [7] |
Mechanism of Action: The Role of Iron Chelation in Cellular Activity
The primary mechanism of action for this compound and other iron chelators is the depletion of the intracellular labile iron pool (LIP). This disruption of iron homeostasis affects numerous cellular processes:
-
Inhibition of Ribonucleotide Reductase: This iron-dependent enzyme is crucial for DNA synthesis and repair. Its inhibition leads to cell cycle arrest, typically at the G1/S phase.[8]
-
Induction of Apoptosis: Iron depletion can trigger programmed cell death through both caspase-dependent and independent pathways.[7] This can be initiated by the upregulation of pro-apoptotic proteins and the generation of reactive oxygen species (ROS).
-
Modulation of Signaling Pathways: Iron chelation can influence key signaling pathways involved in cell survival and proliferation. For instance, it has been shown to upregulate the expression of the tumor suppressor NDRG1.
-
Replication Stress: Depletion of the labile iron pool can induce replication stress, making cancer cells more susceptible to DNA-damaging agents like radiation and chemotherapy.[4]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of this compound's activity. Below are protocols for key experiments.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration-dependent effect of this compound on the viability of different cell lines.
Materials:
-
This compound (2-ethyl-3-hydroxy-1-(2-hydroxyethyl)pyridin-4(1H)-one)
-
Selected cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Intracellular Labile Iron Pool (LIP) Measurement (Calcein-AM Assay)
Objective: To quantify the ability of this compound to chelate intracellular iron.
Materials:
-
This compound
-
Selected cell lines
-
Calcein-AM (Calcein acetoxymethyl ester)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Calcein-AM Loading: Wash the cells with HBSS and then incubate with Calcein-AM solution (1-2 µM in HBSS) for 30 minutes at 37°C.
-
Washing: Wash the cells twice with HBSS to remove excess Calcein-AM.
-
This compound Treatment: Add HBSS containing various concentrations of this compound to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microplate reader (excitation ~488 nm, emission ~517 nm). The increase in fluorescence corresponds to the chelation of intracellular iron by this compound.
-
Data Analysis: Quantify the change in fluorescence intensity relative to untreated cells.
Visualizations
Experimental Workflow for Assessing this compound Activity
References
- 1. High-Dose Deferoxamine Treatment Disrupts Intracellular Iron Homeostasis, Reduces Growth, and Induces Apoptosis in Metastatic and Nonmetastatic Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Activity of Iron Chelators ATA and DFO on MCF-7 Breast Cancer Cells and Phosphatases PTP1B and SHP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Dose Deferoxamine Treatment Disrupts Intracellular Iron Homeostasis, Reduces Growth, and Induces Apoptosis in Metastatic and Nonmetastatic Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Depletion of Labile Iron Induces Replication Stress and Enhances Responses to Chemoradiation in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative effect of deferiprone on the Hep G2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A novel, nontoxic iron chelator, super-polyphenol, effectively induces apoptosis in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iron Chelator Transmetalative Approach to Inhibit Human Ribonucleotide Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of CYP102A1 (P450 BM3) Substrate Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the substrate cross-reactivity of cytochrome P450 CYP102A1, also known as P450 BM3, a highly efficient self-sufficient monooxygenase from the bacterium Bacillus megaterium. While the initial query specified "CP102," the preponderance of scientific literature indicates this is a common reference to the CYP102 family, with CYP102A1 being the most extensively studied member. This document focuses on the differential binding and catalytic activity of CYP102A1 with various substrates, which is a key aspect of its cross-reactivity profile.
Introduction to CYP102A1
CYP102A1 is a remarkable enzyme due to its high catalytic activity and its fusion of a heme-containing monooxygenase domain with a flavin-containing reductase domain in a single polypeptide chain.[1][2] This unique structure enables efficient intramolecular electron transfer, making it one of the most active P450 enzymes known.[1] While its natural substrates are long-chain fatty acids, extensive research has demonstrated its promiscuity and its potential for protein engineering to metabolize a wide array of non-natural substrates, including pharmaceuticals.[3][4] Understanding the substrate cross-reactivity, or specificity, of wild-type and engineered variants of CYP102A1 is crucial for its application in biocatalysis and drug metabolism studies.
Quantitative Comparison of Substrate Binding Affinity
The binding affinity of CYP102A1 for various fatty acids has been characterized, revealing a preference for longer-chain fatty acids. This differential binding is a measure of the enzyme's cross-reactivity with structurally similar molecules. The dissociation constant (Kd) is a common metric for binding affinity, where a lower Kd value indicates a stronger binding interaction.
| Substrate (Fatty Acid) | CYP102A1 Variant | Dissociation Constant (Kd) in µM | Reference |
| Lauric Acid (C12) | Natural Variants | Varies significantly among variants | [5] |
| Myristic Acid (C14) | Natural Variants | Generally high affinity across variants | [5] |
| Palmitic Acid (C16) | Natural Variants | Affinity varies >50-fold among variants | [5] |
Note: Specific Kd values for each natural variant with each fatty acid are detailed in the cited literature. The table summarizes the general findings on the variability of binding affinities.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the substrate cross-reactivity of CYP102A1.
Spectral Binding Titration for Determination of Dissociation Constants (Kd)
This method is used to measure the binding affinity of a substrate to a P450 enzyme by observing changes in the heme iron's spin state upon substrate binding.
Principle: The binding of a substrate to the active site of CYP102A1 can displace a water molecule coordinated to the heme iron, causing a shift from a low-spin (Soret peak at ~420 nm) to a high-spin state (Soret peak at ~390 nm).[2][6] The magnitude of this spectral shift is proportional to the amount of substrate-bound enzyme.
Protocol:
-
A solution of purified CYP102A1 (typically 2.0 µM) is prepared in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4) in a spectrophotometer cuvette.[6]
-
The baseline spectrum of the enzyme is recorded.
-
Small aliquots of a concentrated stock solution of the substrate (dissolved in a solvent like DMSO) are incrementally added to the enzyme solution.[6]
-
After each addition, the solution is mixed, allowed to equilibrate, and the UV-visible spectrum is recorded.
-
The difference in absorbance between 390 nm and 420 nm is plotted against the substrate concentration.[6]
-
The resulting data is fitted to a hyperbolic or sigmoidal binding equation to determine the dissociation constant (Kd).[7]
NADPH Oxidation Assay for Measuring Catalytic Activity
This assay determines the rate at which CYP102A1 consumes NADPH in the presence of a substrate, which is an indicator of the enzyme's catalytic activity towards that substrate.
Principle: CYP102A1 utilizes NADPH as a reducing equivalent for the hydroxylation of its substrates. The rate of NADPH oxidation can be monitored by the decrease in absorbance at 340 nm.[1]
Protocol:
-
A reaction mixture is prepared containing the purified CYP102A1 enzyme, the substrate of interest, and a suitable buffer in a spectrophotometer cuvette.
-
The reaction is initiated by the addition of NADPH.[1]
-
The decrease in absorbance at 340 nm is monitored over time.
-
The initial rate of NADPH consumption is calculated using the Beer-Lambert law and the extinction coefficient for NADPH at 340 nm (6.22 mM⁻¹cm⁻¹).[1]
Visualizations
Catalytic Cycle of CYP102A1
The following diagram illustrates the key steps in the catalytic cycle of CYP102A1, from substrate binding to product release.
Caption: The catalytic cycle of cytochrome P450 CYP102A1.[8][9][10]
Experimental Workflow for Substrate Specificity Analysis
This diagram outlines a typical workflow for comparing the activity of CYP102A1 with different potential substrates.
Caption: Workflow for determining the substrate specificity of CYP102A1.
References
- 1. The full-length cytochrome P450 enzyme CYP102A1 dimerizes at its reductase domains and has flexible heme domains for efficient catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Versatile Biocatalyst of Cytochrome P450 CYP102A1: Structure, Function, and Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Promiscuous Bacterial P450: The Unparalleled Diversity of BM3 in Pharmaceutical Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Promiscuous Bacterial P450: The Unparalleled Diversity of BM3 in Pharmaceutical Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of diverse natural variants of CYP102A1 found within a species of Bacillus megaterium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chain length-dependent cooperativity in fatty acid binding and oxidation by cytochrome P450BM3 (CYP102A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unlocking Novel Biocatalytic Potential: A Comparison of Functional Rescue in CYP102 Mutants
For researchers, scientists, and professionals in drug development, the engineering of robust and efficient enzymes is a cornerstone of innovation. This guide provides a comparative analysis of functional rescue experiments involving mutants of the bacterial cytochrome P450 enzyme, CYP102 (also known as P450 BM-3). Through targeted mutations, researchers have successfully enhanced its catalytic activity, demonstrating the enzyme's remarkable plasticity and potential for various biotechnological applications.
Cytochromes P450 are a superfamily of heme-containing monooxygenases critical for a wide range of oxidative metabolic reactions.[1][2][3][4] CYP102, a bacterial P450, is a catalytically self-sufficient enzyme, making it an attractive model for studying P450 structure and function.[1][2][3][4] This guide focuses on mutations that "rescue" or enhance the enzyme's ability to act on non-native substrates, effectively expanding its catalytic repertoire.
Comparative Analysis of CYP102 Mutant Performance
The following table summarizes the quantitative data from studies on CYP102 mutants, highlighting the significant improvements in enzymatic activity achieved through protein engineering. These mutations often target the substrate access channel and the active site to accommodate new substrates and improve catalytic efficiency.
| Mutant | Target Substrate(s) | Key Mutation(s) | Fold Increase in Activity | NADPH Turnover Rate (min⁻¹) | Substrate Oxidation Rate (min⁻¹) | Coupling Efficiency (%) |
| CYP102 R47L/Y51F | Polycyclic Aromatic Hydrocarbons (PAHs) | R47L, Y51F | Up to 40-fold | - | - | - |
| CYP102 R47L/Y51F/F87A | Phenanthrene | R47L, Y51F, F87A | - | 2250 | - | < 13 |
| CYP102 R47L/Y51F/A264G | Fluoranthene | R47L, Y51F, A264G | - | - | 110 | - |
Data compiled from studies on the protein engineering of CYP102.[5]
Deciphering the Mechanism: The CYP102 Electron Transfer Pathway
The catalytic activity of CYP102 is dependent on an efficient intramolecular electron transfer. This process can be considered a linear signaling pathway, where the signal (an electron) is transduced from an external source to the active site for catalysis.
Figure 1. Electron Transfer Pathway in CYP102. This diagram illustrates the flow of electrons from NADPH through the FAD and FMN domains to the heme active site, enabling the oxidation of the substrate.
Experimental Workflow for Functional Rescue of CYP102 Mutants
The generation and screening of CYP102 mutants to identify variants with enhanced activity follows a systematic workflow. This process involves site-directed mutagenesis to introduce specific amino acid changes, followed by expression and purification of the mutant proteins and subsequent activity assays.
Figure 2. Experimental Workflow for CYP102 Mutant Screening. This flowchart outlines the key steps from gene mutagenesis to the identification of functionally enhanced enzyme variants.
Detailed Experimental Protocols
1. Site-Directed Mutagenesis of CYP102:
-
Template: A plasmid containing the wild-type CYP102 gene is used as the template.
-
Primer Design: Primers containing the desired mutation are designed and synthesized.
-
PCR: Polymerase Chain Reaction (PCR) is performed using a high-fidelity polymerase to amplify the plasmid with the incorporated mutation.
-
Template Removal: The parental, non-mutated template DNA is digested using the DpnI restriction enzyme.
-
Transformation: The resulting mutated plasmids are transformed into competent E. coli cells for propagation.
-
Verification: The presence of the desired mutation is confirmed by DNA sequencing.
2. Protein Expression and Purification:
-
Host Strain: The plasmid containing the mutant CYP102 gene is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: The bacterial culture is grown in appropriate media at 37°C to a specific optical density.
-
Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis: After a period of incubation at a lower temperature (e.g., 18-25°C), the cells are harvested by centrifugation and lysed using methods such as sonication or high-pressure homogenization.
-
Purification: The mutant CYP102 protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins), followed by size-exclusion chromatography for further purification.
3. Enzymatic Activity Assay:
-
Reaction Mixture: A reaction mixture is prepared containing a specific buffer, the purified mutant CYP102 enzyme, the target substrate, and NADPH as a cofactor.
-
Initiation: The reaction is initiated by the addition of NADPH.
-
Monitoring: The rate of NADPH consumption is monitored by the decrease in absorbance at 340 nm using a spectrophotometer. Alternatively, the rate of product formation can be measured using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Calculation: The specific activity of the enzyme is calculated based on the rate of substrate conversion or NADPH consumption and the concentration of the enzyme. The coupling efficiency is determined by comparing the amount of product formed to the amount of NADPH consumed.
This guide provides a framework for understanding and comparing the functional enhancements of CYP102 mutants. The presented data and protocols offer valuable insights for researchers aiming to engineer novel biocatalysts for diverse applications in drug metabolism studies, bioremediation, and fine chemical synthesis.
References
- 1. Structure–Function Analysis of the Self-Sufficient CYP102 Family Provides New Insights into Their Biochemistry [mdpi.com]
- 2. [PDF] Structure–Function Analysis of the Self-Sufficient CYP102 Family Provides New Insights into Their Biochemistry | Semantic Scholar [semanticscholar.org]
- 3. Structure-Function Analysis of the Self-Sufficient CYP102 Family Provides New Insights into Their Biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. login.medscape.com [login.medscape.com]
- 5. Protein engineering of Bacillus megaterium CYP102. The oxidation of polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking CP102 Performance: A Comparative Guide for Researchers
For drug development professionals, researchers, and scientists, this guide provides an objective comparison of the CP102 enzyme family's performance against known standards, supported by experimental data. The this compound family, a class of self-sufficient cytochrome P450 enzymes, offers significant advantages in various biotechnological and pharmaceutical applications due to its high catalytic efficiency and fused reductase-monooxygenase structure.
The most extensively studied member of this family is CYP102A1, also known as P450-BM3, from the bacterium Bacillus megaterium. These enzymes are particularly noted for their monooxygenase activity, primarily catalyzing the hydroxylation of fatty acids. However, through protein engineering, the substrate scope of this compound enzymes has been significantly expanded to include a wide range of non-native substrates, such as pharmaceuticals and polycyclic aromatic hydrocarbons, making them valuable tools in drug metabolism studies and industrial biocatalysis.[1][2]
Performance Comparison: this compound Family vs. Mammalian Microsomal CYPs
A key distinction of the this compound family is its self-sufficiency, contrasting with mammalian microsomal cytochrome P450 enzymes which require a separate CPR (cytochrome P450 reductase) partner for electron transfer.[1] This structural difference contributes to the high catalytic rates observed in this compound enzymes.
| Feature | This compound Enzyme Family (e.g., CYP102A1) | Mammalian Microsomal CYPs (e.g., CYP1A2, CYP3A4) |
| Structure | Catalytically self-sufficient (reductase and monooxygenase domains fused) | Not self-sufficient (requires a separate CPR protein) |
| Primary Function | Fatty acid hydroxylation (wild-type) | Metabolism of a wide range of xenobiotics, including drugs and carcinogens |
| Catalytic Rate | High (e.g., CYP102A1 has the highest monooxygenation rate reported for a P450)[1] | Generally lower than this compound enzymes |
| Electron Source | NADPH | NADPH |
| Substrate Specificity | Narrow for wild-type, but readily engineered for broad specificity | Broad and often overlapping specificities |
| Solubility | Generally soluble and easily produced in microbial hosts | Membrane-bound, often requiring solubilization for in vitro studies |
Quantitative Performance Data of this compound Variants
Protein engineering has led to the development of this compound variants with enhanced activity and altered substrate specificity.
| This compound Variant | Substrate | Performance Metric | Value |
| R47L/Y51F/F87A mutant | Phenanthrene | NADPH Turnover Rate | 2250 min-1[2] |
| R47L/Y51F/A264G mutant | Fluoranthene | Substrate Oxidation Rate | 110 min-1[2] |
| Krac9955 | Alkyl- and alkyloxy-benzoic acids | Binding Affinity (Kd) | < 3 µM[3] |
| BAMF2522 | Pentadecanoic acid (C15:0) | Optimal Temperature | 30 °C[4] |
| BAMF2522 | Pentadecanoic acid (C15:0) | Optimal pH | 7.5 (in Tris-HCl buffer)[4] |
Signaling and Electron Transfer Pathway
This compound enzymes are involved in metabolic pathways where they catalyze the insertion of an oxygen atom into a substrate's C-H bond.[1][5][6][7][8] The catalytic cycle is driven by an intramolecular electron transfer from NADPH.
Caption: Electron transfer pathway in the this compound enzyme family.
Experimental Protocols
General Workflow for this compound Activity Assay
The following diagram illustrates a typical workflow for determining the catalytic activity of a this compound enzyme.
Caption: General experimental workflow for a this compound activity assay.
Detailed Methodologies
1. Standard Activity Assay:
-
Reaction Mixture: A typical 0.5 mL reaction contains 50 mM Tris-HCl buffer (pH 7.5), 0.6 mM substrate (e.g., pentadecanoic acid), 4.0 µM of the purified this compound enzyme, and 5% ethanol (B145695) to aid substrate solubility.[4]
-
Reaction Initiation and Incubation: The reaction is initiated by adding NADPH to a final concentration of 0.2 mM. The mixture is then incubated at the enzyme's optimal temperature (e.g., 30°C) for a defined period (e.g., 15 minutes) with shaking.[4]
-
Quenching and Extraction: The reaction is stopped, typically by acidification, and the products are extracted using an organic solvent like ethyl acetate.
-
Analysis: The extracted products are analyzed and quantified using methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
2. P450 Spectral Assay:
This method quantifies the total active P450 concentration by measuring the characteristic absorbance of the carbon monoxide (CO)-bound reduced heme.
-
Preparation: The purified enzyme is diluted in a buffer containing glycerol (B35011) for stability.[9]
-
Measurement: The sample is placed in a cuvette and a baseline spectrum is recorded. The sample is then saturated with CO, followed by the addition of a reducing agent like sodium dithionite.[9]
-
Analysis: The absorbance difference between 450 nm and 490 nm is used to calculate the P450 concentration, using an extinction coefficient of 91 mM-1cm-1.
3. Thermostability Assay:
-
Pre-incubation: Aliquots of the purified enzyme are incubated at various temperatures (e.g., 4°C to 70°C) for a set duration (e.g., 60 minutes).[4]
-
Activity Measurement: After the pre-incubation, the residual enzyme activity is measured using the standard activity assay at the optimal temperature.[4]
-
Analysis: The residual activity is plotted against the pre-incubation temperature to determine the enzyme's thermostability.
Alternatives to this compound Enzymes in Drug Metabolism
While this compound enzymes are valuable tools, other enzyme systems are also crucial in drug metabolism.
| Enzyme Class | Function | Relevance in Drug Development |
| Non-CYP Oxidative Enzymes (e.g., FMOs, AOX) | Oxidation of nucleophilic heteroatoms (FMOs) and aldehydes/heterocycles (AOX) | Important for drugs that are not substrates for CYPs. |
| Reductive Enzymes (e.g., Carbonyl Reductases) | Reduction of carbonyl groups | Involved in the metabolism of ketone- and quinone-containing drugs.[10] |
| Hydrolytic Enzymes (e.g., Esterases, Amidases) | Hydrolysis of esters and amides | Key in the activation of many prodrugs.[10] |
| Conjugative Enzymes (e.g., UGTs, SULTs) | Addition of polar groups (glucuronic acid, sulfate) to increase water solubility and excretion | Major Phase II metabolism pathway for many drugs. |
References
- 1. mdpi.com [mdpi.com]
- 2. Protein engineering of Bacillus megaterium CYP102. The oxidation of polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The self-sufficient CYP102 family enzyme, Krac9955, from Ktedonobacter racemifer DSM44963 acts as an alkyl- and alkyloxy-benzoic acid hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure-Function Analysis of the Self-Sufficient CYP102 Family Provides New Insights into Their Biochemistry [pubmed.ncbi.nlm.nih.gov]
- 6. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 7. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 8. login.medscape.com [login.medscape.com]
- 9. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Comparative Analysis of MAPK1 (ERK2) Orthologs: A Guide for Researchers
A note on protein nomenclature: The protein "CP102" is not a recognized standard nomenclature in publicly available protein databases. This guide will use the well-characterized Mitogen-activated Protein Kinase 1 (MAPK1), also known as Extracellular signal-regulated Kinase 2 (ERK2), as a representative example for a comparative analysis of orthologs. This framework can be adapted for other proteins of interest.
Introduction
Mitogen-activated protein kinase 1 (MAPK1), or ERK2, is a crucial serine/threonine kinase that functions as a terminal node in the highly conserved Ras-Raf-MEK-ERK signaling cascade.[1] This pathway is a central regulator of a wide array of cellular processes, including proliferation, differentiation, survival, and motility.[2] Given its pivotal role, the function and regulation of MAPK1/ERK2 are of significant interest in various research fields, from fundamental cell biology to drug development. This guide provides a comparative analysis of MAPK1/ERK2 orthologs from three key species: Homo sapiens (human), Mus musculus (mouse), and the budding yeast Saccharomyces cerevisiae (where the ortholog is known as Mpk1 or Slt2).[3][4]
Comparative Analysis of Biochemical Properties
| Parameter | Homo sapiens (MAPK1/ERK2) | Mus musculus (Erk2) | Saccharomyces cerevisiae (Mpk1/Slt2) |
| Specific Activity | 386 pmol/µg x min[5] | Data not available in a directly comparable format | Data not available in a directly comparable format |
| ATP Km | 1.7 µM[5] | Data not available in a directly comparable format | Data not available in a directly comparable format |
| Substrate Km | Dependent on the specific substrate | Dependent on the specific substrate | Dependent on the specific substrate |
| kcat | Dependent on assay conditions and substrate | Data not available in a directly comparable format | Data not available in a directly comparable format |
| kcat/Km | Dependent on assay conditions and substrate | Data not available in a directly comparable format | Data not available in a directly comparable format |
Note: The kinetic parameters for kinases are highly dependent on the specific substrate used, ATP concentration, and the in vitro assay conditions. The values presented here are for illustrative purposes and may vary between different studies and experimental setups.
Signaling Pathway and Experimental Workflows
To understand the function of MAPK1/ERK2 orthologs, it is essential to visualize their position in the signaling pathway and the experimental procedures used to characterize their activity.
MAPK/ERK Signaling Pathway
The MAPK/ERK signaling pathway is a multi-tiered cascade that relays extracellular signals to the nucleus to elicit a cellular response. The core of this pathway consists of a series of sequential phosphorylation events.[6]
Caption: The MAPK/ERK signaling cascade.
Experimental Workflow: In Vitro Kinase Assay
A common method to quantify and compare the activity of kinase orthologs is the in vitro kinase assay. This assay measures the transfer of a phosphate (B84403) group from ATP to a specific substrate.
Caption: A typical workflow for an in vitro kinase assay.
Experimental Protocols
In Vitro Kinase Assay for Purified MAPK1/ERK2
This protocol is a generalized procedure for measuring the activity of purified MAPK1/ERK2 orthologs using a radiolabeled ATP assay.
Materials:
-
Purified, active MAPK1/ERK2 orthologs
-
Myelin Basic Protein (MBP) as a generic substrate
-
5x Kinase Reaction Buffer (e.g., 125 mM MOPS pH 7.2, 62.5 mM β-glycerophosphate, 25 mM MgCl₂, 12.5 mM EGTA, 5 mM EDTA, 1.25 mM DTT)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
1% phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a master mix: In a microcentrifuge tube on ice, prepare a master mix containing the 5x kinase reaction buffer, water, and the substrate (MBP).
-
Aliquot the master mix: Distribute the master mix into individual reaction tubes.
-
Add the kinase: Add the purified MAPK1/ERK2 ortholog to each respective tube. Include a no-enzyme control.
-
Initiate the reaction: Start the kinase reaction by adding [γ-³²P]ATP to each tube.
-
Incubate: Incubate the reactions at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper: Wash the P81 paper three times for 10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify: Measure the incorporated radioactivity using a scintillation counter.
-
Calculate activity: Determine the specific activity of each ortholog (e.g., in pmol of phosphate transferred per minute per microgram of enzyme).
Conclusion
This guide provides a foundational framework for the comparative analysis of MAPK1/ERK2 orthologs. While direct comparative kinetic data is sparse in the literature, the provided experimental protocol for an in vitro kinase assay allows for the generation of such data. By systematically characterizing the biochemical properties of orthologs from different species, researchers can gain valuable insights into the evolution, conservation, and specific functions of this critical signaling protein. The visualization of the signaling pathway and experimental workflow further aids in understanding the context and methodology of such a comparative study.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. Variants of the yeast MAPK Mpk1 are fully functional independently of activation loop phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a serum response factor-like protein in Saccharomyces cerevisiae, Rlm1, which has transcriptional activity regulated by the Mpk1 (Slt2) mitogen-activated protein kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Goshen-Lago T, et al. (2016) | SGD [yeastgenome.org]
- 5. proqinase.com [proqinase.com]
- 6. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
Head-to-Head Showdown: CIL-102 and its Analogs in Cancer Therapy
A Comparative Analysis of Microtubule-Targeting Agents in Oncology Research
In the landscape of cancer therapeutics, compounds that target the fundamental cellular machinery of proliferation and survival are of paramount interest to researchers. CIL-102, a furo[2,3-b]quinoline (B11916999) derivative, has emerged as a potent anti-cancer agent, demonstrating significant activity against a variety of cancer cell lines. This guide provides a head-to-head comparison of CIL-102 and its similar compounds, focusing on their mechanisms of action, efficacy, and the underlying signaling pathways. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the comparative performance of these microtubule-targeting agents.
Executive Summary
CIL-102 and its derivatives exert their anti-cancer effects primarily by disrupting microtubule dynamics, a critical process for cell division. This leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of programmed cell death, or apoptosis. A key differentiator in the mechanism of CIL-102 is the generation of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways, further promoting apoptosis. This guide presents available quantitative data comparing CIL-102 and its derivatives with the established microtubule inhibitor, Docetaxel. Detailed experimental protocols for key assays are also provided to support the reproducibility of these findings.
Comparative Performance Data
The following tables summarize the quantitative data on the anti-proliferative and apoptotic effects of CIL-102, its derivatives, and the comparator compound, Docetaxel, across various cancer cell lines.
Table 1: Comparative Anti-proliferative Activity (IC50, µM)
| Compound | PC-3 (Prostate) | A549 (Lung) | MCF-7 (Breast) | M-10 (Normal) | LNCaP C-81 (Prostate) |
| CIL-102 | 2.69[1] | 0.61[1] | 0.31[1] | 0.95[1] | - |
| Compound 6a (CIL-102 derivative) | 0.22[1] | >10 | >10 | >10 | - |
| Compound 6b (CIL-102 derivative) | 0.20[1] | >10 | >10 | >10 | - |
| Compound 22 (CIL-102 derivative) | 1.85 | - | - | - | <1 |
| Compound 23 (CIL-102 derivative) | 2.23 | - | - | - | <1 |
| Docetaxel | - | - | - | - | - |
Note: Data for Docetaxel in a direct comparative study with CIL-102 using these specific cell lines was not available in the searched literature. The IC50 values for CIL-102 derivatives 22 and 23 in PC-3 and LNCaP C-81 cells are reported as being effective at 1 µM.[2]
Table 2: Induction of Apoptosis and Cell Cycle Arrest
| Compound | Cell Line | Assay | Results |
| CIL-102 | DLD-1 (Colorectal) | Annexin V-FITC | 26 ± 3% apoptotic cells at 1 µM after 24h[3] |
| CIL-102 | DLD-1 (Colorectal) | Propidium Iodide Staining | 52 ± 2% cells in G2/M phase at 1 µM after 24h[3] |
| Compound 1 (CIL-102 derivative) | LNCaP C-81 (Prostate) | Telford Reagent Staining | 3-fold increase in G2/M phase at 1 µM after 72h |
| Compound 22 (CIL-102 derivative) | LNCaP C-81 (Prostate) | Telford Reagent Staining | ~50% increase in G2/M and S phase at 1 µM after 72h |
| Compound 23 (CIL-102 derivative) | LNCaP C-81 (Prostate) | Telford Reagent Staining | ~50% increase in G2/M and S phase at 1 µM after 72h |
Mechanism of Action: Signaling Pathways
CIL-102 and its analogs share a common mechanism of inducing cell cycle arrest and apoptosis through the disruption of microtubule polymerization. However, a distinguishing feature of CIL-102 is its ability to induce ROS, which triggers downstream signaling cascades.
Microtubule Disruption and Apoptosis Induction
Caption: CIL-102 inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis.
ROS-Mediated JNK and NF-κB Activation
Caption: CIL-102 induces ROS, which activates JNK and NF-κB pathways to promote apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure experimental reproducibility.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well. Incubate at 37°C for 15 minutes with shaking to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[4] Cell viability is calculated as a percentage of the untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following compound treatment.
-
Cell Treatment: Seed 1 × 10^6 cells in a T25 flask and treat with the desired compound concentration for the specified duration.
-
Cell Collection: Collect both floating and adherent cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Fixation: Harvest and wash the cells with PBS, then fix them in ice-cold 70% ethanol (B145695) overnight at 4°C.
-
RNAse Treatment: Centrifuge the fixed cells and resuspend the pellet in PBS containing RNase A to degrade RNA.
-
PI Staining: Add Propidium Iodide staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis for Signaling Pathway Activation
This technique is used to detect the activation of key proteins in the JNK and NF-κB signaling pathways.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total forms of JNK and NF-κB p65.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control. To confirm NF-κB activation, the nuclear translocation of p65 can be assessed by performing western blotting on nuclear and cytosolic fractions.[5]
Conclusion
CIL-102 and its derivatives represent a promising class of anti-cancer compounds that effectively induce cell cycle arrest and apoptosis by targeting microtubule polymerization. The N-alkylated derivatives of CIL-102, in particular, have shown enhanced potency and selectivity against prostate cancer cells. The unique mechanism involving ROS-mediated activation of JNK and NF-κB pathways provides a potential advantage in overcoming resistance to other microtubule inhibitors. Further head-to-head studies with established drugs like Docetaxel under standardized conditions are warranted to fully elucidate the comparative therapeutic potential of these novel agents. The experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers investigating the anti-cancer properties of CIL-102 and similar compounds.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Novel CIL-102 Derivatives as Potential Therapeutic Agents for Docetaxel-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CIL-102-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT (Assay protocol [protocols.io]
- 5. researchgate.net [researchgate.net]
Validating CP102 as a drug target
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Structure–Function Analysis of the Self-Sufficient CYP102 Family Provides New Insights into Their Biochemistry | Semantic Scholar [semanticscholar.org]
- 3. Structure-Function Analysis of the Self-Sufficient CYP102 Family Provides New Insights into Their Biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein engineering of Bacillus megaterium CYP102. The oxidation of polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. login.medscape.com [login.medscape.com]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. genecards.org [genecards.org]
- 9. CP-102 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. uniprot.org [uniprot.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Independent Verification of CP102: A Comparative Analysis of Emerging Therapies for Canavan Disease
For Immediate Release
This guide provides an objective comparison of the preclinical antisense oligonucleotide (ASO) therapy, CP102, with emerging gene therapy alternatives for the treatment of Canavan disease. The content is intended for researchers, scientists, and drug development professionals, offering a concise overview of available data, experimental methodologies, and the underlying biological pathways.
Executive Summary
Canavan disease is a rare and fatal pediatric leukodystrophy characterized by the toxic buildup of N-acetylaspartate (NAA) in the brain due to mutations in the ASPA gene, which encodes the enzyme aspartoacylase.[1] this compound, developed by Contera Pharma, is a first-in-class antisense oligonucleotide designed to normalize brain NAA levels.[1] While specific preclinical data for this compound remains largely proprietary, its therapeutic concept has been validated in mouse models using similar ASOs. This guide compares the potential of this compound with two leading gene therapy candidates in clinical trials: MYR-101 (rAAV-Olig001-ASPA) by Myrtelle Inc. and BBP-812 by Aspa Therapeutics, a subsidiary of BridgeBio Pharma.
Comparative Data on Therapeutic Performance
The following tables summarize the available quantitative data for this compound (based on a proxy ASO mouse model) and the clinical trial data for MYR-101 and BBP-812.
| Therapeutic | Development Stage | Key Efficacy Endpoints | Quantitative Outcomes | Safety Profile |
| This compound (proxy ASO) | Preclinical | Reduction of NAA, Improvement in motor function, Reduction in brain vacuolation | - Reversal of pre-existing ataxia in Canavan disease mice.- Diminished cerebellar and thalamic vacuolation.[2] | Preclinical data for CP0014753 demonstrated safety in animal models.[3] |
| MYR-101 (rAAV-Olig001-ASPA) | Phase 1/2 Clinical Trial | Reduction of NAA, Increased myelination, Improved motor and cognitive function | - >80% reduction in cerebrospinal fluid (CSF) NAA levels sustained for up to 24 months.[4][5]- Statistically significant increase in brain myelin volume at 12 months (P = 0.0190).[6]- Significant improvements in Mullen Scales of Early Learning (MSEL) 5-domain mean at 12 months (P = 0.0004).[6] | Well-tolerated with no serious adverse events deemed related to the therapy.[6][7] |
| BBP-812 | Phase 1/2 Clinical Trial | Reduction of NAA, Improvement in motor function | - Average reduction in urine NAA of 64.3% (low dose) and 73.3% (high dose).[8]- Average reduction of 70% in CSF NAA.[8]- Participant 2 showed an 89% reduction in CSF NAA and a >50% reduction in brain white matter NAA at 3 months.[9][10]- All dosed participants have shown post-dose improvements in motor skills.[8] | Consistent safety profile with other systemically administered AAV gene therapies; most adverse events were mild to moderate and not considered treatment-related.[8] |
Experimental Protocols
Preclinical Evaluation of Antisense Oligonucleotides in a Canavan Disease Mouse Model
This protocol is based on a study utilizing a locked nucleic acid antisense oligonucleotide to inhibit NAA synthesis in aspartoacylase-deficient mice, serving as a proxy for this compound's preclinical assessment.
-
Animal Model: Young-adult aspartoacylase-deficient mice exhibiting ataxia and brain vacuolation.
-
Treatment Administration: Intracisternal administration of the antisense oligonucleotide.
-
Efficacy Assessment:
-
Motor Function: Evaluated using an accelerating rotarod performance test to measure ataxia.
-
Histopathology: Brain tissue was analyzed for cerebellar and thalamic vacuolation and Purkinje cell dendritic atrophy.
-
Biomarker Analysis: Brain NAA concentration was measured to confirm the mechanism of action.
-
-
Control Groups: Untreated wild-type mice, untreated Canavan disease mice, and Canavan disease mice treated with a control ASO.
Clinical Trial Protocol for rAAV-Olig001-ASPA (MYR-101) Gene Therapy
This protocol outlines the methodology for the open-label, Phase 1/2 clinical trial of MYR-101 in pediatric patients with Canavan disease.
-
Study Design: Open-label, single-arm, dose-escalation study.
-
Participants: Children with a confirmed diagnosis of Canavan disease.
-
Treatment Administration: Intracranial delivery of 3.7 × 10¹³ vector genomes of rAAV-Olig001-ASPA.[7][11]
-
Primary Objective: To assess the safety and tolerability of the gene therapy.
-
Efficacy Measures:
-
Biomarker Analysis: Measurement of NAA concentrations in CSF and brain (via magnetic resonance spectroscopy).[7]
-
Neuroimaging: Assessment of myelination and white matter volume using MRI.[7][12]
-
Functional Outcomes: Evaluation of motor function using the Gross Motor Function Measure (GMFM) and cognitive and developmental progress using the Mullen Scales of Early Learning (MSEL).[7][11]
-
Signaling Pathway and Mechanism of Action
The following diagrams illustrate the pathological pathway of Canavan disease and the proposed mechanism of action for this compound.
Conclusion
This compound represents a promising preclinical approach for Canavan disease by targeting the synthesis of NAA. While direct comparative data is not yet publicly available, the validation of its mechanism in animal models is encouraging. In parallel, gene therapies like MYR-101 and BBP-812 are demonstrating significant and quantifiable benefits in clinical trials, including substantial reductions in the key disease biomarker NAA and improvements in clinical outcomes. The long-term efficacy and safety of both ASO and gene therapy approaches will continue to be a critical area of observation for the Canavan disease research community. This guide will be updated as new data becomes available.
References
- 1. conterapharma.com [conterapharma.com]
- 2. Antisense Oligonucleotide Reverses Leukodystrophy in Canavan Disease Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. conterapharma.com [conterapharma.com]
- 4. verahealth.ai [verahealth.ai]
- 5. cgtlive.com [cgtlive.com]
- 6. cgtlive.com [cgtlive.com]
- 7. researchgate.net [researchgate.net]
- 8. New Findings from CANaspire Trial for Canavan Disease [treatcanavan.com]
- 9. cgtlive.com [cgtlive.com]
- 10. bridgebio.com [bridgebio.com]
- 11. research.wright.edu [research.wright.edu]
- 12. cgtlive.com [cgtlive.com]
Performance Comparison of C-Peptide ELISA Kits
A comparative analysis of commercially available C-Peptide ELISA (Enzyme-Linked Immunosorbent Assay) kits is presented below for researchers, scientists, and drug development professionals. This guide provides a side-by-side comparison of key performance characteristics, detailed experimental protocols, and relevant biological pathway and workflow diagrams.
C-Peptide, a 31-amino acid polypeptide, is a byproduct of insulin (B600854) synthesis and is secreted in equimolar amounts to insulin from the pancreatic beta cells.[1][2] Consequently, measuring C-Peptide levels is a valuable tool for assessing beta-cell function and distinguishing between endogenous and exogenous insulin.[3] This is particularly important in the context of diabetes research and management.[3]
The following table summarizes the quantitative performance data for a selection of commercially available Human C-Peptide ELISA kits. These kits are based on the sandwich ELISA principle, where the C-Peptide in the sample is captured by a pre-coated antibody and then detected by a second, enzyme-conjugated antibody.[4][5][6]
| Feature | Kit A (Invitrogen) | Kit B (Abcam) | Kit C (Calbiotech) | Kit D (Mercodia) | Kit E (Eagle Biosciences) |
| Product Code | BMS2191-2 | ab260064 | CP179S | 10-1136-01 | CPE31-K01 |
| Assay Range | 23–1,500 pg/mL[4] | 0.7 - 1.9 ng/mL | 0.2–10 ng/mL[2] | Varies by calibrator | Varies by standard |
| Sensitivity | 2.9 pg/mL[4] | 1.45 pg/mL[7] | 0.2 ng/mL[2] | Not specified | Not specified |
| Sample Type(s) | Serum, Plasma, Urine, Cell Culture Supernatant[4] | Serum, Plasma, Urine, Cell Culture Media[7] | Serum | Serum, Plasma, Urine[6] | Serum, EDTA-Plasma[5] |
| Sample Volume | 50 µL[4] | Not specified | 50 µL[2] | 25 µL[6] | 50 µL (for duplicate)[5] |
| Assay Time | 4 hours[4] | 90 minutes[7] | Not specified | ~2 hours | Not specified |
| Intra-assay CV | <6%[4] | Not specified | Not specified | Not specified | Not specified |
| Inter-assay CV | <10%[4] | Not specified | Not specified | Not specified | Not specified |
| Detection Method | Colorimetric[4] | Colorimetric[8] | Colorimetric | Colorimetric[6] | Colorimetric[5] |
| Species Reactivity | Human[4] | Human[7] | Human[2] | Human[6] | Human[5] |
Experimental Protocols
The following is a generalized protocol for a typical sandwich ELISA for C-Peptide quantification. For precise details, always refer to the manufacturer's manual provided with the specific kit.
Principle of the Method
The sandwich ELISA method involves the following key steps:
-
A microplate is pre-coated with a monoclonal antibody specific to human C-Peptide.[4][6]
-
Standards, controls, and samples are added to the wells, and the C-Peptide present binds to the immobilized antibody.[4]
-
After a washing step, a second biotin-conjugated or horseradish peroxidase (HRP)-conjugated antibody that recognizes a different epitope on the C-Peptide is added, forming a "sandwich" complex.[4][5]
-
If a biotinylated detection antibody is used, an enzyme-conjugate like Streptavidin-HRP is added in a subsequent step.
-
Following another wash to remove unbound reagents, a substrate solution (e.g., TMB) is added, which reacts with the HRP to produce a color change.[6]
-
The reaction is stopped, and the intensity of the color, which is proportional to the amount of C-Peptide, is measured using a microplate reader at a specific wavelength (e.g., 450 nm).[4]
Reagent Preparation
-
Wash Buffer: Dilute the concentrated wash buffer with deionized water to the working concentration as specified in the kit manual.
-
Standards and Controls: Reconstitute lyophilized standards and controls with the provided diluent to create a standard curve and for quality control.
-
Samples: Collect blood samples (serum or plasma) according to standard procedures.[5][6] If necessary, dilute samples with the provided sample diluent.
Assay Procedure
-
Add Reagents: Pipette standards, controls, and samples into the appropriate wells of the microplate.[6]
-
Incubation 1: Add the detection antibody to each well. Cover the plate and incubate for the specified time and temperature (e.g., 1 hour at room temperature).[6]
-
Wash: Aspirate the contents of the wells and wash the plate multiple times with the prepared wash buffer.[6]
-
Add Conjugate (if applicable) and Substrate: Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate. After another wash step, add the substrate solution to each well and incubate in the dark.
-
Stop Reaction: Add the stop solution to each well to terminate the color development.
-
Read Plate: Measure the absorbance of each well using a microplate reader at the recommended wavelength.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of C-Peptide in the samples.
Mandatory Visualizations
C-Peptide and Insulin Signaling Pathway
C-Peptide is cleaved from proinsulin during the synthesis of insulin.[1] While not binding to the insulin receptor, C-peptide can activate several intracellular signaling pathways, some of which intersect with the insulin signaling cascade.[9][10] These pathways can influence cellular functions such as proliferation, growth, and survival.[9]
Caption: Insulin and C-Peptide signaling pathways.
Sandwich ELISA Experimental Workflow
The following diagram illustrates the sequential steps of a typical sandwich ELISA for C-Peptide detection.
Caption: Workflow of a sandwich ELISA.
References
- 1. C-peptide - Wikipedia [en.wikipedia.org]
- 2. calbiotech.com [calbiotech.com]
- 3. biocompare.com [biocompare.com]
- 4. Human C-Peptide ELISA Kit (BMS2191-2) - Invitrogen [thermofisher.com]
- 5. eaglebio.com [eaglebio.com]
- 6. diagenics.co.uk [diagenics.co.uk]
- 7. Human C-Peptide ELISA Kit (ab260064) | Abcam [abcam.com]
- 8. C-Peptide ELISA Kit (ab178641) | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Intracellular Signalling by C-Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for CP102: A Comprehensive Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper handling and disposal of CP102 (Chemical Name: 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)pyridin-4(1H)-one; CAS Number: 126055-13-8). This document is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental responsibility.
This compound is an iron chelator intended for research use only and is not for human or veterinary applications.[1] Due to its chemical nature, it must be handled and disposed of as hazardous waste in accordance with official regulations. Improper disposal can pose risks to personnel and the environment.
Quantitative Safety and Physical Data
A thorough review of available safety data sheets and chemical databases did not yield specific quantitative toxicity data, such as LD50 or LC50 values, or established occupational exposure limits for this compound. However, the following physical and chemical properties are available:
| Property | Value | Source |
| Chemical Formula | C9H13NO3 | [1] |
| Molecular Weight | 183.21 g/mol | [1] |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMF, DMSO, and PBS (pH 7.2) | N/A |
Given the lack of specific toxicity data, it is crucial to handle this compound with a high degree of caution, assuming it may be harmful if ingested, inhaled, or comes into contact with skin.
Experimental Protocol for Proper Disposal of this compound
This protocol outlines the step-by-step procedure for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
2. Waste Segregation and Collection:
-
Do not dispose of this compound with household garbage or pour it down the drain.[2]
-
All this compound waste, including unused product, contaminated consumables (e.g., pipette tips, gloves), and empty containers, must be collected in a designated hazardous waste container.
-
The waste container must be made of a compatible material, be in good condition, and have a secure lid.
3. Labeling of Hazardous Waste:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."
-
The label must also include:
-
The full chemical name: "2-ethyl-3-hydroxy-1-(2-hydroxyethyl)pyridin-4(1H)-one"
-
The CAS Number: "126055-13-8"
-
The approximate amount of waste.
-
The date the waste was first added to the container.
-
4. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow all institutional and local regulations for the storage of hazardous waste.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide them with the full details of the waste stream as indicated on the label.
-
Disposal must be carried out in accordance with all local, state, and federal regulations.[2]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, minimizing risks and protecting both themselves and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Personal protective equipment for handling CP102
This document provides immediate safety, operational, and disposal guidance for laboratory professionals handling CP102, an iron chelator intended for research use only. Adherence to these protocols is critical to ensure personal safety and proper experimental conduct.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Rigorous adherence to PPE protocols is mandatory to mitigate these risks.
Summary of Hazards:
| Hazard Class | GHS Classification | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[1] |
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields | Minimum requirement for handling this compound. |
| Chemical Safety Goggles | Required when there is a risk of splashing. | |
| Face Shield | To be worn over safety goggles during procedures with a high risk of splashing or aerosol generation. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and replace them immediately if compromised. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn and fully buttoned. |
| Chemical-Resistant Apron | Recommended when handling larger quantities of this compound or during procedures with a high splash risk. | |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| NIOSH-Approved Respirator | A respirator may be required for situations with a higher potential for aerosol generation or if a fume hood is not available. Consult your institution's environmental health and safety department for specific guidance on respirator selection and fit-testing. |
Operational Plan: Handling and Experimental Protocol
Handling Procedures:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory. Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Spill Management: In the event of a spill, avoid generating dust. For small spills of solid material, gently cover with an absorbent material and collect into a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container. Ensure the spill area is decontaminated after cleanup.
Illustrative Experimental Protocol: In Vitro Iron Chelation Assay
This protocol is a general example and should be adapted for specific experimental needs.
-
Preparation of this compound Stock Solution:
-
Under a chemical fume hood, weigh the desired amount of solid this compound.
-
Dissolve the solid in a suitable solvent (e.g., DMSO, PBS) to create a stock solution of known concentration.
-
-
Cell Culture:
-
Culture cells of interest in an appropriate medium until they reach the desired confluence.
-
-
Treatment:
-
Dilute the this compound stock solution to the desired final concentrations in the cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Incubate the cells for the desired period.
-
-
Analysis:
-
After incubation, collect the cells and/or the culture medium.
-
Analyze the samples for indicators of iron chelation, such as changes in intracellular iron levels, ferritin expression, or relevant signaling pathways.
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the general mechanism of action for iron chelators and the recommended workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
